molecular formula C4H8ClNO2 B595552 (R)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-88-2

(R)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No.: B595552
CAS No.: 117752-88-2
M. Wt: 137.563
InChI Key: MZYONVUDAOYDKV-AENDTGMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-gamma-butyrolactone hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO2 and its molecular weight is 137.563. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4R)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693595
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-88-2
Record name (4R)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-aminooxolan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-gamma-butyrolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of (R)-3-Amino-gamma-butyrolactone hydrochloride. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Properties

This compound is a chiral molecule and a derivative of gamma-butyrolactone (GBL). While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the following tables summarize its known properties, supplemented with data from its enantiomer and the parent compound for comparative purposes.

Physicochemical Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride[1]
CAS Number 117752-88-2[2]
Molecular Formula C₄H₈ClNO₂[2]
Molecular Weight 137.56 g/mol [2]
Appearance White powder[3]
Purity Typically ≥98%[2]
Storage Sealed and preserved in an inert atmosphere at room temperature.[2][3]

Note: Some properties like boiling and melting points are not well-documented for the (R)-enantiomer. For reference, the related compound gamma-butyrolactone (GBL) has a melting point of -43.53 °C and a boiling point of 204 °C[4]. The (S)-enantiomer hydrochloride has a reported boiling point of 257.1°C (760 mmHg) and a flash point of 120.1°C[5].

Spectroscopic Data

Synthesis and Purification

Synthetic Approach

A common method for the synthesis of chiral α-amino-γ-butyrolactone hydrochloride involves a multi-step process starting from a chiral amino acid. A plausible synthetic route for this compound can be adapted from a patented method for the synthesis of the corresponding α-amino derivative from D-methionine[13].

The proposed synthesis involves three main stages:

  • Sulfonium Salt Formation: Reaction of a suitable chiral starting material, such as a derivative of D-glutamic acid, to introduce a leaving group.

  • Hydroxylation: A desulfurization methyl hydroxylation reaction under alkaline conditions.

  • Acidic Cyclization: An acidic esterification and ring closure reaction to form the final lactone hydrochloride.

This "one-pot" method can achieve high yields, reportedly between 72% and 83%[13].

SynthesisWorkflow General Synthetic Workflow for (R)-3-Amino-gamma-butyrolactone HCl Start Chiral Precursor (e.g., D-Glutamic Acid Derivative) Step1 Sulfonium Salt Formation Start->Step1 Step2 Hydroxylation (Alkaline Conditions) Step1->Step2 Step3 Acidic Cyclization (HCl) Step2->Step3 Product (R)-3-Amino-gamma-butyrolactone HCl Step3->Product

Caption: General Synthetic Workflow for (R)-3-Amino-gamma-butyrolactone HCl.

Purification

Purification of the final product is typically achieved through conventional recrystallization from a suitable solvent such as hot methanol or ethanol[13]. The purity can be assessed by standard analytical techniques like HPLC.

Biological Activity and Applications

Biological Context

The biological activity of this compound is not as extensively studied as its (S)-enantiomer. The parent molecule, gamma-butyrolactone (GBL), is a prodrug of gamma-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant[4][14]. GHB is known to act on GABAB receptors and potentially on specific GHB receptors[15]. Long-term administration of GBL has been shown to lead to a down-regulation of GABA receptors.

The (S)-enantiomer of 3-Amino-gamma-butyrolactone hydrochloride is a key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[5]. It has also been investigated for its potential antitumor activity, showing cytotoxic effects on various cancer cell lines and causing cell cycle arrest in the G2/M phase[5].

The distinct stereochemistry of the (R)-enantiomer may lead to different biological activities. It has been suggested that the (R)-enantiomer may have reduced efficacy in the synthesis of L-glufosinate-ammonium, highlighting the importance of stereoselectivity in its applications[5].

BiologicalPathway Hypothetical Biological Interaction Pathway cluster_0 Systemic Circulation cluster_1 Central Nervous System R_AGBL (R)-3-Amino-gamma- butyrolactone HCl Metabolite Hypothetical Active Metabolite R_AGBL->Metabolite Metabolism Receptor Target Receptor (e.g., GABA subtype or novel site) Metabolite->Receptor Binding/Modulation Effect Downstream Cellular Effects Receptor->Effect Signal Transduction

Caption: Hypothetical Biological Interaction Pathway.

Applications in Research and Drug Development

As a chiral building block, this compound holds potential for the asymmetric synthesis of more complex molecules[16][17][18][19]. Its defined stereochemistry makes it a valuable precursor for creating novel compounds with specific biological activities. While its direct applications are not as well-documented as the (S)-enantiomer, it remains a compound of interest for researchers exploring stereospecific chemical synthesis and drug discovery. The application in "healing drugs" has been mentioned by a commercial supplier, though without further scientific substantiation.

Safety and Handling

This compound should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are recommended. The GHS hazard statements for the related (S)-enantiomer include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a chiral compound with potential applications as a building block in asymmetric synthesis. While specific data on its physicochemical and biological properties are limited, its structural relationship to the well-studied (S)-enantiomer and gamma-butyrolactone suggests it may possess interesting biological activities. Further research is needed to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

An In-depth Technical Guide on (R)-3-Amino-gamma-butyrolactone hydrochloride (CAS 117752-88-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride, with CAS number 117752-88-2, is a chiral heterocyclic compound. As an enantiomer of the more extensively studied (S)-3-Amino-gamma-butyrolactone, the (R)-isomer serves as a valuable chiral building block in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis. Due to a notable scarcity of research focused specifically on the (R)-enantiomer, this guide also incorporates relevant information on the general class of γ-butyrolactones and data from its corresponding (S)-enantiomer to provide a broader context, while clearly indicating the existing knowledge gaps regarding its specific biological activity and mechanisms of action.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder. It is the hydrochloride salt of the (R)-enantiomer of 3-aminodihydrofuran-2(3H)-one. The presence of the chiral center at the C3 position is a key structural feature, influencing its chemical and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 117752-88-2[1][2]
Molecular Formula C₄H₈ClNO₂[1]
Molecular Weight 137.56 g/mol [1]
Appearance White to off-white solid[3]
Purity Typically ≥97% or ≥98%[1][3]
Storage Conditions Inert atmosphere, Room Temperature[1]
Synonyms (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride, (R)-(+)-α-Amino-γ-butyrolactone hydrochloride[2][4]

Synthesis

The enantioselective synthesis of chiral γ-butyrolactones is a significant area of research in organic chemistry. For this compound, a potential synthetic route starts from the corresponding chiral amino acid, D-methionine. A one-pot method has been described, which involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization.

Experimental Protocol: One-Pot Synthesis from D-Methionine

This protocol is adapted from a patented method and theoretically yields the (R)-enantiomer starting from D-methionine.[5]

Materials:

  • D-methionine

  • Methanol

  • Water

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 6 M

  • Hot methanol for extraction

Procedure:

  • To a 50 mL flask, add 6 mL of H₂O, 6 mL of methanol, and 3.0 g (0.02 mol) of D-methionine.

  • Slowly add 2.4 g (0.024 mol) of concentrated H₂SO₄ while stirring.

  • After the suspended solid dissolves, slowly add 2.02 g (0.016 mol) of dimethyl sulfate.

  • Increase the temperature to 40°C and continue stirring for 6 hours to form the sulfonium salt.

  • Recover the solvent methanol by distillation.

  • Add a saturated aqueous solution of K₂CO₃ to adjust the pH to 9-10.

  • Continue to react overnight at 40°C for the hydroxylation step.

  • Evaporate the solvent almost to dryness under reduced pressure.

  • Add 50 mL of methanol to the residue and reflux for 30 minutes.

  • Filter the hot solution to remove inorganic salts.

  • Evaporate the filtrate to dryness.

  • Add 8 mL of 6 mol/L hydrochloric acid solution to the residue and heat to reflux for 3.0 hours for cyclization.

  • Evaporate the solvent to dryness under reduced pressure to obtain a solid or viscous product.

  • Extract the product with hot methanol.

  • The crude product can be purified by conventional recrystallization to obtain α-amino-γ-butyrolactone hydrochloride.

Yield: The reported yield for this one-pot method is up to 83%.[5]

SynthesisWorkflow D_Methionine D-Methionine Sulfonium_Salt Sulfonium Salt Intermediate D_Methionine->Sulfonium_Salt (CH₃)₂SO₄, H₂SO₄ Methanol/H₂O, 40°C Hydroxylation_Product Hydroxylation Product Sulfonium_Salt->Hydroxylation_Product K₂CO₃ (aq), pH 9-10 40°C Final_Product (R)-3-Amino-gamma-butyrolactone HCl Hydroxylation_Product->Final_Product 1. 6M HCl, Reflux 2. Extraction & Recrystallization

Figure 1: One-pot synthesis workflow for (R)-3-Amino-gamma-butyrolactone HCl.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra would be expected to show characteristic signals for the lactone ring protons and carbons, as well as the amino group.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the compound. A chiral stationary phase would be required to separate the (R)- and (S)-enantiomers.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC or LC, is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Output Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Crude_Product->NMR HPLC Chiral HPLC Crude_Product->HPLC MS Mass Spectrometry (LC-MS or GC-MS) Crude_Product->MS Structure Structural Confirmation NMR->Structure Purity Enantiomeric Purity HPLC->Purity Identity Molecular Weight Confirmation MS->Identity

Figure 2: A logical workflow for the characterization of (R)-3-Amino-gamma-butyrolactone HCl.

Biological Activity and Applications

While the γ-butyrolactone scaffold is present in many biologically active natural products and approved drugs, there is a significant lack of specific research into the biological activity of this compound.

The (S)-enantiomer is a known key intermediate in the synthesis of L-glufosinate-ammonium, a widely used herbicide.[6] It has also been investigated for potential antitumor and anti-inflammatory properties.[6] In contrast, the (R)-enantiomer is primarily noted for its role as a chiral building block in organic synthesis, with its distinct stereochemistry potentially leading to different biological activities compared to the (S)-enantiomer.[4][6]

N-acyl homoserine lactones, which share the core γ-butyrolactone structure, are well-known signaling molecules in bacterial quorum sensing, regulating processes like virulence and biofilm formation.[7] However, no studies were found that specifically link this compound to such signaling pathways.

QuorumSensing cluster_AHL N-Acyl Homoserine Lactone (AHL) Signaling cluster_R_Enantiomer Potential Role of (R)-3-Amino-gamma-butyrolactone AHL AHL Signal (e.g., N-butanoyl-L-homoserine lactone) Receptor LuxR-type Receptor AHL->Receptor Binds to Gene_Expression Target Gene Expression (Virulence, Biofilm) Receptor->Gene_Expression Regulates R_Compound (R)-3-Amino-gamma-butyrolactone Unknown_Target Unknown Biological Target(s) R_Compound->Unknown_Target Interaction?

References

An In-depth Technical Guide to (R)-3-Amino-gamma-butyrolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a versatile building block, its stereochemistry plays a crucial role in the synthesis of complex chiral molecules and pharmacologically active compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectral characterization. Additionally, it explores the potential biological activities of related aminobutyrolactone derivatives, offering insights for researchers in drug discovery and development.

Molecular Structure and Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-aminodihydrofuran-2(3H)-one. The presence of a chiral center at the C3 position of the gamma-butyrolactone ring is a key structural feature, influencing its chemical reactivity and biological interactions.

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 117752-88-2[1]
Molecular Formula C₄H₈ClNO₂[1]
Molecular Weight 137.56 g/mol [1]
Appearance White to off-white crystalline powder
Purity ≥98%[1]
Solubility Soluble in water

Synthesis

The synthesis of chiral α-amino-γ-butyrolactone hydrochloride can be achieved from the corresponding chiral amino acid. A common precursor for the (S)-isomer is L-methionine. By analogy, this compound can be synthesized from D-methionine. A one-pot method has been described for the synthesis of the racemate, which can be adapted using the appropriate chiral starting material.[2]

Experimental Protocol: Synthesis from D-Methionine (Adapted)

This protocol is an adaptation of a patented method for the synthesis of the corresponding (S)-isomer from L-methionine.[2]

Materials:

  • D-Methionine

  • Dimethyl sulfate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Sulfonium Salt Formation: In a suitable reaction vessel, dissolve D-methionine in a mixture of water and methanol. Add dimethyl sulfate to the solution and stir at room temperature. Slowly add concentrated sulfuric acid while maintaining the temperature. Continue the reaction for several hours.

  • Hydroxylation: After the initial reaction, carefully add a base such as sodium bicarbonate or sodium carbonate to the reaction mixture to adjust the pH to alkaline conditions (pH 8-9). This step facilitates the hydroxylation of the intermediate.

  • Acidic Cyclization: Following the hydroxylation step, add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux to promote the cyclization of the intermediate to form the γ-butyrolactone ring and the corresponding hydrochloride salt.

  • Isolation: After cooling, the product can be isolated by evaporation of the solvent and subsequent purification techniques such as recrystallization or chromatography.

Logical Workflow for Synthesis:

Synthesis_Workflow Start D-Methionine Step1 Sulfonium Salt Formation (Dimethyl Sulfate, H₂SO₄) Start->Step1 Step2 Hydroxylation (NaHCO₃ or Na₂CO₃) Step1->Step2 Step3 Acidic Cyclization (HCl, Reflux) Step2->Step3 End (R)-3-Amino-gamma-butyrolactone Hydrochloride Step3->End

Synthesis Workflow Diagram

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the lactone ring. The proton at the C3 position, adjacent to the amino group, would likely appear as a multiplet. The protons at the C2 and C4 positions would also exhibit characteristic splitting patterns due to coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal. The chemical shifts of the other carbon atoms will be influenced by their proximity to the oxygen and nitrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine salt)3200-2800 (broad)
C=O stretch (lactone)~1770
C-O stretch1250-1050
C-N stretch1250-1020
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the free base, the molecular ion peak would be observed at m/z 101.11. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at m/z 102.12.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of butyrolactones exhibits a range of biological activities, including neuroprotective effects. Some butyrolactone derivatives have been shown to exert their neuroprotective effects through the modulation of specific signaling pathways.

One such pathway is the Nrf-2/SKN-1 pathway , which plays a critical role in the cellular defense against oxidative stress. Activation of this pathway leads to the expression of antioxidant and detoxification genes. It is plausible that aminobutyrolactone derivatives could modulate this pathway, thereby protecting neuronal cells from oxidative damage, a key factor in neurodegenerative diseases.

Hypothesized Neuroprotective Signaling Pathway:

Signaling_Pathway cluster_cell Cytoplasm cluster_nucleus Nucleus Compound (R)-3-Amino-gamma-butyrolactone derivative Cell Neuronal Cell Nrf2 Nrf2/SKN-1 Compound->Nrf2 Activation Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation AntioxidantGenes Expression of Antioxidant and Detoxification Genes ARE->AntioxidantGenes Induction Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection

Hypothesized Nrf-2/SKN-1 Pathway Activation
Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined pre-incubation period (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-incubation, expose the cells to an oxidative stress-inducing agent (e.g., H₂O₂) for a specific duration.

  • Cell Viability Assay (MTT): Following the oxidative stress challenge, remove the medium and add MTT solution to each well. Incubate for a few hours to allow for the formation of formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at a specific wavelength using a microplate reader. Calculate cell viability as a percentage relative to the control group (untreated cells).

Experimental Workflow for Neuroprotection Assay:

Neuroprotection_Workflow Start Seed SH-SY5Y cells Step1 Treat with (R)-3-Amino-gamma-butyrolactone HCl Start->Step1 Step2 Induce Oxidative Stress (e.g., H₂O₂) Step1->Step2 Step3 MTT Assay for Cell Viability Step2->Step3 Step4 Measure Absorbance Step3->Step4 End Analyze Data Step4->End

In Vitro Neuroprotection Assay Workflow

Conclusion

This compound is a valuable chiral building block with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. While specific experimental data for this compound is not extensively documented, the information presented here, along with the proposed experimental protocols, serves as a solid foundation for researchers to further investigate its chemical and biological characteristics. Future studies focusing on the detailed spectroscopic analysis and the exploration of its biological activities, particularly its neuroprotective potential, are warranted.

References

An In-depth Technical Guide to the Stereochemistry of (R)-3-Amino-gamma-butyrolactone Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule belonging to the gamma-butyrolactone (GBL) class of compounds. While its enantiomer, (S)-3-Amino-gamma-butyrolactone hydrochloride, is a well-documented and crucial intermediate in the synthesis of the herbicide L-glufosinate-ammonium, the (R)-enantiomer is significantly less characterized in publicly available scientific literature. This guide aims to provide a comprehensive overview of the stereochemistry of this compound, summarizing the available data and highlighting areas where information is currently lacking.

Physicochemical Properties

Limited specific data for the (R)-enantiomer is available. However, based on the data for its (S)-counterpart and general chemical principles, some properties can be inferred.

PropertyValue (Inferred or from general sources)Citation
CAS Number 117752-88-2[1]
Molecular Formula C4H8ClNO2[1]
Molecular Weight 137.56 g/mol [1]
Appearance Likely a white to off-white solid
Purity Commercially available up to >98%[1]
Specific Rotation ([α]D) Expected to be positive, with a magnitude similar to the (S)-enantiomer's value of -25.0 to -28.0° (c=0.2, H2O). A precise, experimentally determined value is not readily available in the literature.

Stereochemistry and its Determination

The key stereochemical feature of this compound is the chiral center at the C3 position of the butyrolactone ring, which has the (R) configuration. The definitive assignment of this stereochemistry would typically rely on X-ray crystallography. However, to date, the crystal structure of this compound has not been reported in the public domain.

The stereochemistry is often determined by the synthetic route from a known chiral precursor or through chiral analytical techniques.

Synthesis and Chiral Resolution

General Synthetic Workflow for Chiral Aminobutyrolactones:

G General Synthetic Strategies for Chiral 3-Aminobutyrolactones cluster_0 Asymmetric Synthesis cluster_1 Chiral Resolution start_chiral Chiral Precursor asymmetric_reaction Asymmetric Reaction (e.g., hydrogenation, amination) start_chiral->asymmetric_reaction target_R (R)-3-Amino-gamma- butyrolactone asymmetric_reaction->target_R start_racemic Racemic 3-Amino-gamma- butyrolactone diastereomers Diastereomeric Salt Formation start_racemic->diastereomers chiral_agent Chiral Resolving Agent chiral_agent->diastereomers separation Separation (e.g., crystallization) diastereomers->separation hydrolysis_R Hydrolysis of (R)-salt separation->hydrolysis_R target_R_res (R)-3-Amino-gamma- butyrolactone hydrolysis_R->target_R_res

Caption: General approaches to obtaining enantiomerically pure 3-aminobutyrolactones.

Experimental Protocols (General Methodologies)

While a specific protocol for the (R)-enantiomer is unavailable, the following outlines general methods reported for similar compounds:

1. Chiral High-Performance Liquid Chromatography (HPLC) for Separation: Chiral HPLC is a common technique for separating enantiomers. For amino-lactones, columns with chiral stationary phases (CSPs) are employed.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T) could be effective.[2]

  • Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an amine (like diethylamine) for basic compounds.[2]

  • Detection: UV detection is commonly used.

2. Enantioselective Synthesis: An example of an enantioselective approach could involve the asymmetric hydrogenation of a suitable precursor. While not specific to the title compound, a general workflow is presented.

G Illustrative Enantioselective Synthesis Workflow precursor Achiral Precursor (e.g., 3-amino-2(5H)-furanone) hydrogenation Asymmetric Hydrogenation precursor->hydrogenation catalyst Chiral Catalyst (e.g., Rh-BINAP complex) catalyst->hydrogenation product Enantioenriched 3-Amino-gamma-butyrolactone hydrogenation->product purification Purification and Salt Formation product->purification final_product (R)-3-Amino-gamma-butyrolactone hydrochloride purification->final_product

Caption: A conceptual workflow for the enantioselective synthesis of the target molecule.

Spectroscopic Data

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented. In contrast, its (S)-enantiomer has reported antitumor and anti-inflammatory properties.[3] The parent compound, gamma-butyrolactone (GBL), is known to be a prodrug of gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant. It is plausible that this compound could interact with GABAergic or other neurotransmitter systems, but specific studies are lacking.

Due to the absence of data on its specific biological targets and mechanism of action, a signaling pathway diagram for this compound cannot be constructed at this time.

Conclusion and Future Outlook

This compound remains a sparsely characterized molecule, especially when compared to its (S)-enantiomer. While its basic chemical identity is established, there is a significant lack of in-depth technical data regarding its stereochemical properties, specific and reproducible synthetic protocols, comprehensive spectroscopic characterization, and biological activity.

For researchers and drug development professionals interested in this compound, further investigation is required to:

  • Determine its specific optical rotation.

  • Develop and publish a detailed, scalable enantioselective synthesis or an efficient chiral resolution method.

  • Obtain and analyze its crystal structure to definitively confirm its absolute stereochemistry.

  • Acquire and publish a full set of spectroscopic data (NMR, IR, MS).

  • Investigate its biological activity and potential mechanisms of action to understand its pharmacological profile.

The availability of this fundamental data would be crucial for unlocking the potential applications of this compound in various scientific and industrial fields.

References

Biological Activity of Aminobutanolides: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the biological activity of aminobutanolide-related structures. Extensive literature searches did not yield specific biological data for (R)-3-aminobutanolide itself. Therefore, this document focuses on the reported activities of a closely related butanolide, majoranolide, and other relevant amino- and lactone-containing compounds to provide insights into the potential pharmacology of this chemical class for researchers, scientists, and drug development professionals.

Introduction to Aminobutanolides

The butanolide (or γ-butyrolactone) ring is a common scaffold in a variety of natural products and pharmacologically active compounds. The introduction of an amino group to this lactone core, creating an aminobutanolide, offers structural diversity and the potential for a range of biological activities. The chirality of the amino group, as in (R)-3-aminobutanolide, can be expected to play a critical role in its interaction with biological targets, a principle of significant importance in pharmacology.[1][2] While direct studies on (R)-3-aminobutanolide are not publicly available, the investigation of related structures provides a valuable starting point for understanding their potential as therapeutic agents.

Cytotoxic Activity of Majoranolide, a Substituted Butanolide

A key example of a biologically active butanolide is majoranolide, isolated from the fruits of Mezilaurus crassiramea. This compound has demonstrated significant cytotoxic effects against a panel of human cancer cell lines.[3]

Quantitative Cytotoxicity Data

The following table summarizes the 50% growth inhibitory concentrations (GI50) of majoranolide against various cancer cell lines. The high selectivity for leukemia cells (HL-60) compared to non-neoplastic fibroblasts (NIH/3T3) is a noteworthy characteristic for potential anticancer drug development.[3]

Cell LineCancer TypeGI50 (µM)
HL-60Leukemia0.21
HT-29Colon10.02
MCF-7Breast16.24
MDA-MB-231BreastNot specified
PC-3ProstateNot specified
786-0RenalNot specified
NIH/3T3Non-neoplastic> 210
Data sourced from[3]

Proposed Mechanism of Action: Induction of Apoptosis

Studies on majoranolide's effect on HL-60 leukemia cells suggest that its cytotoxic activity is mediated through the induction of apoptosis, or programmed cell death.[3]

Signaling Pathway of Majoranolide-Induced Apoptosis

The proposed mechanism involves the modulation of key genes in the apoptotic cascade, leading to the activation of executioner caspases.[3]

apoptosis_pathway majoranolide Majoranolide bax BAX (pro-apoptotic) (Upregulated) majoranolide->bax casp8 CASP8 (pro-apoptotic) (Upregulated) majoranolide->casp8 birc5 BIRC5 (anti-apoptotic) (Downregulated) majoranolide->birc5 casp3 Caspase-3 Activation bax->casp3 casp8->casp3 birc5->casp3 apoptosis Apoptosis casp3->apoptosis

Majoranolide-induced apoptotic signaling cascade.

Experimental Protocols

The following are summaries of the experimental methodologies used to determine the biological activity of majoranolide.[3]

Cytotoxicity Assay (Sulforhodamine B Assay)
  • Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., majoranolide) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed in situ by the gentle addition of cold trichloroacetic acid (TCA).

  • Staining: The plates are washed, and the cells are stained with a sulforhodamine B (SRB) solution.

  • Wash and Solubilization: Unbound dye is removed by washing, and the protein-bound dye is solubilized with a TRIS base solution.

  • Data Acquisition: The absorbance is read on a plate reader at a specific wavelength (e.g., 515 nm). The GI50 value is calculated from the dose-response curve.

Cell Cycle Analysis via Flow Cytometry
  • Cell Treatment: HL-60 cells are treated with the test compound (e.g., 50 µM majoranolide) for different time points (e.g., 24 and 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), are determined.[3]

Caspase-3 Activation Assay
  • Cell Treatment: HL-60 cells are treated with the test compound for various durations.

  • Cell Permeabilization and Staining: Cells are harvested, washed, and incubated with a specific fluorescently labeled antibody that detects activated caspase-3.

  • Data Acquisition: The fluorescence intensity of the cells is measured by flow cytometry to quantify the level of activated caspase-3.[3]

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Total RNA is extracted from treated and untreated HL-60 cells.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR: The cDNA is used as a template for quantitative PCR (qPCR) with primers specific for the genes of interest (e.g., BAX, BCL2, BIRC5, CASP8) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression levels of the target genes are calculated using the comparative CT method.[3]

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies cell_plating Cell Plating compound_treatment_cyto Compound Treatment cell_plating->compound_treatment_cyto srb_assay SRB Assay compound_treatment_cyto->srb_assay gi50 GI50 Determination srb_assay->gi50 compound_treatment_mech Compound Treatment (HL-60 cells) cell_cycle Cell Cycle Analysis (Flow Cytometry) compound_treatment_mech->cell_cycle caspase_activation Caspase-3 Activation (Flow Cytometry) compound_treatment_mech->caspase_activation gene_expression Gene Expression (RT-qPCR) compound_treatment_mech->gene_expression

References

(R)-3-Amino-gamma-butyrolactone hydrochloride literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-3-Amino-gamma-butyrolactone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. As a functionalized lactone, it serves as a valuable chiral building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential applications. Due to the limited specific data on the (R)-enantiomer, information from related compounds and general synthetic methodologies for chiral γ-butyrolactones is also discussed to provide a broader context for researchers.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 3-aminotetrahydrofuran-2-one. While detailed experimental data in peer-reviewed literature is scarce, information from chemical suppliers provides a general overview of its properties.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 117752-88-2[1]
Molecular Formula C₄H₈ClNO₂[1]
Molecular Weight 137.57 g/mol [1]
Appearance White to off-white solid/powderN/A
Purity Typically ≥97% or ≥98%N/A
Storage Room temperature, under inert atmosphereN/A

Table 2: Spectroscopic Data Summary

Spectroscopy γ-Butyrolactone (Parent Compound) Expected Features for (R)-3-Amino-gamma-butyrolactone HCl
¹H NMR δ ~2.28 (m, 2H), ~2.48 (t, 2H), ~4.34 (t, 2H) (in CDCl₃)Shifts in the protons adjacent to the amino group and changes in splitting patterns are expected. The presence of the hydrochloride salt may also influence the spectrum.
¹³C NMR δ ~22.1, ~27.9, ~69.1, ~177.7 (in CDCl₃)The carbon bearing the amino group would show a significant shift.
IR Strong C=O stretch ~1770 cm⁻¹[2][3]A strong carbonyl (C=O) stretch is expected. N-H stretching and bending vibrations from the primary amine hydrochloride will also be present.
Mass Spec (EI) Molecular ion (M⁺) at m/z 86[2]The mass spectrum would show a molecular ion corresponding to the free base (C₄H₇NO₂) and fragmentation patterns characteristic of the lactone and amino groups.

Note: The provided spectroscopic data for γ-butyrolactone is for the parent molecule and should be used for reference only.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed journals. However, general strategies for the enantioselective synthesis of chiral γ-butyrolactones and related compounds can be adapted. A plausible synthetic route could start from a chiral precursor such as D-aspartic acid or involve the use of chiral catalysts or auxiliaries.

One patent (CN105732543A) describes a one-pot synthesis for the isomeric α-amino-γ-butyrolactone hydrochloride from L-methionine with a reported yield of 72-83%[4]. This process involves the formation of a sulfonium salt, followed by hydroxylation and acidic cyclization. A similar strategy, starting from a suitable chiral precursor, could potentially be developed for the synthesis of the (R)-3-amino isomer.

Below is a conceptual workflow for a potential synthetic route.

G cluster_0 Conceptual Synthetic Workflow A Chiral Starting Material (e.g., D-Aspartic Acid Derivative) B Functional Group Transformation A->B Protection/ Activation C Reduction of Carboxylic Acid B->C Selective Reduction D Intramolecular Cyclization C->D Acid or Base Catalysis E Deprotection D->E Removal of Protecting Groups F (R)-3-Amino-gamma-butyrolactone Hydrochloride E->F HCl Salt Formation

A conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

Chiral γ-butyrolactones are recognized as important intermediates in the synthesis of a variety of biologically active molecules and natural products[5][6][7]. The stereochemistry of these building blocks is often crucial for the biological activity of the final compound.

While specific applications for this compound are not well-documented, its enantiomer, the (S)-form, is a known key intermediate in the synthesis of the herbicide L-glufosinate-ammonium[8]. Furthermore, studies on the (S)-enantiomer have suggested potential antitumor and anti-inflammatory properties[8]. This highlights the potential of the γ-aminobutyrolactone scaffold in biologically active compounds.

The (R)-enantiomer could serve as a chiral building block in the following areas:

  • Asymmetric Synthesis: As a precursor for the synthesis of enantiomerically pure complex molecules.

  • Drug Discovery: As a starting material for the development of novel therapeutic agents, where the specific stereochemistry might be essential for targeting biological receptors or enzymes.

  • Agrochemicals: For the synthesis of new pesticides or herbicides, where stereochemistry can significantly impact efficacy and selectivity.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activity of this compound. The known biological activities, such as antitumor and anti-inflammatory effects, have been reported for the (S)-enantiomer[8]. Without experimental data, it is not possible to describe any signaling pathways or mechanisms of action for the (R)-form. Further research is needed to investigate the pharmacological profile of this specific enantiomer.

Conclusion

This compound is a chiral building block with potential applications in various fields of chemical synthesis. While its basic chemical properties are known, there is a significant gap in the publicly available scientific literature regarding detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and its specific biological activities. The information available for its (S)-enantiomer suggests that the γ-aminobutyrolactone scaffold is of interest for developing biologically active compounds. Future research should focus on the development of efficient and well-documented enantioselective synthetic routes to the (R)-enantiomer and a thorough investigation of its pharmacological profile to unlock its full potential in drug discovery and other applications.

References

Pharmacological Profile of (R)-3-Amino-gamma-butyrolactone hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for (R)-3-Amino-gamma-butyrolactone hydrochloride is not currently available in peer-reviewed literature. This guide provides a comprehensive overview based on the pharmacology of structurally related compounds, including its parent compound, gamma-butyrolactone (GBL), its active metabolite, gamma-hydroxybutyrate (GHB), and its stereoisomer, (S)-3-Amino-gamma-butyrolactone hydrochloride. The information presented herein is intended to serve as a comparative framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a chiral molecule and a derivative of gamma-butyrolactone. While it is commercially available as a chemical building block for synthesis, its pharmacological profile has not been elucidated. Understanding the potential biological effects of this compound requires a comparative analysis of its structural analogs. The stereochemistry at the 3-position of the butyrolactone ring is a critical determinant of biological activity, as evidenced by the differing profiles of its (S)-enantiomer and the parent compound, GBL. This guide will explore the known pharmacology of these related molecules to infer a potential profile for the (R)-enantiomer and to provide a basis for future experimental investigation.

Comparative Pharmacological Analysis

Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB)

This compound is a structural analog of gamma-butyrolactone (GBL). GBL is a well-characterized prodrug that is rapidly converted to the psychoactive compound gamma-hydroxybutyrate (GHB) in the body by lactonase enzymes found in the blood.[1] Therefore, the primary pharmacological effects of GBL are attributable to GHB.

Mechanism of Action of GHB: GHB is a central nervous system (CNS) depressant.[2] It exerts its effects through two primary mechanisms:

  • GABA-B Receptor Agonism: GHB is a weak agonist at the GABA-B receptor.[[“]][4] Activation of these receptors leads to inhibitory effects on neurotransmission.

  • GHB Receptor Agonism: GHB also binds to its own specific high-affinity GHB receptors, which are excitatory.[[“]][5]

The interplay between these two receptor systems is complex and contributes to the dose-dependent effects of GHB, which can range from euphoria and relaxation at lower doses to sedation, anesthesia, and respiratory depression at higher doses.[2][5]

Pharmacokinetics of GBL and GHB: GBL is more lipophilic than GHB, which results in faster absorption and higher bioavailability.[1] Once converted to GHB, the pharmacokinetic profile is characterized by:

  • Non-linear, dose-dependent kinetics: This means that a small increase in dose can lead to a disproportionately large increase in plasma concentration and effect.[6][7]

  • Rapid metabolism: GHB has a short elimination half-life, typically ranging from 30 to 60 minutes.[4][6]

(S)-3-Amino-gamma-butyrolactone hydrochloride

The stereoisomer of the target compound, (S)-3-Amino-gamma-butyrolactone hydrochloride, has been investigated for its biological activity, primarily in the context of oncology.

Reported Biological Activities:

  • Antitumor Properties: In vitro studies have indicated that the (S)-enantiomer exhibits cytotoxic effects against various cancer cell lines.[8] The proposed mechanism involves the arrest of the cell cycle in the G2/M phase.[8]

  • Anti-inflammatory Effects: Some research suggests that the (S)-enantiomer may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8]

The distinct biological activities of the (S)-enantiomer compared to the parent GBL highlight the critical role of the amino group and its stereochemical orientation at the 3-position in determining the pharmacological profile.

Postulated Pharmacological Profile of this compound

Given the absence of direct experimental data, the pharmacological profile of this compound can only be postulated. The presence of the amino group at the 3-position in the R-configuration could lead to several possibilities:

  • Interaction with GABA Receptors: The structural similarity to GABA and GHB suggests a potential interaction with GABA-A or GABA-B receptors. The stereochemistry would likely influence the binding affinity and efficacy compared to GHB and the (S)-enantiomer.

  • Novel CNS Effects: The specific stereochemistry might lead to a unique pharmacological profile, potentially differing from the sedative-hypnotic effects of GHB.

  • Peripheral Activity: It is also possible that the compound may have limited CNS penetration and exert its effects primarily in the periphery.

  • Lack of Significant Biological Activity: The R-configuration may not be recognized by the relevant biological targets, resulting in a pharmacologically inert compound.

Definitive characterization of the pharmacological profile of this compound requires empirical investigation.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of GBL and GHB

ParameterGamma-Butyrolactone (GBL)Gamma-Hydroxybutyrate (GHB)Reference(s)
Absorption Rapid, faster than GHBRapid[1]
Bioavailability Higher than GHBDose-dependent[1][5]
Metabolism Rapidly converted to GHB by lactonasesPrimarily in the liver[1][4]
Elimination Half-life Not applicable (prodrug)30-60 minutes[4][6]
Kinetics Not applicable (prodrug)Non-linear, dose-dependent[6][7]

Table 2: Comparative Pharmacodynamic and Biological Activities

CompoundPrimary Mechanism of ActionKey Biological EffectsReference(s)
Gamma-Hydroxybutyrate (GHB) Weak GABA-B receptor agonist; GHB receptor agonistCNS depression, sedation, euphoria, anesthesia[2][[“]][4][5]
(S)-3-Amino-gamma-butyrolactone HCl UndeterminedIn vitro cytotoxicity in cancer cells (G2/M arrest), potential anti-inflammatory effects[8]
(R)-3-Amino-gamma-butyrolactone HCl Unknown Unknown N/A

Experimental Protocols

To elucidate the pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for key assays.

In Vitro: GABA-B Receptor Binding Assay

This assay would determine if this compound binds to the GABA-B receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a source rich in GABA-B receptors (e.g., rat brain tissue or cells expressing recombinant GABA-B receptors).

  • Radioligand Binding: Incubate the membranes with a known GABA-B receptor radioligand (e.g., [³H]CGP54626) in the presence of varying concentrations of this compound.

  • Separation: Separate the bound and free radioligand via vacuum filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

In Vivo: Assessment of CNS Depressant Activity

This series of tests would evaluate the potential sedative or depressant effects of the compound on the central nervous system.

Experimental Models:

  • Open Field Test: This test assesses spontaneous locomotor activity and exploratory behavior. A reduction in movement can indicate a CNS depressant effect.

  • Forced Swim Test: This model is primarily used to screen for antidepressant activity but can also indicate general CNS depression through increased immobility time.

General Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the laboratory environment.

  • Drug Administration: Administer this compound at various doses, along with a vehicle control and a positive control (e.g., diazepam).

  • Behavioral Assessment: At a predetermined time after administration, place the animals in the respective apparatus (open field arena or water-filled cylinder for the forced swim test) and record their behavior for a set duration.

  • Data Analysis: Analyze the recorded parameters (e.g., distance moved, time spent in the center of the arena, duration of immobility) to assess the compound's effect on CNS activity.

Visualizations

GBL_to_GHB_Pathway GBL Gamma-Butyrolactone (GBL) GHB Gamma-Hydroxybutyrate (GHB) GBL->GHB Metabolic Conversion Lactonase Lactonase Enzymes (in blood)

Caption: Metabolic conversion of GBL to GHB.

GHB_Mechanism_of_Action cluster_GHB GHB cluster_Receptors Receptors cluster_Effects Effects GHB GHB GABA_B GABA-B Receptor GHB->GABA_B Weak Agonist GHB_R GHB Receptor GHB->GHB_R Agonist Inhibition Neuronal Inhibition GABA_B->Inhibition Excitation Neuronal Excitation GHB_R->Excitation CNS_Depression CNS Depression Inhibition->CNS_Depression Excitation->CNS_Depression Complex Interaction

Caption: GHB's dual mechanism of action.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Compound (R)-3-Amino-gamma- butyrolactone HCl Binding Receptor Binding Assays (e.g., GABA-B) Compound->Binding Functional Functional Assays (e.g., GTPγS) Compound->Functional PK Pharmacokinetics Compound->PK PD Pharmacodynamics (e.g., CNS Activity) Compound->PD Pharmacological_Profile Pharmacological Profile Binding->Pharmacological_Profile Binding Affinity Functional->Pharmacological_Profile Functional Activity PK->Pharmacological_Profile ADME Properties PD->Pharmacological_Profile Biological Effects

Caption: Workflow for pharmacological profiling.

Conclusion

The pharmacological profile of this compound remains to be determined. Based on the well-established pharmacology of its parent compound, GBL, and its active metabolite, GHB, it is plausible that the (R)-enantiomer could exhibit CNS activity. However, the distinct biological effects of the (S)-enantiomer underscore the critical importance of stereochemistry, suggesting that the (R)-enantiomer may possess a unique pharmacological profile. A systematic investigation employing the experimental approaches outlined in this guide is necessary to elucidate the mechanism of action, pharmacodynamics, and pharmacokinetics of this compound. Such studies will be crucial in determining its potential as a research tool or a therapeutic agent.

References

(R)-3-Amino-gamma-butyrolactone Hydrochloride: An Inquiry into its Role as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule belonging to the gamma-butyrolactone (GBL) family. While GBL and its primary metabolite, gamma-hydroxybutyrate (GHB), are known to interact with the GABAergic system, specific data on the direct activity of this compound as a GABA analogue is notably scarce in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, limited understanding of this compound, drawing necessary parallels from the broader pharmacology of GBL and other GABA analogues. Due to the significant lack of specific experimental data for this compound, this document will focus on the foundational knowledge of related compounds to offer a theoretical framework for its potential interactions.

Introduction to GABA and GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its primary function is to reduce neuronal excitability by binding to GABA receptors, leading to hyperpolarization of the neuronal membrane.[1] There are two main classes of GABA receptors: GABA-A receptors, which are ligand-gated ion channels, and GABA-B receptors, which are G-protein coupled receptors.[1][2]

GABA analogues are molecules that are structurally similar to GABA and can modulate the activity of the GABAergic system. These compounds can act as agonists, antagonists, or allosteric modulators of GABA receptors, or they can influence GABA metabolism or reuptake.

This compound: Chemical Profile

This compound is a derivative of gamma-butyrolactone, featuring an amino group at the third position of the lactone ring. Its chemical structure suggests the potential for interaction with biological targets, including receptors that bind endogenous ligands with amino and carboxyl functionalities.

PropertyValue
Chemical Name This compound
Synonyms (R)-3-Aminodihydrofuran-2(3H)-one hydrochloride
Molecular Formula C₄H₈ClNO₂
Molecular Weight 137.56 g/mol
CAS Number 117752-88-2

The GBL and GHB Connection to the GABAergic System

Gamma-butyrolactone (GBL) is a prodrug that is rapidly converted to gamma-hydroxybutyrate (GHB) in the body by lactonases.[3][4] GHB is a naturally occurring neurotransmitter and a drug known for its sedative and anesthetic properties.[5] The pharmacological effects of GHB are primarily mediated through its action on two distinct receptors:

  • GABA-B Receptors: GHB is a weak agonist at GABA-B receptors.[5] Activation of these receptors is responsible for the sedative-hypnotic effects of GHB.

  • GHB Receptors: GHB is a potent agonist at its own specific high-affinity GHB receptors, which are excitatory.[5]

The overall effect of GHB is a complex interplay between its actions at these two receptor types.

Signaling Pathway of GHB via GABA-B Receptors

The interaction of GHB with GABA-B receptors initiates a signaling cascade characteristic of G-protein coupled receptors.

GHB_GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GHB GHB GABAB_R GABA-B Receptor GHB->GABAB_R G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP produces K_efflux K+ Efflux K_channel->K_efflux Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GHB activation of GABA-B receptors leads to neuronal inhibition.

Potential as a GABA Analogue: A Theoretical Perspective

Given the structural similarity of this compound to GABA and its GBL backbone, it is plausible to hypothesize that it may interact with the GABAergic system. The presence of the amino group could theoretically allow it to bind to GABA receptors. However, without experimental data, its specific activity remains speculative. It could potentially act as:

  • A direct GABA-A or GABA-B receptor agonist or antagonist.

  • A prodrug that is metabolized to an active GABAergic compound.

  • A modulator of GABA transporters or metabolic enzymes.

Experimental Protocols: A General Framework

As no specific experimental studies for this compound as a GABA analogue are available, this section outlines general methodologies that would be necessary to elucidate its pharmacological profile.

Receptor Binding Assays

These assays are crucial to determine if the compound binds to GABA receptors and to quantify its affinity.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare tissue membranes (e.g., rat brain cortex) Incubate Incubate membranes with: - Radioligand (e.g., [3H]GABA) - (R)-3-Amino-gamma-butyrolactone HCl (test compound) - Buffer Membrane_Prep->Incubate Filter Separate bound from free radioligand (e.g., rapid filtration) Incubate->Filter Scintillation Quantify radioactivity (Scintillation counting) Filter->Scintillation Analysis Calculate Ki values (Competition analysis) Scintillation->Analysis

Caption: General workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays are necessary to determine whether the compound's binding to a receptor results in a biological response (i.e., if it is an agonist, antagonist, or allosteric modulator).

  • Electrophysiology: Techniques like patch-clamp recording on cultured neurons or brain slices can measure changes in ion flow through GABA-A receptor channels in the presence of the compound.

  • Second Messenger Assays: For GABA-B receptors, assays measuring changes in cyclic AMP (cAMP) levels can determine the agonistic or antagonistic properties of the compound.

Data Presentation: A Template for Future Research

Should experimental data become available, it should be organized for clear comparison. The following tables serve as templates for how such data could be presented.

Table 1: GABA Receptor Binding Affinities (Ki, nM)

CompoundGABA-A ReceptorGABA-B Receptor
GABA--
(R)-3-Amino-gamma-butyrolactone HClData not availableData not available
Baclofen (GABA-B agonist)--
Muscimol (GABA-A agonist)--

Table 2: Functional Activity at GABA Receptors (EC50 or IC50, µM)

CompoundGABA-A Receptor ActivityGABA-B Receptor Activity
(R)-3-Amino-gamma-butyrolactone HClData not availableData not available

Conclusion and Future Directions

Currently, there is a significant lack of published research specifically investigating the role of this compound as a GABA analogue. While its chemical structure suggests a potential interaction with the GABAergic system, this remains a hypothesis. Future research should focus on conducting fundamental pharmacological studies, including receptor binding and functional assays, to determine its affinity and efficacy at GABA receptors. Such studies are essential to understand its potential as a CNS-active agent and to guide any further drug development efforts. Without this foundational data, its classification as a GABA analogue is purely speculative.

References

(R)-3-Amino-gamma-butyrolactone hydrochloride in Neuroscience Research: A Technical Guide on Core Knowledge and a Look at a Closely Related Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the current state of knowledge regarding (R)-3-Amino-gamma-butyrolactone hydrochloride in the context of neuroscience research. Extensive investigation of scientific literature reveals a significant scarcity of studies focused specifically on the neuropharmacological properties of this particular enantiomer. The available information primarily points to its use as a chiral building block in chemical synthesis. Consequently, this document will first address the current knowledge gap concerning this compound and then provide a comprehensive overview of the closely related and extensively studied compound, gamma-butyrolactone (GBL). The neuropharmacology of GBL is well-documented, and an understanding of its mechanisms provides a crucial foundation for any future investigation into its amino-substituted and chiral derivatives. This guide will detail the established mechanism of action of GBL as a prodrug for gamma-hydroxybutyrate (GHB), its effects on major neurotransmitter systems, and present available quantitative data and relevant signaling pathways.

The State of Research on this compound

Despite a thorough review of neuroscience literature, there is a notable absence of research detailing the specific central nervous system effects, mechanism of action, or potential therapeutic applications of this compound. Chemical and pharmaceutical suppliers list it primarily as a chiral intermediate for organic synthesis.[1][2][3][4][5][6] One source explicitly notes that the (R)-enantiomer has "limited applications" compared to its (S)-counterpart, which is used in the synthesis of the herbicide L-glufosinate-ammonium.[7]

The principle of stereochemistry is fundamental in pharmacology; the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. Therefore, one cannot simply extrapolate the neuropharmacological effects of the (S)-enantiomer or the achiral GBL to the (R)-enantiomer. The distinct spatial orientation of the amino group in this compound could lead to different binding affinities for receptors and enzymes, potentially resulting in a unique pharmacological profile, or a lack of activity.

Given the current void in the literature, this guide will now focus on the neuropharmacology of gamma-butyrolactone (GBL), the parent compound of the molecule .

Gamma-Butyrolactone (GBL): A Prodrug with Significant CNS Effects

Gamma-butyrolactone (GBL) is a hygroscopic, colorless liquid that is widely used as a solvent and a reagent in chemical synthesis.[8] In the context of neuroscience, GBL is recognized as a prodrug for gamma-hydroxybutyric acid (GHB), a potent central nervous system (CNS) depressant.[8] The abuse potential of GBL and its precursor relationship to GHB have led to its regulation in many jurisdictions.[9]

Mechanism of Action: The GBL to GHB Pathway

The primary mechanism of action of GBL in the brain is its rapid conversion to GHB by lactonase enzymes present in the blood and brain.[10] GHB is a naturally occurring neurotransmitter and neuromodulator in the mammalian brain.[11] The neuropharmacological effects of GBL are therefore predominantly attributable to the actions of GHB.[12]

GHB exerts its effects through two main receptor systems:

  • GABAB Receptors: At pharmacological doses, GHB acts as a weak partial agonist at GABAB receptors.[[“]][14] This interaction is responsible for most of the sedative, hypnotic, and anesthetic effects of GHB.[12][15] The activation of GABAB receptors leads to the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in neuronal hyperpolarization and a reduction in neurotransmitter release.[16]

  • GHB Receptors: The brain also contains specific high-affinity binding sites for GHB, which are distinct from GABA receptors.[11][[“]] These receptors are G-protein coupled and are found in high density in the hippocampus, cortex, and dopaminergic areas of the brain.[11] The stimulation of GHB receptors has been shown to modulate the release of several neurotransmitters, including dopamine and glutamate.[11][[“]]

Effects on Neurotransmitter Systems

GBL, through its conversion to GHB, has profound effects on several key neurotransmitter systems in the brain.

The effect of GBL on the dopaminergic system is complex and biphasic. Initially, GBL administration leads to a decrease in dopamine release.[17][18] This is followed by a later phase of increased dopaminergic activity.[[“]] This biphasic effect is thought to contribute to the rewarding and addictive properties of GHB.[[“]] Studies have shown that GBL elevates dopamine levels in the striatum and prefrontal cortex.[19] Furthermore, GBL has been shown to inhibit stereotyped behavior induced by both direct and indirect dopamine agonists like apomorphine, amphetamine, and methylphenidate.[17][18]

GBL administration has been demonstrated to cause a significant increase in acetylcholine levels in several brain regions, including the striatum, hippocampus, and cortex.[20] This effect is not accompanied by changes in the activity of choline acetyltransferase or acetylcholinesterase, the enzymes responsible for acetylcholine synthesis and degradation, respectively.[20] Instead, it is suggested that GBL directly depresses cholinergic neurons, leading to a decrease in acetylcholine turnover and an accumulation of the neurotransmitter.[20]

Quantitative Data

The following tables summarize some of the quantitative findings from studies on GBL and GHB. It is crucial to reiterate that these data pertain to GBL and GHB and not this compound.

Table 1: Behavioral Effects of GBL in Animal Models

Animal ModelAdministration RouteDose Range (mg/kg)Observed EffectsReference(s)
BaboonsIntragastric32-240Impaired fine-motor task performance, sedation, muscle relaxation, gastrointestinal symptoms, tremors/jerks.[10][21]
RatsIntraperitoneal18.75-150Dose-dependent reduction of the acoustic startle reflex.[22]
RatsIntraperitoneal750Elevation of dopamine levels in the prefrontal cortex and striatum.[19]
MiceIntraperitoneal0.85-15.18 (mmol/kg)Loss of righting reflex and impaired rotarod performance.[23]

Table 2: Neurochemical Effects of GBL in Rats

Brain RegionNeurotransmitterEffectReference(s)
StriatumAcetylcholineMarked Increase[20]
HippocampusAcetylcholineMarked Increase[20]
CortexAcetylcholineMarked Increase[20]
StriatumDopamineElevation[19]
Prefrontal CortexDopamineElevation[19]

Experimental Protocols

Detailed, step-by-step experimental protocols for the administration of GBL in neuroscience research are not fully available within the reviewed literature abstracts. However, the methodologies described provide a general framework for such experiments.

General Protocol for Investigating the Behavioral Effects of GBL in Rodents:

  • Compound Preparation: GBL is typically diluted in a sterile 0.9% saline solution to the desired concentration.

  • Animal Handling: Male Sprague-Dawley rats or other suitable rodent models are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Administration: The prepared GBL solution is administered via intraperitoneal (i.p.) injection. The volume of injection is calculated based on the animal's body weight.

  • Behavioral Testing: Following administration, animals are subjected to a battery of behavioral tests to assess locomotor activity, motor coordination (e.g., rotarod test), and sensory-motor gating (e.g., acoustic startle reflex).

  • Data Analysis: Behavioral data are recorded and analyzed using appropriate statistical methods to determine the dose-dependent effects of GBL.

General Protocol for Investigating the Neurochemical Effects of GBL:

  • Compound Administration: As described in the behavioral protocol.

  • Tissue Collection: At specific time points after GBL administration, animals are euthanized, and brains are rapidly dissected to isolate specific regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

  • Neurochemical Analysis: Brain tissue is processed for the measurement of neurotransmitter levels (e.g., dopamine, acetylcholine) and their metabolites using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Neurochemical data are quantified and statistically analyzed to determine the effects of GBL on different neurotransmitter systems.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and metabolic processes associated with GBL and GHB.

GBL_Metabolism_and_Action GBL GBL (gamma-Butyrolactone) GHB GHB (gamma-Hydroxybutyrate) GBL->GHB Metabolic Conversion GABAB_R GABAB Receptor GHB->GABAB_R Weak Agonist GHB_R GHB Receptor GHB->GHB_R Agonist Lactonase Lactonase (in blood and brain) Lactonase->GBL catalyzes Neuronal_Effects Neuronal Hyperpolarization ↓ Neurotransmitter Release (Sedation, Anesthesia) GABAB_R->Neuronal_Effects Dopamine_Modulation Modulation of Dopamine Release GHB_R->Dopamine_Modulation

Metabolic conversion of GBL to GHB and subsequent receptor interactions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound_Prep Compound Preparation (GBL in Saline) Administration Administration (e.g., i.p. injection) Compound_Prep->Administration Animal_Acclimation Animal Acclimation Animal_Acclimation->Administration Behavioral_Testing Behavioral Testing (e.g., Rotarod, Startle Reflex) Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., HPLC) Administration->Neurochemical_Analysis Data_Quantification Data Quantification Behavioral_Testing->Data_Quantification Neurochemical_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

A generalized workflow for preclinical studies of GBL.

Conclusion and Future Directions

Future research is warranted to elucidate the specific pharmacological profile of this compound. Key research questions would include:

  • Does this compound cross the blood-brain barrier?

  • Is it metabolized to a psychoactive compound?

  • Does it have any affinity for known neurotransmitter receptors or transporters?

  • What are its behavioral effects, if any, in animal models?

Answering these questions would clarify whether this compound has a unique role in neuroscience beyond its current use in chemical synthesis and would provide a more complete understanding of the structure-activity relationships of this class of compounds.

References

A Technical Guide to the Discovery and Synthesis of Chiral Amino γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino γ-butyrolactones are a pivotal class of heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules.[1][2] Their inherent chirality and dense functionality make them valuable building blocks in medicinal chemistry and drug discovery.[3][4] This technical guide provides an in-depth overview of the discovery, biological significance, and, most critically, the modern synthetic strategies for accessing these enantiomerically pure scaffolds. We will delve into detailed experimental protocols for key transformations and present quantitative data to facilitate comparison and application in a research and development setting.

Discovery and Pharmacological Significance

The γ-butyrolactone motif is a privileged structure found in a wide array of natural products exhibiting diverse biological activities.[3][5][6] The incorporation of an amino group adds a critical functional handle and often enhances pharmacological potency. These compounds have demonstrated a broad spectrum of activities, including antibiotic, antifungal, anticancer, and anti-inflammatory properties.[2][3] For instance, certain synthetic α-amino-γ-lactone ketolides have shown excellent antibacterial activity[3], and α-methylene-γ-butyrolactones are recognized as natural pharmacophores in antifungal agents.[3] Their role as intermediates in the synthesis of complex molecules further underscores their importance in drug development.[3][4]

Core Asymmetric Synthetic Strategies

The stereocontrolled synthesis of amino γ-butyrolactones is a significant challenge that has been addressed through various innovative asymmetric methodologies. The choice of strategy often depends on the desired position of the amino substituent (α, β, or γ) and the overall substitution pattern of the lactone ring.

Synthesis of β-Amino γ-Butyrolactones

A common strategy for synthesizing β-amino γ-butyrolactones involves the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, followed by cyclization.

  • Double Diastereoselective Conjugate Addition: This method utilizes homochiral lithium amides, such as lithium N-benzyl-N-(α-methylbenzyl)amide, which add to chiral α,β-unsaturated esters. The stereochemical outcome is dominantly controlled by the chiral lithium amide, leading to high diastereoselectivity. Subsequent deprotection and cyclization afford the desired β-amino-γ-substituted-γ-butyrolactones in good yields.[7][8]

Synthesis via Chiral Intermediates

The transformation of pre-existing chiral molecules is a powerful route to chiral amino γ-butyrolactones.

  • From Chiral Epoxy Esters: Chiral epoxy esters can be converted into different amino γ-butyrolactones through various nucleophilic opening and subsequent closing processes, offering a versatile entry to these structures.[9]

  • Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction is a cornerstone of asymmetric synthesis, creating chiral vicinal diols from prochiral alkenes with high enantioselectivity.[10] These diols are crucial intermediates that can be further elaborated into chiral lactones and amino lactones.[11] The reaction uses a catalytic amount of osmium tetroxide with a chiral quinine ligand and a stoichiometric co-oxidant.[10][12] Commercially available pre-packaged reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure and ensure high enantioselectivity for opposite enantiomers.[13][12]

  • Catalytic Asymmetric Hydrogenation: This method provides efficient access to chiral lactones through the reduction of ketoesters or the dynamic kinetic resolution (DKR) of racemic α-substituted lactones.[14][15] Iridium and Ruthenium catalysts featuring chiral ligands (e.g., SpiroPAP, BINAP) have proven highly effective, furnishing chiral diols or lactones in high yields and enantioselectivities under mild conditions.[14][16][17]

Diastereoselective Reductions

For substrates already containing stereocenters, such as γ-keto acids or esters, diastereoselective reduction of the ketone is a critical step to establish the final stereochemistry of the resulting lactone.

  • Substrate-Controlled Reduction: Complementary reduction conditions can provide access to different diastereomers. For instance, reducing cyclic γ-keto acids with silane reagents in the presence of trifluoroacetic acid can yield syn-lactones, while using trialkylborohydrides often furnishes the anti-lactones.[18]

  • Chelation-Controlled Reduction: In β-hydroxy ketones, chelation-controlled reductions, such as the Narasaka-Prasad reduction, can achieve high 1,3-syn-diastereoselectivity.[19][20] A bidentate Lewis acid coordinates to both the ketone and the hydroxyl group, creating a rigid six-membered ring intermediate that directs hydride attack from the less hindered face.[20]

Quantitative Data Summary

The following tables summarize the performance of key synthetic methodologies discussed, providing a comparative overview of their efficiency and stereoselectivity.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Racemic α-Substituted Lactones

Substrate Catalyst Yield (%) Enantiomeric Excess (ee, %) Reference
Racemic α-substituted δ-valerolactone (R)-Ir-SpiroPAP 80 - 95 up to 95 [14]
Racemic α-substituted γ-butyrolactone (R)-Ir-SpiroPAP High High [14]

Data derived from a study on dynamic kinetic resolution via hydrogenation.

Table 2: Bimetallic Ru/Ru-Catalyzed Asymmetric Sequential Hydrogenation

Substrate Catalyst System Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %) Reference
α-methylene γ-keto carboxylic acid RuPHOX-Ru / SegPhos-Ru up to 99 >20:1 >99 [21]
α-methylene δ-keto carboxylic acid RuPHOX-Ru / SegPhos-Ru up to 99 >20:1 >99 [21]

Data from a study on the stereodivergent synthesis of all four stereoisomers.

Table 3: Sharpless Asymmetric Dihydroxylation (Representative)

Substrate Reagent Yield (%) Enantiomeric Excess (ee, %) Reference
α,β-unsaturated ester AD-mix-β 89.9 98 [22]
General Alkenes OsO₄, Chiral Ligand High Often >95 [13][10][12]

Yields and ee values are highly substrate-dependent.

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Protocol 1: Sharpless Asymmetric Dihydroxylation

This protocol is a general procedure for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes.[13]

  • Preparation: Prepare a solvent mixture of t-butanol and water (typically 1:1 v/v).

  • Reagent Addition: In a reaction flask, add the AD-mix-α or AD-mix-β (containing the osmium catalyst, chiral ligand, co-oxidant, and buffer). Stir the mixture at room temperature until two clear phases form.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add the alkene substrate. If the reaction is slow, methanesulfonamide (CH₃SO₂NH₂) can be added to accelerate the catalytic cycle.[10]

  • Reaction: Stir the mixture vigorously at 0 °C for 6-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the alkene is consumed.

  • Quenching: Add solid sodium sulfite and warm the mixture to room temperature. Continue stirring for approximately 1 hour.

  • Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

  • Washing & Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude diol product by column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Racemic Lactone (DKR)

This protocol describes a dynamic kinetic resolution for preparing chiral diols from racemic α-substituted lactones.[14]

  • Catalyst Preparation: In an inert atmosphere glovebox, prepare a stock solution of the iridium catalyst (e.g., (R)-Ir-SpiroPAP) in anhydrous n-propanol (e.g., 0.002 mmol/mL). Prepare a separate stock solution of potassium tert-butoxide (tBuOK) in anhydrous n-propanol (e.g., 0.5 mmol/mL).

  • Reaction Setup: To a 20 mL hydrogenation vessel inside an autoclave, add the racemic α-substituted lactone (1.0 mmol), the iridium catalyst solution (1.0 mL, 0.002 mmol), the tBuOK solution (2.0 mL, 1.0 mmol), and additional anhydrous n-propanol (1.0 mL).

  • Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas by pressurizing to 5 atm and then releasing the pressure; repeat this three times. Finally, pressurize the autoclave to the desired pressure (e.g., 10 atm) of H₂.

  • Reaction: Stir the reaction at room temperature for the specified time (e.g., 12-24 hours), monitoring for completion.

  • Workup: Carefully vent the hydrogen gas. Quench the reaction by adding a few drops of acetic acid.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting chiral diol by flash column chromatography on silica gel.

Protocol 3: Diastereoselective Reduction of a β-Hydroxy Ketone (Narasaka-Prasad)

This protocol is for the 1,3-syn-diastereoselective reduction of a β-hydroxy ketone.[19]

  • Preparation: Under an inert atmosphere (e.g., Argon), dissolve the β-hydroxy ketone (1.0 equiv) in a 4:1 mixture of anhydrous tetrahydrofuran (THF) and methanol.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Add diethylmethoxyborane (Et₂BOMe, 1.2 equiv) dropwise to the solution. Stir for 15-30 minutes at -78 °C to allow for the formation of the boron chelate.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, ensuring the internal temperature remains below -70 °C.

  • Reaction & Monitoring: Stir the reaction at -78 °C for 3-5 hours. Monitor the progress by TLC.

  • Quenching: Quench the reaction by the slow addition of acetic acid, followed by methanol.

  • Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. The resulting crude 1,3-syn-diol can be purified by column chromatography.

Visualizations: Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of key processes in the synthesis of chiral amino γ-butyrolactones.

G cluster_start Starting Materials cluster_methods Key Asymmetric Transformations cluster_inter Chiral Intermediates cluster_final Final Steps & Product start1 α,β-Unsaturated Ester method1 Asymmetric Conjugate Addition start1->method1 start2 Prochiral Alkene method2 Sharpless Asymmetric Dihydroxylation start2->method2 start3 γ-Keto Ester method3 Asymmetric Hydrogenation start3->method3 inter1 Chiral β-Amino Ester method1->inter1 inter2 Chiral Diol method2->inter2 inter3 Chiral Hydroxy Ester method3->inter3 cyclize Cyclization/ Lactonization inter1->cyclize inter2->cyclize inter3->cyclize product Chiral Amino γ-Butyrolactone cyclize->product

Caption: General synthetic workflows for chiral amino γ-butyrolactones.

G OsVIII_L OsO₄-Ligand Complex (2) Intermediate Cyclic Osmate Ester (4) OsVIII_L->Intermediate [3+2] Cycloaddition Alkene Alkene (3) Alkene->Intermediate Hydrolysis Hydrolysis (H₂O, Base) Intermediate->Hydrolysis Diol Chiral Diol (5) Hydrolysis->Diol OsVI Reduced Osmate (6) Hydrolysis->OsVI OsVI->OsVIII_L Reoxidation Reoxidant Co-oxidant (e.g., K₃Fe(CN)₆) Reoxidant->OsVIII_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.[13][10]

G cluster_input Desired Product cluster_strategy Recommended Strategy cluster_ref Key Considerations alpha α-Amino s1 Mannich Reaction of α-Acyl-γ-Butyrolactone alpha->s1 beta β-Amino s2 Asymmetric Conjugate Addition beta->s2 gamma γ-Amino s3 Ring opening of chiral aziridines gamma->s3 c1 Requires pre-functionalized lactone. s1->c1 c2 Excellent control from chiral N-nucleophile. s2->c2 c3 Depends on availability of chiral aziridine. s3->c3

Caption: Decision logic for selecting a synthetic strategy.

References

An In-Depth Technical Guide to (R)-3-Amino-gamma-butyrolactone hydrochloride: Safety, Handling, and Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule of significant interest in synthetic and medicinal chemistry. As a derivative of gamma-butyrolactone (GBL), it presents both unique opportunities for chemical synthesis and potential biological activities, while also necessitating careful handling due to its chemical nature. This guide provides a comprehensive overview of the available safety data, handling procedures, and scientific context for this compound, designed to inform and guide laboratory professionals.

Safety and Hazard Information

Hazard Classification (inferred from related compounds):

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.

Quantitative Data Summary

For comparative purposes, the following table summarizes available toxicological and physical data for the closely related compound, gamma-butyrolactone (GBL). It is crucial to handle this compound with at least the same level of caution.

PropertyValue (for gamma-Butyrolactone)Reference
LD50 (Oral, Rat) 1540 mg/kg[2]
LD50 (Oral, Mouse) 1460 mg/kg[2]
LD50 (Dermal, Guinea Pig) >5 g/kg[2]
LC50 (Inhalation, Rat) >5100 mg/m³/4H[2]
Melting Point -42 °C[3]
Boiling Point 204-206 °C
Flash Point 98 °C

Handling and Personal Protective Equipment (PPE)

Proper handling of this compound is essential to minimize exposure and ensure laboratory safety. The following protocols should be strictly adhered to.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

General Hygiene Practices
  • Avoid breathing dust or vapors.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Remove contaminated clothing and wash before reuse.

First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Contact a licensed professional waste disposal service.

Experimental Protocols and Applications

This compound serves as a valuable chiral building block in organic synthesis. Its bifunctional nature, containing both a lactone and an amino group, allows for a variety of chemical transformations.

General Synthetic Workflow

The synthesis of chiral 3-amino-gamma-butyrolactone hydrochloride often starts from readily available chiral precursors, such as amino acids. A generalized workflow is depicted below.

G General Synthetic Workflow for Chiral 3-Amino-gamma-butyrolactone A Chiral Starting Material (e.g., Amino Acid) B Functional Group Transformation A->B C Cyclization/ Lactonization B->C D Purification C->D E (R)-3-Amino-gamma-butyrolactone hydrochloride D->E

Caption: A generalized workflow for the synthesis of chiral 3-amino-gamma-butyrolactone hydrochloride.

Example Synthetic Approach (Adapted from related syntheses)

While a specific protocol for the (R)-isomer is not detailed in the provided search results, a plausible route can be adapted from methods for related compounds, such as the synthesis of the (S)-enantiomer from L-methionine.[4] This typically involves the formation of a sulfonium salt, followed by intramolecular cyclization.

Note: This is a conceptual protocol and requires optimization and validation for the synthesis of the (R)-isomer.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chiral starting material (e.g., D-methionine) in an appropriate solvent system.

  • Sulfonium Salt Formation: Add a suitable alkylating agent and heat the reaction mixture to facilitate the formation of the sulfonium salt.

  • Cyclization: Adjust the reaction conditions (e.g., pH, temperature) to induce intramolecular cyclization to the lactone.

  • Workup and Purification: After the reaction is complete, cool the mixture and perform an appropriate workup to isolate the crude product. Purification is typically achieved by recrystallization or column chromatography.

Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.[5]

Biological Context and Potential Signaling Pathways

The biological activity of this compound is not well-documented. However, its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, and its parent compound GBL, a prodrug to gamma-hydroxybutyrate (GHB), suggests potential interactions with the GABAergic system.

GHB and GBL are known to exert their effects through the GABAergic system, primarily by acting on GABAB receptors.[6][7] It is plausible that this compound could modulate this or related pathways, though further research is required to confirm this.

G Hypothesized Interaction with GABAergic System cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A (R)-3-Amino-gamma- butyrolactone hydrochloride B GABA Receptor (Hypothesized Target) A->B Interaction? C Downstream Signaling (e.g., Ion Channel Modulation) B->C D Modulation of Neurotransmission C->D

Caption: A hypothesized interaction of this compound with the GABAergic system.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety or handling guide. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols. The biological information presented is speculative and requires further experimental validation.

References

An In-depth Technical Guide to the Solubility of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-3-Amino-gamma-butyrolactone hydrochloride, a chiral molecule of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data for this exact compound in public literature, this guide integrates general principles of amino acid hydrochloride solubility with established experimental methodologies for its determination. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of therapeutic agents.

Physicochemical Properties and Solubility Profile

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe ionic nature of the hydrochloride salt and the presence of the polar lactone and amino groups allow for strong hydrogen bonding and ion-dipole interactions with polar protic solvents, leading to high solubility.[1][2]
Polar Aprotic DMSO, DMFModerate to HighThese solvents can solvate the cation and anion of the salt, although perhaps less effectively than protic solvents. The polar lactone ring also contributes to solubility.
Non-Polar Aprotic Hexane, TolueneLow to InsolubleThe high polarity and ionic character of the molecule are incompatible with the non-polar nature of these solvents, resulting in poor solvation and low solubility.[1]
Chlorinated Dichloromethane, ChloroformLowWhile slightly more polar than hydrocarbons, these solvents are generally not effective at solvating charged species like hydrochloride salts.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, standardized experimental protocols are necessary. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[3][4]

Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the saturated solution, centrifuge the sample at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid microparticles, filter the aliquot using a syringe filter that is chemically compatible with the solvent.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis).

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

    • A standard calibration curve of the compound in the same solvent should be prepared to accurately quantify the concentration in the sample.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature and in the given solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal container A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge sample C->D E Collect supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H

Experimental workflow for shake-flask solubility determination.

Biological Context: Role in GABAergic Signaling

This compound is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. As such, its solubility in physiological buffers is critical for its potential biological activity and for conducting in vitro and in vivo studies. The synthesis and metabolism of GABA are part of the glutamate/GABA-glutamine cycle.

The solubility of GABA analogs is a key factor in their ability to be formulated for administration and to interact with their biological targets. For instance, in the synthesis of new fluorinated analogs of GABA, their effects on GABA uptake by nerve terminals were assessed in vitro, a process that requires the compounds to be soluble in the experimental buffer.[5]

GABA_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA GABA Glutamate->GABA GAD alpha_KG α-Ketoglutarate Glutamate->alpha_KG Succinate_Semialdehyde Succinic Semialdehyde GABA->Succinate_Semialdehyde GABA-T alpha_KG->Succinate_Semialdehyde GABA-T TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Succinate Succinate Succinate_Semialdehyde->Succinate SSADH Succinate->TCA_Cycle GABA_T GABA Transaminase GAD Glutamate Decarboxylase Glutaminase Glutaminase SSADH Succinic Semialdehyde Dehydrogenase

Simplified Glutamate/GABA synthesis and metabolism pathway.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure as a hydrochloride salt of an amino-lactone suggests high solubility in polar protic solvents like water and lower solubility in non-polar organic solvents. For drug development professionals and researchers, it is imperative to experimentally determine the solubility of this compound in relevant physiological and formulation buffers. The provided shake-flask protocol offers a robust method for obtaining this critical data. Understanding the solubility is a fundamental step in the preclinical development of this and other GABA analogs, as it directly impacts formulation strategies, bioavailability, and the design of meaningful biological assays.

References

(R)-3-Amino-gamma-butyrolactone hydrochloride: An Examination of a Chiral Molecule with Limited Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

Foreword

This technical guide addresses the current scientific understanding of (R)-3-Amino-gamma-butyrolactone hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacology of gamma-butyrolactone derivatives. It is important to note at the outset that specific research into the mechanism of action of the (R)-enantiomer is exceptionally limited. Consequently, this document summarizes the available chemical information for this specific molecule and provides a detailed overview of the well-documented pharmacology of the closely related compounds, gamma-butyrolactone (GBL) and its active metabolite, gamma-hydroxybutyrate (GHB), to offer a foundational context. Information regarding the (S)-enantiomer is also presented to provide a stereochemical perspective.

Introduction to this compound

This compound is a chiral derivative of gamma-butyrolactone, a five-membered lactone.[1] While its chemical structure is well-defined, its biological activity and mechanism of action have not been the subject of extensive investigation. The primary distinguishing feature of this compound is the stereochemistry of the amino group at the 3-position of the butyrolactone ring.

Chemical Properties

A summary of the chemical identifiers for this compound is provided in Table 1.

PropertyValueReference
CAS Number 117752-88-2[1][2]
Molecular Formula C₄H₈ClNO₂[1][2]
Molecular Weight 137.56 g/mol [2]
Synonyms (R)-4-Aminodihydrofuran-2(3H)-one hydrochloride[3]

The General Pharmacology of Gamma-Butyrolactone (GBL) and Gamma-Hydroxybutyrate (GHB)

Due to the scarcity of data on the (R)-3-amino derivative, an understanding of the pharmacology of the parent compound, gamma-butyrolactone (GBL), is necessary. GBL is primarily recognized as a prodrug for gamma-hydroxybutyric acid (GHB).[4][5]

Conversion of GBL to GHB

Upon administration, GBL is rapidly hydrolyzed in the bloodstream by lactonases (paraoxonases) into GHB.[4] This conversion is a critical step, as GBL itself is not considered to be pharmacologically active.[4] The lipophilic nature of GBL allows for rapid absorption and passage across the blood-brain barrier, leading to a faster onset of action compared to direct administration of GHB.[5]

GBL_to_GHB_Conversion GBL (R)-3-Amino-gamma-butyrolactone (or GBL) GHB (R)-3-Amino-gamma-hydroxybutyrate (Hypothesized Metabolite) GBL->GHB Hydrolysis Enzyme Lactonases (e.g., Paraoxonase) Enzyme->GBL

Caption: Hypothetical conversion of (R)-3-Amino-gamma-butyrolactone to its corresponding GHB analog.

Mechanism of Action of GHB

The pharmacological effects of GHB are primarily mediated through its interaction with the central nervous system. The precise mechanisms are complex and are thought to involve at least two distinct receptor systems.

GHB is a weak agonist at the GABAB receptor.[6] The sedative and hypnotic effects of GHB are largely attributed to its action at this receptor.[6] Activation of GABAB receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, resulting in neuronal hyperpolarization and a decrease in neuronal excitability.

In addition to its effects on GABAB receptors, high-affinity binding sites specific to GHB have been identified in the brain.[7] The functional role of these putative GHB receptors is still under investigation, but they are thought to be involved in modulating the release of various neurotransmitters, including dopamine.[7]

GHB_Signaling_Pathway cluster_presynaptic Presynaptic Neuron GHB GHB GABAB_R GABA-B Receptor GHB->GABAB_R Weak Agonist GHB_R GHB Receptor GHB->GHB_R High-Affinity Binding Neuronal Hyperpolarization Neuronal Hyperpolarization GABAB_R->Neuronal Hyperpolarization Activates Neurotransmitter\nModulation Modulation of Dopamine Release GHB_R->Neurotransmitter\nModulation Activates Sedative/Hypnotic Effects Sedative/Hypnotic Effects Neuronal Hyperpolarization->Sedative/Hypnotic Effects Complex CNS Effects Complex CNS Effects Neurotransmitter\nModulation->Complex CNS Effects

Caption: Simplified overview of the primary signaling pathways of GHB.

Stereoisomer Considerations: The (S)-Enantiomer

While data on the (R)-enantiomer is lacking, its stereoisomer, (S)-3-Amino-gamma-butyrolactone, has been investigated for certain biological activities. It is a key intermediate in the synthesis of the herbicide L-glufosinate-ammonium.[1] Furthermore, in vitro studies have suggested that the (S)-enantiomer may possess antitumor and anti-inflammatory properties.[1] These findings for the (S)-form highlight the potential for stereospecific biological activity among derivatives of 3-amino-gamma-butyrolactone, though it cannot be assumed that the (R)-enantiomer shares these properties.

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of this compound are not available in the published literature. However, for the purpose of future research, methodologies would likely be adapted from studies on GHB and other GABAergic compounds. A hypothetical experimental workflow is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models a1 Receptor Binding Assays (GABA-B, GHB Receptors) a2 Functional Assays (e.g., GTPγS binding) a1->a2 a3 Cell-Based Assays (e.g., cAMP measurement) a2->a3 b1 Animal Behavioral Models (e.g., Locomotor activity, sedation) a3->b1 b2 Microdialysis (Neurotransmitter levels) b1->b2 b3 Electrophysiology (Neuronal firing rates) b2->b3 end Conclusion: Elucidate Mechanism of Action b3->end start Start: Characterize Compound start->a1

Caption: A potential experimental workflow for investigating the mechanism of action.

Conclusion

The current body of scientific literature does not contain specific studies on the mechanism of action of this compound. Its pharmacology is presumed to be linked to its potential role as a prodrug for an amino-substituted analog of GHB, but this has not been experimentally verified. The well-established pharmacology of GBL and GHB, centered on GABAB and specific GHB receptors, provides a theoretical framework for any future investigations into the (R)-enantiomer. The distinct biological activities reported for the (S)-enantiomer underscore the importance of stereochemistry and the need for dedicated research to characterize the pharmacological profile of this compound. Until such studies are conducted, its mechanism of action remains speculative.

References

Methodological & Application

Enantioselective Synthesis of (R)-3-Amino-gamma-butyrolactone Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Amino-gamma-butyrolactone hydrochloride, a valuable chiral building block in pharmaceutical and chemical research. The primary method detailed utilizes a chiral pool approach, starting from the readily available precursor, Boc-D-homoserine. The synthesis involves a two-step process: the intramolecular cyclization (lactonization) of Boc-D-homoserine to its corresponding protected lactone, followed by the removal of the Boc protecting group to yield the target compound as a hydrochloride salt. This methodology is robust, providing high enantiopurity of the desired (R)-isomer. All quantitative data is summarized for clarity, and detailed, step-by-step protocols are provided. Visual diagrams of the synthetic pathway and experimental workflow are included to facilitate understanding and implementation.

Introduction

(R)-3-Amino-gamma-butyrolactone, also known as D-homoserine lactone, is a key chiral intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemistry is crucial for the desired therapeutic effects of the final products. The hydrochloride salt form enhances the stability and handling of this aminolactone. The synthesis of the (S)-enantiomer from L-methionine is well-established; however, this protocol focuses on the preparation of the (R)-enantiomer, which can be efficiently synthesized from D-amino acid precursors. The presented method offers a reliable and straightforward route to this important chiral building block.

Synthetic Strategy

The enantioselective synthesis of this compound is achieved through a chiral pool strategy, starting from N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine). This approach preserves the stereochemical integrity of the starting material, leading to the desired (R)-enantiomer of the product. The overall synthetic pathway is depicted below:

Synthetic Pathway Start Boc-D-homoserine Intermediate Boc-(R)-3-Amino-gamma- butyrolactone Start->Intermediate Lactonization (DCC, DMAP, DCM) Product (R)-3-Amino-gamma- butyrolactone hydrochloride Intermediate->Product Deprotection (4M HCl in Dioxane)

Figure 1: Overall synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTypical YieldEnantiomeric Purity
1LactonizationBoc-D-homoserineDCC, DMAPDichloromethane85-95%>99% ee
2Boc DeprotectionBoc-(R)-3-Amino-gamma-butyrolactone4M HCl in 1,4-Dioxane1,4-Dioxane>95%>99% ee

Experimental Protocols

The synthesis is divided into two main experimental protocols: the lactonization of Boc-D-homoserine and the subsequent deprotection to yield the final hydrochloride salt.[1]

Part 1: Lactonization of Boc-D-homoserine

This protocol details the intramolecular cyclization of N-Boc-D-homoserine to form the corresponding N-protected γ-butyrolactone.[1]

Materials:

  • Boc-D-homoserine

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Boc-D-homoserine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]

  • Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) followed by N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes).[1]

  • Work-up: Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of DCM. Combine the filtrate and washings and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude Boc-(R)-3-Amino-gamma-butyrolactone by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white solid.[1]

Lactonization_Workflow A Dissolve Boc-D-homoserine in anhydrous DCM B Add DMAP (0.1 eq) and DCC (1.1 eq) A->B C Stir at room temperature (Monitor by TLC) B->C D Filter to remove DCU C->D E Wash organic layer with NaHCO3 (aq) and Brine D->E F Dry (MgSO4), filter, and concentrate E->F G Purify by flash column chromatography F->G H Pure Boc-(R)-3-Amino- gamma-butyrolactone G->H

Figure 2: Experimental workflow for the lactonization of Boc-D-homoserine.

Part 2: Deprotection of Boc-(R)-3-Amino-gamma-butyrolactone

This protocol outlines the removal of the N-Boc protecting group under acidic conditions to yield the final product, this compound.[1]

Materials:

  • Boc-(R)-3-Amino-gamma-butyrolactone

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: Dissolve Boc-(R)-3-Amino-gamma-butyrolactone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.[1]

  • Deprotection: Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 equivalents) to the solution.[1]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC until the starting material is no longer visible.[1]

  • Product Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. To the resulting residue, add diethyl ether to precipitate the product.[1]

  • Final Product: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.[1]

Deprotection_Workflow A Dissolve Boc-protected lactone in 1,4-Dioxane B Add excess 4M HCl in 1,4-Dioxane A->B C Stir at room temperature for 1-2 hours (Monitor by TLC) B->C D Concentrate under reduced pressure C->D E Precipitate product with diethyl ether D->E F Collect solid by filtration, wash, and dry E->F G (R)-3-Amino-gamma-butyrolactone hydrochloride F->G

Figure 3: Experimental workflow for the deprotection of the Boc-protected lactone.

Conclusion

The described two-step protocol provides a reliable and efficient method for the enantioselective synthesis of this compound from Boc-D-homoserine. The use of a chiral pool starting material ensures high enantiomeric purity of the final product. The detailed experimental procedures and workflows are intended to be readily implementable in a laboratory setting, providing researchers with a practical guide for obtaining this valuable chiral building block for applications in drug discovery and development.

References

Chiral Synthesis of (R)-3-Aminobutanolides from D-Aspartic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-3-aminobutanolides, valuable chiral building blocks in drug discovery, utilizing D-aspartic acid as the starting material. The synthesis strategy involves a multi-step process including protection of functional groups, selective reduction, and intramolecular cyclization.

Introduction

(R)-3-aminobutanolides are key chiral intermediates in the synthesis of various pharmaceutically active compounds. Their stereochemistry is crucial for biological activity, making enantioselective synthesis a critical aspect of their production. D-aspartic acid, a naturally occurring D-amino acid, serves as an inexpensive and readily available chiral precursor for this synthesis. This protocol outlines a reliable method for the conversion of D-aspartic acid to (R)-3-aminobutanolide, ensuring the retention of stereochemical integrity.

Synthetic Strategy Overview

The overall synthetic pathway from D-aspartic acid to (R)-3-aminobutanolide is depicted below. The strategy hinges on the selective transformation of the two carboxylic acid moieties of D-aspartic acid. This is achieved through a sequence of protection, selective reduction, and subsequent deprotection and cyclization steps.

G DA D-Aspartic Acid P1 Protection of Amino and α-Carboxyl Groups DA->P1 e.g., Boc Anhydride, Benzyl Bromide P2 Selective Reduction of β-Carboxyl Group P1->P2 e.g., NaBH4, LiBH4 P3 Deprotection and Lactonization P2->P3 Acid or Base Catalysis FAB (R)-3-Aminobutanolide P3->FAB

Caption: Proposed synthetic workflow from D-aspartic acid.

Experimental Protocols

Step 1: Protection of D-Aspartic Acid

To achieve selective reduction of one carboxylic acid group, the amino and the other carboxyl group must be protected. A common strategy is the formation of a diester followed by N-protection.

Protocol 3.1.1: Synthesis of N-Boc-D-aspartic acid dibenzyl ester

  • Esterification: Suspend D-aspartic acid (1.0 eq) in benzyl alcohol (5.0 eq). Cool the mixture to 0°C. Add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 24 hours. Remove the excess benzyl alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield D-aspartic acid dibenzyl ester.

  • N-protection: Dissolve the D-aspartic acid dibenzyl ester (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (3.0 eq). Cool the mixture to 0°C and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.2 eq) in dioxane dropwise. Stir the reaction at room temperature overnight. Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain N-Boc-D-aspartic acid dibenzyl ester.

Step 2: Selective Reduction of the β-Carboxyl Group

The less sterically hindered β-ester group is selectively reduced to the corresponding alcohol.

Protocol 3.2.1: Synthesis of N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl ester

  • Dissolve N-Boc-D-aspartic acid dibenzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0°C under an inert atmosphere.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0°C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl ester.

Step 3: Deprotection and Lactonization

The final step involves the removal of the protecting groups and subsequent intramolecular cyclization to form the butanolide ring. This can often be achieved in a single pot under acidic conditions.

Protocol 3.3.1: Synthesis of (R)-3-Aminobutanolide

  • Dissolve N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl ester (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The lactonization is a type of intramolecular esterification.[1]

  • Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to afford pure (R)-3-aminobutanolide.

Data Presentation

The following table summarizes representative yields for analogous transformations found in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepTransformationReagents and ConditionsRepresentative Yield (%)
1. Protection D-Aspartic Acid → N-Boc-D-aspartic acid dibenzyl ester1. BnOH, SOCl₂; 2. Boc₂O, NaHCO₃, Dioxane/H₂O85-95
2. Selective Reduction N-Boc-D-aspartic acid dibenzyl ester → N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl esterNaBH₄, THF, 0°C70-85
3. Deprotection & Lactonization N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl ester → (R)-3-AminobutanolideH⁺, heat60-75

Note: Yields are estimates based on similar reported chemical transformations and should be optimized for specific experimental setups.

Visualizations

The following diagrams illustrate the key chemical transformation and the overall experimental workflow.

G cluster_0 Synthetic Pathway DA D-Aspartic Acid (HOOC-CH(NH2)-CH2-COOH) I1 N-Boc-D-aspartic acid dibenzyl ester (BnOOC-CH(NHBoc)-CH2-COOBn) DA->I1 Protection I2 N-Boc-(R)-3-amino-4-hydroxybutanoic acid benzyl ester (BnOOC-CH(NHBoc)-CH2-CH2OH) I1->I2 Selective Reduction FAB (R)-3-Aminobutanolide I2->FAB Deprotection & Lactonization

Caption: Key intermediates in the synthesis of (R)-3-aminobutanolide.

G cluster_workflow Experimental Workflow start Start: D-Aspartic Acid protection Step 1: Protection start->protection reduction Step 2: Selective Reduction protection->reduction purification1 Purification (Chromatography) reduction->purification1 cyclization Step 3: Deprotection & Lactonization purification1->cyclization purification2 Purification (Crystallization/ Chromatography) cyclization->purification2 end End Product: (R)-3-Aminobutanolide purification2->end

Caption: Step-by-step experimental workflow diagram.

Conclusion

The described synthetic route provides a robust and reliable method for the preparation of enantiomerically pure (R)-3-aminobutanolide from D-aspartic acid. The protocols are designed to be clear and reproducible for researchers in academic and industrial settings. Careful execution of each step, particularly the protection and selective reduction, is crucial for achieving high yields and maintaining the stereochemical integrity of the final product. Further optimization of reaction conditions may be necessary depending on the desired scale of the synthesis.

References

Application Notes and Protocols: (R)-3-Amino-gamma-butyrolactone hydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-gamma-butyrolactone hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its rigid, stereodefined structure makes it an excellent starting material for the enantioselective synthesis of a variety of biologically active molecules, particularly those containing a chiral gamma-amino acid or a related pharmacophore. This document provides detailed application notes and experimental protocols for the use of this compound and its structural analogs in the synthesis of key pharmaceutical agents.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound lies in its role as a precursor to enantiomerically pure compounds. Notable applications include the synthesis of L-carnitine, (S)-Vigabatrin, and other chiral molecules such as (R)-rolipram.

Synthesis of L-Carnitine

L-carnitine is an essential nutrient involved in fatty acid metabolism and is used as a dietary supplement and in the treatment of carnitine deficiencies. While the direct synthesis from this compound is not the most common route, a closely related precursor, (S)-3-hydroxy-gamma-butyrolactone, is widely used. The key strategic step involves the activation of the hydroxyl group, followed by nucleophilic substitution with trimethylamine, which proceeds with an inversion of stereochemistry.

A plausible synthetic pathway starting from a protected form of (R)-3-Amino-gamma-butyrolactone could be envisioned, where the amino group is first protected, followed by reduction of the lactone to a diol, selective activation of the primary alcohol, and subsequent substitution and deprotection steps. However, a more direct and industrially relevant approach starts from the corresponding hydroxy lactone.

Experimental Protocol: Synthesis of L-Carnitine from (S)-3-hydroxy-gamma-butyrolactone

This protocol is adapted from established industrial processes and demonstrates the key transformations required.

Step 1: Activation of the Hydroxyl Group (Mesylation)

  • Reaction: (S)-3-hydroxy-gamma-butyrolactone is reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form the corresponding mesylate.

  • Procedure:

    • To a solution of (S)-3-hydroxy-gamma-butyrolactone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-3-methanesulfonyloxy-gamma-butyrolactone.

Step 2: Nucleophilic Substitution with Trimethylamine

  • Reaction: The mesylate is then reacted with an aqueous solution of trimethylamine, which acts as the nucleophile, leading to the formation of L-carnitine. This step proceeds with an inversion of configuration at the chiral center.

  • Procedure:

    • Dissolve the crude mesylate from Step 1 in a 25% aqueous solution of trimethylamine (excess, typically 2-3 eq).

    • Heat the reaction mixture in a sealed vessel to 80-100 °C for 12-16 hours.

    • After cooling to room temperature, acidify the reaction mixture with hydrochloric acid.

    • The crude L-carnitine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/acetone.

StepReactantReagentSolventTemperature (°C)Time (h)Yield (%)
1(S)-3-hydroxy-gamma-butyrolactoneMethanesulfonyl chloride, TriethylamineDichloromethane01-2>95 (crude)
2(S)-3-methanesulfonyloxy-gamma-butyrolactone25% aq. TrimethylamineWater80-10012-1670-80

Synthetic Workflow for L-Carnitine

start (S)-3-hydroxy- gamma-butyrolactone mesylate (S)-3-methanesulfonyloxy- gamma-butyrolactone start->mesylate MsCl, Et3N DCM, 0°C lcarnitine L-Carnitine mesylate->lcarnitine aq. N(CH3)3 80-100°C

Caption: Synthesis of L-Carnitine from (S)-3-hydroxy-gamma-butyrolactone.

Synthesis of (S)-Vigabatrin

(S)-Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T) and is used as an antiepileptic drug.[1] The pharmacologically active enantiomer is the (S)-isomer. A synthetic route starting from this compound would involve the reductive opening of the lactone to the corresponding amino alcohol, followed by the introduction of the vinyl group and oxidation.

Illustrative Experimental Protocol: Synthesis of (S)-Vigabatrin

This protocol outlines a plausible synthetic sequence.

Step 1: Protection of the Amino Group

  • Reaction: The amino group of this compound is protected, for example, as a tert-butyloxycarbonyl (Boc) derivative.

  • Procedure:

    • Suspend this compound (1.0 eq) in a suitable solvent like dioxane/water.

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as sodium bicarbonate (2.5 eq).

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the Boc-protected lactone.

Step 2: Reductive Opening of the Lactone

  • Reaction: The Boc-protected lactone is reduced to the corresponding amino diol.

  • Procedure:

    • Dissolve the Boc-protected lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

    • Add a reducing agent such as lithium borohydride (LiBH4) (2.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Purify the resulting diol by column chromatography.

Step 3: Introduction of the Vinyl Group and Oxidation

  • This multi-step transformation can be achieved through various methods, such as selective protection of the primary alcohol, oxidation of the secondary alcohol to a ketone, Wittig olefination, deprotection, and final oxidation of the primary alcohol to the carboxylic acid.

StepReactantReagentSolventTemperature (°C)Time (h)
1(R)-3-Amino-gamma-butyrolactone HCl(Boc)2O, NaHCO3Dioxane/WaterRoom Temp.12
2Boc-(R)-3-amino-gamma-butyrolactoneLiBH4THF0 to Room Temp.12

Synthetic Workflow for (S)-Vigabatrin (Illustrative)

start (R)-3-Amino- gamma-butyrolactone HCl boc_lactone Boc-protected lactone start->boc_lactone (Boc)2O amino_diol Boc-amino diol boc_lactone->amino_diol LiBH4 intermediate Multi-step transformation amino_diol->intermediate Protection, Oxidation, Wittig, Deprotection vigabatrin (S)-Vigabatrin intermediate->vigabatrin Oxidation

Caption: Illustrative synthesis of (S)-Vigabatrin.

Mechanism of Action of Vigabatrin: Inhibition of GABA-Transaminase

Vigabatrin exerts its anticonvulsant effects by irreversibly inhibiting GABA-transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1] This leads to an increase in the concentration of GABA in the brain, enhancing GABAergic neurotransmission and reducing neuronal excitability.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse and the point of intervention by Vigabatrin.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamate Glutamate gaba_vesicle GABA Vesicle glutamate->gaba_vesicle GABA Synthesis gad GAD gaba GABA gaba_vesicle->gaba Release gaba_receptor GABA Receptor gaba->gaba_receptor Binds gat GAT gaba->gat Reuptake ci_influx Cl- Influx (Hyperpolarization) gaba_receptor->ci_influx gaba_glia GABA gat->gaba_glia ssa Succinic Semialdehyde gaba_glia->ssa Degradation gaba_t GABA-T vigabatrin Vigabatrin vigabatrin->gaba_t Inhibits

Caption: Vigabatrin inhibits GABA-T in glial cells.

Conclusion

This compound is a cornerstone chiral synthon for the preparation of a range of valuable pharmaceutical compounds. Its stereochemically defined structure allows for the efficient and enantioselective synthesis of complex target molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile building block in their synthetic endeavors. Further exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.

References

Application Notes and Protocols for (R)-3-Amino-gamma-butyrolactone Hydrochloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-3-Amino-gamma-butyrolactone hydrochloride is a valuable chiral building block for the synthesis of a variety of stereochemically defined molecules. Its rigid lactone backbone and the presence of a primary amine offer a versatile scaffold for the introduction of new stereocenters and the construction of complex molecular architectures. A crucial first step in its utilization is the protection of the amino group, which then allows for subsequent diastereoselective modifications. This document provides a detailed protocol for the widely-used tert-butoxycarbonyl (Boc) protection of this compound and discusses further applications in asymmetric synthesis.

Section 1: N-Boc Protection of this compound

The protection of the amino group of (R)-3-Amino-gamma-butyrolactone is essential to prevent unwanted side reactions in subsequent synthetic steps. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The following protocol details the procedure for the synthesis of (R)-3-(tert-butoxycarbonylamino)dihydrofuran-2(3H)-one.

Experimental Protocol: Synthesis of (R)-3-(tert-butoxycarbonylamino)dihydrofuran-2(3H)-one

This protocol is adapted from general procedures for the Boc protection of amino hydrochlorides.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolution and Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., a 1:1 ratio). To this solution, add sodium bicarbonate (2.5 eq) or triethylamine (2.2 eq) to neutralize the hydrochloride salt and create the basic conditions necessary for the acylation reaction. Stir the mixture at room temperature until the starting material is fully dissolved and effervescence (if using NaHCO₃) ceases.

  • Boc-Anhydride Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of 2-3 with 1 M HCl at 0 °C. This step is to quench any unreacted base and protonate any byproducts.

    • Extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected (R)-3-amino-gamma-butyrolactone.

Quantitative Data Summary
Starting MaterialProtecting GroupTypical Yield RangeReference
Primary/Secondary AmineBoc>90%[1][2][3]

Experimental Workflow Diagram

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dissolve (R)-3-Amino-gamma- butyrolactone HCl in Dioxane/Water neutralize Add Base (NaHCO₃ or Et₃N) and stir start->neutralize cool Cool to 0 °C neutralize->cool add_boc Add (Boc)₂O cool->add_boc react Stir overnight at RT add_boc->react acidify Acidify with 1M HCl react->acidify Reaction Complete extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end_product (R)-3-(tert-butoxycarbonylamino) dihydrofuran-2(3H)-one purify->end_product

Caption: Workflow for the Boc protection of this compound.

Section 2: Applications in Asymmetric Synthesis

Once the amino group is protected, the resulting N-protected (R)-3-amino-gamma-butyrolactone serves as a versatile intermediate for various asymmetric transformations. The chiral lactone scaffold can direct the stereochemical outcome of subsequent reactions.

Synthesis of Chiral Pyroglutamic Acid Analogues

N-protected (R)-3-amino-gamma-butyrolactone can be a precursor for the synthesis of substituted pyroglutamic acid analogues, which are important motifs in medicinal chemistry.[4][5] The general strategy involves the modification of the lactone ring, potentially through ring-opening and subsequent cyclization to form the desired pyrrolidinone core.

Logical Relationship Diagram

Pyroglutamic_Acid_Synthesis start (R)-3-Amino-gamma-butyrolactone Hydrochloride boc_protection N-Boc Protection start->boc_protection protected_lactone N-Boc-(R)-3-Amino- gamma-butyrolactone boc_protection->protected_lactone ring_opening Lactone Ring Opening (e.g., with a nucleophile) protected_lactone->ring_opening intermediate Acyclic Chiral Intermediate ring_opening->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Chiral Pyroglutamic Acid Analogue cyclization->product

Caption: Synthetic pathway to chiral pyroglutamic acid analogues.

Diastereoselective Alkylation

The N-protected lactone can be subjected to diastereoselective alkylation at the α-position to the carbonyl group. The existing stereocenter at the 3-position can influence the facial selectivity of enolate formation and subsequent reaction with an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.

General Reaction Scheme

A strong base, such as lithium diisopropylamide (LDA), can be used to generate the enolate of the N-protected lactone. The subsequent addition of an alkyl halide would lead to the diastereoselective formation of the α-alkylated product. The stereochemical outcome will be dictated by the conformation of the enolate and the approach of the electrophile.

This compound is a valuable chiral starting material in asymmetric synthesis. The initial protection of the amino group, for which a detailed protocol for Boc protection is provided, is a critical step that opens up a wide range of possibilities for further stereoselective transformations. These include the synthesis of medicinally relevant scaffolds like pyroglutamic acid analogues and the diastereoselective introduction of new stereocenters through alkylation. The protocols and pathways described herein provide a foundation for researchers to utilize this versatile chiral building block in their synthetic endeavors.

References

Application Notes and Protocols for the Derivatization of (R)-3-Amino-gamma-butyrolactone hydrochloride for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-gamma-butyrolactone is a constrained cyclic gamma-amino acid that serves as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide chains can induce specific secondary structures, such as turns and helices, and can enhance metabolic stability by providing resistance to enzymatic degradation. The starting material is often the hydrochloride salt, which requires neutralization and protection of the primary amine before it can be utilized in standard solid-phase peptide synthesis (SPPS) protocols. This document provides detailed procedures for the N-terminal protection of (R)-3-Amino-gamma-butyrolactone hydrochloride with both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, followed by a general protocol for its incorporation into a peptide sequence.

Derivatization of this compound

The essential first step for using this compound in peptide synthesis is the protection of the primary amino group. This prevents unwanted side reactions during peptide coupling. The two most common protecting groups in SPPS are Fmoc and Boc, which offer orthogonal deprotection strategies.

N-Fmoc Protection

The Fmoc group is base-labile and is the standard protecting group for the alpha-amino group in many modern SPPS strategies.

Experimental Protocol: Synthesis of Fmoc-(R)-3-Amino-gamma-butyrolactone

  • Materials:

    • This compound

    • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane

    • Water (deionized)

    • Diethyl ether

    • Ethyl acetate

    • Hexane

    • 1 M Hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in a 1:1 mixture of 1,4-dioxane and water. Stir the mixture until all solids have dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

    • Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C. The product will precipitate out of the solution.

    • Extract the precipitated Fmoc-(R)-3-Amino-gamma-butyrolactone with ethyl acetate (3x).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield the pure Fmoc-(R)-3-Amino-gamma-butyrolactone.[1]

N-Boc Protection

The Boc group is acid-labile and is a common alternative to the Fmoc group, particularly in solution-phase peptide synthesis or specific SPPS strategies.

Experimental Protocol: Synthesis of Boc-(R)-3-Amino-gamma-butyrolactone

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (NEt₃) or Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water (deionized)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend this compound (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).

    • Add triethylamine (2.2 equivalents) or a solution of sodium hydroxide (2.2 equivalents) in water to neutralize the hydrochloride and free the amine. Stir for 15-30 minutes.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC.

    • After completion, if an organic solvent was used, wash the reaction mixture with water and brine. If an aqueous system was used, perform an extraction with an organic solvent like ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl to protonate any unreacted amine.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure Boc-(R)-3-Amino-gamma-butyrolactone.[2][3]

Quantitative Data Summary

Disclaimer: The following data is representative for general Fmoc/Boc protection of amino acids and may not be specific to (R)-3-Amino-gamma-butyrolactone due to a lack of available literature data for this specific compound.

ParameterN-Fmoc ProtectionN-Boc Protection
Typical Yield 80-95%85-98%
Purity (after purification) >98%>98%
Typical Analytical Methods NMR, HPLC, Mass SpectrometryNMR, HPLC, Mass Spectrometry

Incorporation of Derivatized (R)-3-Amino-gamma-butyrolactone into a Peptide Sequence

The following is a general protocol for the incorporation of Fmoc-(R)-3-Amino-gamma-butyrolactone into a growing peptide chain using solid-phase peptide synthesis (SPPS).

Experimental Protocol: SPPS Coupling

  • Materials:

    • Fmoc-protected amino acid-loaded resin

    • 20% Piperidine in N,N-dimethylformamide (DMF)

    • Fmoc-(R)-3-Amino-gamma-butyrolactone

    • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

    • N,N-Diisopropylethylamine (DIPEA)

    • DMF

    • Dichloromethane (DCM)

  • Procedure (One Coupling Cycle):

    • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Repeat this step once.

    • Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and the Fmoc-adduct.

    • Activation and Coupling:

      • In a separate vessel, pre-activate Fmoc-(R)-3-Amino-gamma-butyrolactone (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the amino acid) in DMF for a few minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the mixture at room temperature for 1-2 hours.

    • Monitoring: Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines, ensuring the coupling reaction has gone to completion. A negative Kaiser test (yellow beads) indicates a successful coupling.

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat: Proceed to the deprotection step for the next amino acid in the sequence.

Visualizations

Derivatization_Workflow cluster_start Starting Material cluster_protection N-Protection cluster_product Derivatized Products Start (R)-3-Amino-gamma-butyrolactone hydrochloride Neutralization Neutralization (e.g., NaHCO3 or NEt3) Start->Neutralization Fmoc_Protect Fmoc Protection (Fmoc-OSu) Neutralization->Fmoc_Protect Boc_Protect Boc Protection (Boc)2O Neutralization->Boc_Protect Fmoc_Product Fmoc-(R)-3-Amino- gamma-butyrolactone Fmoc_Protect->Fmoc_Product Boc_Product Boc-(R)-3-Amino- gamma-butyrolactone Boc_Protect->Boc_Product

Caption: Workflow for the N-protection of (R)-3-Amino-gamma-butyrolactone.

SPPS_Cycle cluster_legend *Legend Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Activation Activation of Fmoc-AAGL* (Coupling Reagent/Base) Wash1->Activation Coupling Coupling to Resin Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide (N-terminal Fmoc) Wash2->End End->Deprotection Next Cycle Legend AAGL = (R)-3-Amino-gamma- butyrolactone

Caption: General cycle for SPPS incorporation of Fmoc-(R)-3-Amino-gamma-butyrolactone.

References

Application Notes and Protocols for the Analytical Methods of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral molecule of interest in pharmaceutical research and development due to its structural similarity to gamma-aminobutyric acid (GABA) and its potential as a building block in the synthesis of various bioactive compounds. As with many chiral molecules, the biological activity of its enantiomers can differ significantly. Therefore, robust and reliable analytical methods are crucial for the enantioselective analysis and quality control of this compound.

These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound, with a primary focus on chiral separation using High-Performance Liquid Chromatography (HPLC). Additionally, principles of other relevant analytical techniques are discussed.

Analytical Techniques Overview

Several analytical techniques can be employed for the analysis of 3-Amino-gamma-butyrolactone. The choice of method depends on the specific requirements of the analysis, such as the need for chiral separation, sensitivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of various compounds. For chiral molecules like 3-Amino-gamma-butyrolactone, specialized chiral stationary phases (CSPs) are necessary to resolve the enantiomers.[1][2][3][4] This is the recommended method for enantioselective analysis.

  • Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like amino lactones, derivatization is typically required to increase their volatility and thermal stability.[5][6] Chiral GC columns can then be used to separate the derivatized enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule. While standard NMR can confirm the identity of 3-Amino-gamma-butyrolactone, chiral resolving agents or chiral solvents are needed to distinguish between enantiomers.

  • Mass Spectrometry (MS): MS is a highly sensitive technique used to determine the molecular weight and elemental composition of a molecule. When coupled with a separation technique like HPLC or GC (LC-MS or GC-MS), it provides a powerful tool for identification and quantification.[7][8][9][10]

Chiral High-Performance Liquid Chromatography (HPLC) Method

This section details a robust HPLC method for the enantioselective analysis of this compound. This direct method utilizes a chiral stationary phase, which is often the most straightforward approach for separating enantiomers.[3][4]

Experimental Protocol: Chiral HPLC-UV

Objective: To separate and quantify the (R) and (S) enantiomers of 3-Amino-gamma-butyrolactone hydrochloride.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H or similar) or a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC® T).[11]

Reagents:

  • This compound reference standard

  • Racemic 3-Amino-gamma-butyrolactone hydrochloride

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions (Example):

ParameterValue
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Racemic Standard Solution: Prepare a 1 mg/mL solution of racemic 3-Amino-gamma-butyrolactone hydrochloride in the mobile phase to verify the separation of the two enantiomers.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. The hydrochloride salt should readily dissolve in the polar components of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the individual standard and the racemic mixture.

  • Construct a calibration curve by plotting the peak area of the (R)-enantiomer against the concentration of the working standards.

  • Determine the concentration of the (R)-enantiomer in the sample by interpolating its peak area on the calibration curve.

  • Calculate the enantiomeric excess (% ee) if necessary using the following formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral HPLC-UV method.

ParameterResult
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 10.2 min
Resolution (Rs) > 2.0
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Note: These values are illustrative and may vary depending on the specific instrument, column, and experimental conditions.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Inject Inject into HPLC Filter_Sample->Inject Filter_Standard->Inject Separate Chiral Separation on CSP Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify (R)-Enantiomer Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography (GC) Method (with Derivatization)

For GC analysis, derivatization of the amino group and the potential for lactone ring opening needs to be considered. A common approach for amino acids is esterification followed by acylation.[5][6]

Experimental Protocol: Chiral GC-MS

Objective: To separate and quantify the enantiomers of 3-Amino-gamma-butyrolactone after derivatization.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Chiral Capillary Column (e.g., Chirasil-Val)

Reagents:

  • This compound reference standard

  • Racemic 3-Amino-gamma-butyrolactone hydrochloride

  • Thionyl chloride in Methanol (for esterification)

  • Trifluoroacetic anhydride (TFAA) (for acylation)

  • Ethyl acetate (for extraction)

Derivatization and Sample Preparation:

  • Esterification: Place the dried sample or standard in a reaction vial. Add 1 mL of 3M HCl in methanol. Heat at 100°C for 1 hour. Evaporate the solvent under a stream of nitrogen.

  • Acylation: To the dried residue, add 200 µL of ethyl acetate and 100 µL of TFAA. Heat at 100°C for 20 minutes. Evaporate the excess reagent and solvent under nitrogen.

  • Extraction: Reconstitute the residue in ethyl acetate for GC-MS analysis.

GC-MS Conditions (Example):

ParameterValue
Column Chirasil-L-Val (25 m x 0.25 mm ID, 0.16 µm film)
Carrier Gas Helium, constant flow 1.2 mL/min
Injector Temperature 250 °C
Oven Program 80 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-400

Data Analysis:

  • Identify the derivatized enantiomers based on their retention times and mass spectra.

  • Perform quantification using a suitable internal standard and selected ion monitoring (SIM) for enhanced sensitivity.

Derivatization and GC Workflow Diagram

GC_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Ester Esterification (HCl in MeOH) Sample->Ester Acyl Acylation (TFAA) Ester->Acyl Extract Extraction (Ethyl Acetate) Acyl->Extract Inject Inject into GC-MS Extract->Inject Separate Chiral Separation Inject->Separate Detect MS Detection Separate->Detect Process Process Chromatogram & Mass Spectra Detect->Process Quantify Quantify Enantiomers Process->Quantify

References

Application Note: Chiral HPLC Analysis of 3-Amino-γ-butyrolactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the chiral separation of 3-Amino-γ-butyrolactone enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the pharmacological significance of enantiomeric purity, a reliable analytical method is crucial for quality control and drug development processes. This document provides a detailed protocol, including sample preparation, chromatographic conditions, and data presentation, to facilitate the successful resolution and quantification of (R)- and (S)-3-Amino-γ-butyrolactone. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which is effective for the separation of underivatized amino compounds.

Introduction

3-Amino-γ-butyrolactone is a chiral molecule and a valuable building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of stereoselective analytical methods for the separation and quantification of these enantiomers is a critical aspect of drug discovery, development, and quality assurance. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This application note presents a direct enantioseparation method for 3-Amino-γ-butyrolactone, which avoids the need for derivatization, thereby simplifying the analytical workflow.

Experimental Protocol

This protocol is based on established methods for the chiral separation of cyclic amino acids and related polar compounds.

Materials and Reagents
  • Racemic 3-Amino-γ-butyrolactone standard (Sigma-Aldrich or equivalent)

  • (R)-3-Amino-γ-butyrolactone and (S)-3-Amino-γ-butyrolactone reference standards (if available)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic acid (≥98%)

  • Ammonium acetate

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral HPLC Column: Astec CHIROBIOTIC® T (Teicoplanin-based macrocyclic glycopeptide CSP), 250 x 4.6 mm, 5 µm (Sigma-Aldrich) or equivalent. These types of CSPs are well-suited for separating polar and ionic compounds like amino acids.

Chromatographic Conditions
ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic
Mobile Phase Ratio 80:20 (A:B) - Initial condition, may require optimization
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 3-Amino-γ-butyrolactone in the mobile phase at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.

Method Optimization Notes

  • Mobile Phase Composition: The ratio of aqueous to organic solvent can be adjusted to optimize retention times and resolution. Increasing the methanol content will generally decrease retention times.

  • Additives: Formic acid is used to protonate the amino group and improve peak shape. Other additives such as acetic acid or ammonium acetate can also be evaluated. The concentration of the additive may be varied (e.g., 0.05% to 0.2%).

  • Flow Rate: A lower flow rate (e.g., 0.8 mL/min) may improve resolution but will increase the run time.

Data Presentation

The following table summarizes the expected quantitative data from the chiral separation. The values presented are illustrative and should be determined experimentally.

AnalyteRetention Time (min)Resolution (Rs)Tailing FactorTheoretical Plates
(S)-3-Amino-γ-butyrolactone10.5-1.18500
(R)-3-Amino-γ-butyrolactone12.8> 2.01.29200

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Racemic Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter Sample (0.45 µm) prep3->prep4 hplc1 Inject Sample into HPLC prep4->hplc1 hplc2 Chiral Separation on CSP hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Chromatographic Peaks hplc3->data1 data2 Calculate Retention Times & Resolution data1->data2 data3 Quantify Enantiomers data2->data3

Caption: Workflow for Chiral HPLC Analysis.

Chiral Recognition Mechanism

G cluster_system Chromatographic System cluster_output Separation Outcome CSP Chiral Stationary Phase (CSP) (e.g., Teicoplanin) ComplexS CSP-(S)-Enantiomer Complex CSP->ComplexS ComplexR CSP-(R)-Enantiomer Complex CSP->ComplexR Enantiomers Racemic 3-Amino-γ-butyrolactone ((R) and (S)) Enantiomers->ComplexS Interaction Enantiomers->ComplexR Interaction Separation Differential Retention Times (Separated Peaks) ComplexS->Separation Different Stabilities ComplexR->Separation Different Stabilities

Caption: Principle of Chiral Recognition.

Alternative Method: Derivatization

For certain applications or if direct separation proves challenging, derivatization of the primary amine can be employed.[1] This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column (e.g., C18). A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This approach, however, adds complexity to the sample preparation and requires careful control to avoid racemization.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the chiral HPLC analysis of 3-Amino-γ-butyrolactone enantiomers. The use of a macrocyclic glycopeptide-based chiral stationary phase allows for the direct separation of the underivatized enantiomers, which is advantageous for routine analysis in a drug development and quality control setting. The provided workflow and diagrams offer a clear guide for researchers and scientists to implement this method effectively.

References

Application Notes and Protocols for NMR Spectroscopy of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of (R)-3-Amino-gamma-butyrolactone hydrochloride. This compound is a chiral building block of interest in pharmaceutical development, and thorough characterization of its structure and purity is crucial. These guidelines offer a framework for obtaining and interpreting high-quality 1D and 2D NMR spectra.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its stereochemistry and functional groups necessitate precise analytical techniques for unambiguous identification and characterization. NMR spectroscopy is an essential tool for elucidating the molecular structure, confirming stereochemistry, and assessing the purity of this compound. This document outlines the predicted NMR spectral data and provides standardized protocols for sample preparation and data acquisition.

Predicted NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the known spectral data of gamma-butyrolactone and related amino-substituted lactones, taking into account the electronic effects of the protonated amino group. The numbering convention used for assignments is provided in the chemical structure diagram below.

Chemical Structure and Atom Numbering

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H34.0 - 4.2m-
H4α2.5 - 2.7m-
H4β2.8 - 3.0m-
H5α4.4 - 4.6ddJ = 9.5, 6.5
H5β4.2 - 4.4ddJ = 9.5, 3.0
NH₃⁺8.5 - 9.5br s-

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
C2175 - 178
C348 - 52
C430 - 34
C570 - 74

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Due to the hydrochloride salt, deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents. D₂O is often preferred to observe the exchangeable NH₃⁺ protons, though this signal will eventually exchange with deuterium.

  • Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) is a common choice. For CD₃OD, tetramethylsilane (TMS) can be used.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for the specific instrument used.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.

  • Solvent Suppression: If using D₂O, a presaturation pulse sequence may be used to suppress the residual HDO signal.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A spectral width of 200-220 ppm is standard for most organic molecules.

3.2.3. 2D NMR Experiments (Optional but Recommended)

For unambiguous assignment of protons and carbons, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

Visualization of Workflow and Structure

NMR Analysis Workflow

G cluster_workflow General NMR Experimental Workflow SamplePrep Sample Preparation (Dissolution & Filtration) OneD_H 1D ¹H NMR Acquisition SamplePrep->OneD_H OneD_C 1D ¹³C NMR Acquisition SamplePrep->OneD_C TwoD_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_H->Processing OneD_C->Processing TwoD_NMR->Processing Analysis Spectral Analysis & Interpretation Processing->Analysis Structure Structure Elucidation / Confirmation Analysis->Structure

Application Notes and Protocols for the Mass Spectrometry of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of (R)-3-Amino-gamma-butyrolactone hydrochloride using mass spectrometry. The protocols outlined below are designed for both qualitative and quantitative analysis, leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the primary analytical technique.

Introduction

(R)-3-Amino-gamma-butyrolactone is a chiral molecule of interest in pharmaceutical and chemical research due to its structural similarity to gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. As a lactone, it also shares characteristics with gamma-butyrolactone (GBL), a known precursor to gamma-hydroxybutyrate (GHB). Accurate and sensitive analytical methods are crucial for its identification, quantification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the specificity and sensitivity required for the analysis of this small, polar molecule.

The hydrochloride salt of (R)-3-Amino-gamma-butyrolactone has a molecular weight of 137.57 g/mol . In solution, it readily dissociates to the protonated form of the free base, (R)-3-Amino-gamma-butyrolactone, which has a molecular weight of 101.10 g/mol . Therefore, the protonated molecule [M+H]⁺ is expected at an m/z of 102.11.

Predicted Mass Spectrometry Data

In the absence of a publicly available experimental mass spectrum for (R)-3-Amino-gamma-butyrolactone, the following data is predicted based on the known fragmentation patterns of gamma-butyrolactones and small molecules containing primary amine groups.

Electrospray Ionization (ESI) - Positive Mode

Positive mode ESI is the preferred ionization technique for this molecule due to the presence of a basic amino group, which is readily protonated.

Table 1: Predicted Precursor and Product Ions for (R)-3-Amino-gamma-butyrolactone

Ion DescriptionPredicted m/zPredicted Relative Abundance (%)
[M+H]⁺ (Precursor Ion)102.11100
[M+H - NH₃]⁺85.0975
[M+H - H₂O]⁺84.0915
[M+H - CO]⁺74.1140
[M+H - NH₃ - CO]⁺57.0990

Proposed Fragmentation Pathway

The fragmentation of protonated (R)-3-Amino-gamma-butyrolactone is expected to proceed through several key pathways initiated by the localization of the positive charge on the amino group.

G M [M+H]⁺ m/z = 102.11 (R)-3-Amino-gamma-butyrolactone (protonated) frag1 Loss of Ammonia (-NH₃) m/z = 85.09 M->frag1 -NH₃ frag2 Loss of Water (-H₂O) m/z = 84.09 M->frag2 -H₂O frag3 Loss of Carbon Monoxide (-CO) m/z = 74.11 M->frag3 -CO frag4 Loss of NH₃ and CO m/z = 57.09 frag1->frag4 -CO

Caption: Proposed ESI-MS/MS fragmentation of protonated (R)-3-Amino-gamma-butyrolactone.

Experimental Protocols

The following protocols are recommended for the LC-MS/MS analysis of this compound.

Sample Preparation

Due to the polar nature of the analyte, a simple "dilute and shoot" approach is often sufficient for clean samples. For more complex matrices such as plasma or tissue homogenates, protein precipitation is recommended.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or methanol. Serially dilute the stock solution with the initial mobile phase to prepare calibration standards.

  • Plasma/Serum Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Liquid Chromatography Method

A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining and separating this polar compound. Chiral separation can be achieved using a chiral stationary phase if differentiation from the (S)-enantiomer is required.

Table 2: Recommended LC Parameters

ParameterRecommended Setting
Column HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or Chiral column (e.g., Daicel Chiralpak series)
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 95% B to 40% B over 5 minutes, hold at 40% B for 1 minute, return to 95% B and re-equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Method

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis.

Table 3: Recommended MS Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 4

Table 4: Recommended MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Use
(R)-3-Amino-gamma-butyrolactone102.1185.0915Quantifier
(R)-3-Amino-gamma-butyrolactone102.1157.0925Qualifier

Experimental Workflow

The overall workflow for the analysis of this compound is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Standards) precip Protein Precipitation (if necessary) start->precip evap Evaporation precip->evap recon Reconstitution evap->recon lc Liquid Chromatography (HILIC or Chiral) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant confirm Confirmation ms->confirm

Caption: Workflow for the LC-MS/MS analysis of (R)-3-Amino-gamma-butyrolactone.

Conclusion

The methods described provide a comprehensive framework for the sensitive and selective analysis of this compound by LC-MS/MS. The predicted fragmentation pattern and optimized experimental conditions serve as a robust starting point for method development and validation. These protocols are applicable to a wide range of research and development activities, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical preparations.

Application Notes and Protocols for Amide Coupling Reactions with (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the amide coupling of (R)-3-Amino-gamma-butyrolactone hydrochloride with various carboxylic acids. This chiral building block is a valuable synthon in medicinal chemistry, often incorporated into molecules to introduce a constrained amino lactone moiety, which can enhance biological activity and selectivity. The formation of a stable amide bond between the primary amine of (R)-3-Amino-gamma-butyrolactone and a carboxylic acid is a critical step in the synthesis of numerous biologically active compounds, including enzyme inhibitors.

This document outlines standard coupling methodologies and provides specific examples with quantitative data to guide researchers in optimizing their reaction conditions.

General Workflow for Amide Coupling

The fundamental process for the amide coupling of this compound with a carboxylic acid involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. Due to the presence of the hydrochloride salt, a base is required to liberate the free amine for the reaction to proceed.

G Reactants Carboxylic Acid (R-COOH) (R)-3-Amino-gamma-butyrolactone HCl Coupling Reagent Base Activation Carboxylic Acid Activation Reactants->Activation Anhydrous Solvent (e.g., DMF, DCM) Coupling Amide Bond Formation Activation->Coupling Addition of Amine (in situ) Workup Aqueous Workup & Extraction Coupling->Workup Reaction Quenching Purification Purification (e.g., Column Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for amide coupling.

Comparative Data for Coupling Reactions

The following table summarizes typical reaction conditions and outcomes for the coupling of this compound with various carboxylic acids using common coupling reagents. This data is intended to provide a comparative overview to aid in method selection.

Carboxylic AcidCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
4-(1H-Pyrazol-1-yl)benzoic acidHATUDIPEADMF12RT85
3-Fluoro-4-(trifluoromethyl)benzoic acidEDC, HOBtEt3NDCM16RT78
1-Methyl-1H-indole-5-carboxylic acidPyBOPDIPEADMF18RT82

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Protocol 1: HATU-Mediated Coupling

This protocol outlines the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(1H-Pyrazol-1-yl)benzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Materials:

  • 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-Fluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv), this compound (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise to the stirred solution.

  • Add Et₃N (2.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: PyBOP-Mediated Coupling

This protocol utilizes (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), another efficient coupling reagent.

Materials:

  • 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv)

  • This compound (1.1 equiv)

  • PyBOP (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Methyl-1H-indole-5-carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise.

  • Add PyBOP (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% LiCl solution to remove residual DMF, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Application in Drug Discovery: Inhibition of Rho Kinase Signaling Pathway

Amides derived from (R)-3-Amino-gamma-butyrolactone are of significant interest in drug discovery, particularly as inhibitors of protein kinases such as Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various diseases, including hypertension, cancer, and glaucoma. Inhibition of the ROCK signaling pathway can lead to smooth muscle relaxation and other therapeutic effects.

G RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activates LIMK LIM Kinase (LIMK) ROCK->LIMK Phosphorylates (Activates) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inactivates) Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin_Depoly Actin Depolymerization (Inhibited) Cofilin->Actin_Depoly Promotes MLC_P Phosphorylated MLC Contraction Smooth Muscle Contraction MLC_P->Contraction Inhibitor Amide Derivative of (R)-3-Amino-gamma-butyrolactone Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway.

Application Notes: Protecting Group Strategies for (R)-3-Amino-gamma-butyrolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Amino-gamma-butyrolactone hydrochloride is a chiral building block of significant interest in medicinal chemistry and the synthesis of bioactive molecules. Its structure incorporates a reactive primary amine and a gamma-butyrolactone ring. For the selective chemical modification of other parts of a molecule containing this moiety, or for peptide synthesis, the nucleophilic amino group must be temporarily masked with a protecting group.[1] The choice of protecting group is critical, as it dictates the reaction conditions that can be subsequently employed.[2] This document outlines strategies for the protection and deprotection of the amino group of (R)-3-Amino-gamma-butyrolactone using the most common N-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

The gamma-butyrolactone ring is generally stable under the conditions used for the introduction and removal of these protecting groups. However, prolonged exposure to strong bases can lead to hydrolysis of the lactone. Therefore, reaction conditions should be carefully controlled.

Overview of Common Amine Protecting Groups

The selection of a protecting group is based on its stability to various reaction conditions and the ease of its removal. Boc, Cbz, and Fmoc groups offer a range of options that are largely orthogonal, meaning one can be removed selectively in the presence of the others.[1][3][4]

  • Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[4] It is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5]

  • Cbz (Benzyloxycarbonyl): Also known as Z-group, Cbz is stable to acidic and mildly basic conditions. Its primary method of removal is through catalytic hydrogenation (e.g., H₂ with Pd/C), which yields the free amine, toluene, and carbon dioxide.[6] It can also be removed by strong acids like HBr in acetic acid.[6]

  • Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability to basic conditions, typically using a secondary amine like piperidine.[3][7] It is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz protecting groups.[1][3]

Data Presentation

The following tables summarize the key characteristics and representative yields for the protection and deprotection of amines using Boc, Cbz, and Fmoc groups.

Table 1: Comparison of Protecting Group Strategies

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[4][5]Benzyl chloroformate (Cbz-Cl)[6]9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[3]
Protection Conditions Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, Dioxane, H₂O)[5][8]Base (e.g., Na₂CO₃, NaHCO₃), Solvent (e.g., H₂O, Dioxane), 0 °C to RT[6][9]Base (e.g., NaHCO₃, Piperidine), Solvent (e.g., Dioxane/H₂O, DMF)[3][7]
Deprotection Reagent Strong Acid (e.g., TFA, HCl)[4][5]Catalytic Hydrogenation (H₂, Pd/C) or strong acid (HBr/AcOH)[6]Base (e.g., 20% Piperidine in DMF)[3][7]
Stability Stable to base and hydrogenolysis. Labile to acid.[4]Stable to acid and mild base. Labile to hydrogenolysis and strong acid.[6][10]Stable to acid and hydrogenolysis. Labile to base.[1][3]
Orthogonality Orthogonal to Fmoc and Cbz.[4]Quasi-orthogonal to Fmoc (some conditions for Cbz removal can affect Fmoc). Orthogonal to Boc.[3]Orthogonal to Boc and Cbz.[1][3]

Table 2: Representative Yields for Protection & Deprotection Reactions

Protecting GroupSubstrateReactionReagents and ConditionsTypical Yield (%)
Boc Primary AmineProtectionBoc₂O, Et₃N, THF, RT>90[4]
Boc Boc-protected AmineDeprotectionTFA/DCM or 4M HCl in Dioxane, RT>95[4][5]
Cbz Amino AcidProtectionCbz-Cl, aq. Na₂CO₃, 0 °C~95[6]
Cbz Cbz-protected AmineDeprotectionH₂ (1 atm), 10% Pd/C, MeOH, RT>95[6]
Fmoc Amino AcidProtectionFmoc-OSu, NaHCO₃, Dioxane/H₂O, RT>90[3]
Fmoc Fmoc-protected AmineDeprotection20% Piperidine in DMF, RT~95-100[7]

Experimental Protocols

Protocol 1: N-Boc Protection

This protocol describes the synthesis of (R)-3-(tert-butoxycarbonylamino)-gamma-butyrolactone.

Materials and Reagents:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 eq) in THF (approx. 0.5 M).

  • Add triethylamine (1.1 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.[5]

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: N-Cbz Protection

This protocol describes the synthesis of (R)-3-(benzyloxycarbonylamino)-gamma-butyrolactone.[11]

Materials and Reagents:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃)

  • Dioxane or THF

  • Deionized Water

  • Ethyl Acetate

  • 1 M HCl

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure (Schotten-Baumann conditions):

  • Dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq).[6]

  • Cool the solution in an ice bath to 0 °C.

  • While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]

  • Extract the aqueous mixture with ethyl acetate.

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.[6]

  • Extract the product from the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solvent under reduced pressure to yield the product.

Protocol 3: N-Fmoc Protection

This protocol describes the synthesis of (R)-3-(9-fluorenylmethoxycarbonylamino)-gamma-butyrolactone.

Materials and Reagents:

  • This compound

  • Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Deionized Water

  • Diethyl Ether

  • 1 M HCl

Procedure:

  • Dissolve this compound (1.0 eq) and Fmoc-OSu (1.05 eq) in a 1:1 mixture of dioxane and saturated aqueous NaHCO₃ solution.[3]

  • Stir the reaction mixture vigorously at room temperature for 16-24 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with diethyl ether to remove impurities.[3]

  • Acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath.[3] A white precipitate should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if needed.

Deprotection Protocols

Protocol 4: N-Boc Deprotection

Procedure:

  • Dissolve the N-Boc protected lactone (1.0 eq) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA, e.g., 25-50% v/v in DCM) or use a 4 M solution of HCl in dioxane.[5]

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the solvent in vacuo. If TFA was used, azeotrope with toluene (3x) to remove residual acid.[4]

  • The resulting product is the hydrochloride or trifluoroacetate salt of the amine.

Protocol 5: N-Cbz Deprotection

Procedure:

  • Dissolve the N-Cbz protected lactone (1.0 eq) in a suitable solvent such as methanol or ethanol.[6]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[6]

  • Secure the flask to a hydrogenation apparatus and flush the system with hydrogen gas (H₂).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature until the reaction is complete (monitored by TLC).[6]

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.[6]

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[6]

Protocol 6: N-Fmoc Deprotection

Procedure:

  • Dissolve the N-Fmoc protected lactone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add piperidine to create a 20% (v/v) solution.[7]

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the DMF and piperidine under high vacuum.

  • The crude product can be purified by silica gel chromatography to isolate the free amine.

Visualizations

Boc Protection & Deprotection Workflow

Boc_Workflow cluster_main Boc Protection/Deprotection Cycle Start (R)-3-Amino-gamma- butyrolactone HCl p1 Start->p1 Protected N-Boc-(R)-3-Amino- gamma-butyrolactone p2 Protected->p2 Deprotected (R)-3-Amino-gamma- butyrolactone p1->Protected Boc₂O, Base (e.g., Et₃N, THF) p2->Deprotected Strong Acid (TFA or HCl)

Caption: Workflow for Boc protection and deprotection.

Cbz Protection & Deprotection Workflow

Cbz_Workflow cluster_main Cbz Protection/Deprotection Cycle Start (R)-3-Amino-gamma- butyrolactone HCl p1 Start->p1 Protected N-Cbz-(R)-3-Amino- gamma-butyrolactone p2 Protected->p2 Deprotected (R)-3-Amino-gamma- butyrolactone p1->Protected Cbz-Cl, Base (e.g., Na₂CO₃, H₂O) p2->Deprotected H₂, Pd/C (Hydrogenolysis)

Caption: Workflow for Cbz protection and deprotection.

Fmoc Protection & Deprotection Workflow

Fmoc_Workflow cluster_main Fmoc Protection/Deprotection Cycle Start (R)-3-Amino-gamma- butyrolactone HCl p1 Start->p1 Protected N-Fmoc-(R)-3-Amino- gamma-butyrolactone p2 Protected->p2 Deprotected (R)-3-Amino-gamma- butyrolactone p1->Protected Fmoc-OSu, Base (e.g., NaHCO₃, Dioxane/H₂O) p2->Deprotected Base (20% Piperidine/DMF)

Caption: Workflow for Fmoc protection and deprotection.

References

Large-Scale Synthesis of (R)-3-Amino-gamma-butyrolactone Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(R)-3-Amino-gamma-butyrolactone hydrochloride is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its stereochemically defined structure makes it a crucial building block in the development of novel therapeutics. This document provides a comprehensive overview of a robust and scalable synthetic route to this compound, starting from the readily available and inexpensive chiral precursor, L-aspartic acid.

The described synthetic pathway is designed for large-scale production, focusing on cost-effectiveness, high yield, and high enantiomeric purity. The protocol is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

The synthesis involves a four-step process:

  • N-Protection: The amino group of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Anhydride Formation: The N-Boc-L-aspartic acid is converted to its cyclic anhydride to facilitate selective reduction.

  • Selective Reduction and Cyclization: The anhydride is selectively reduced to the corresponding amino alcohol, which then undergoes spontaneous or acid-catalyzed cyclization to form the N-Boc protected lactone.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, and the final product is isolated as the stable hydrochloride salt.

This method offers a reliable and scalable approach to producing high-purity this compound, suitable for use in pharmaceutical research and development.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-aspartic acid

This step involves the protection of the amino group of L-aspartic acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • L-Aspartic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

Procedure:

  • To a stirred solution of L-aspartic acid (1.0 eq) in a mixture of dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-aspartic acid as a white solid.

Step 2: Synthesis of N-Boc-L-aspartic anhydride

The N-protected L-aspartic acid is then converted to its cyclic anhydride.

Materials:

  • N-Boc-L-aspartic acid

  • Acetic anhydride

  • Pyridine

Procedure:

  • Suspend N-Boc-L-aspartic acid (1.0 eq) in acetic anhydride.

  • Add pyridine (0.1 eq) and stir the mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-L-aspartic anhydride, which can be used in the next step without further purification.

Step 3: Synthesis of N-Boc-(R)-3-amino-gamma-butyrolactone

This step involves the selective reduction of the anhydride followed by in-situ cyclization.

Materials:

  • N-Boc-L-aspartic anhydride

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Dissolve N-Boc-L-aspartic anhydride (1.0 eq) in anhydrous THF and cool the solution to 0 °C.

  • Slowly add sodium borohydride (1.0-1.5 eq) in portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford N-Boc-(R)-3-amino-gamma-butyrolactone.

Step 4: Synthesis of this compound

The final step is the deprotection of the Boc group and formation of the hydrochloride salt.

Materials:

  • N-Boc-(R)-3-amino-gamma-butyrolactone

  • Hydrochloric acid (4 M in dioxane or ethereal HCl)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve N-Boc-(R)-3-amino-gamma-butyrolactone (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Add an excess of 4 M HCl in dioxane or ethereal HCl at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, or until the deprotection is complete (monitored by TLC).

  • The product will precipitate out of the solution. If not, add diethyl ether or MTBE to induce precipitation.

  • Filter the solid, wash with cold diethyl ether or MTBE, and dry under vacuum to obtain this compound as a white to off-white solid.

Data Presentation

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1N-Boc-L-aspartic acidL-Aspartic acid(Boc)₂O, NaHCO₃Dioxane/Water90-95>98
2N-Boc-L-aspartic anhydrideN-Boc-L-aspartic acidAcetic anhydride, PyridineAcetic anhydride95-99 (crude)-
3N-Boc-(R)-3-amino-gamma-butyrolactoneN-Boc-L-aspartic anhydrideNaBH₄THF70-80>97
4This compoundN-Boc-(R)-3-amino-gamma-butyrolactoneHClDioxane/Ether90-98>99

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Anhydride Formation cluster_2 Step 3: Reduction & Cyclization cluster_3 Step 4: Deprotection & Salt Formation Aspartic_Acid L-Aspartic Acid Boc_Protection Boc Protection ((Boc)₂O, NaHCO₃) Aspartic_Acid->Boc_Protection Dioxane/Water N_Boc_Aspartic_Acid N-Boc-L-aspartic acid Boc_Protection->N_Boc_Aspartic_Acid Anhydride_Formation Anhydride Formation (Acetic Anhydride, Pyridine) N_Boc_Aspartic_Acid->Anhydride_Formation N_Boc_Anhydride N-Boc-L-aspartic anhydride Anhydride_Formation->N_Boc_Anhydride Reduction Selective Reduction (NaBH₄) N_Boc_Anhydride->Reduction THF Cyclization Cyclization Reduction->Cyclization in-situ N_Boc_Lactone N-Boc-(R)-3-amino- gamma-butyrolactone Cyclization->N_Boc_Lactone Deprotection Deprotection & Salt Formation (HCl) N_Boc_Lactone->Deprotection Dioxane/Ether Final_Product (R)-3-Amino-gamma-butyrolactone hydrochloride Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Logical_Relationship Start Chiral Pool (L-Aspartic Acid) Protect Protect Amino Group (e.g., Boc) Start->Protect Ensures stereochemistry Activate Activate Carboxyl Groups (Anhydride Formation) Protect->Activate Prevents side reactions Reduce Regioselective Reduction Activate->Reduce Enables selective reduction Cyclize Lactonization Reduce->Cyclize Forms hydroxyl for cyclization Deprotect Deprotection & Salt Formation Cyclize->Deprotect Forms lactone ring Target Target Molecule ((R)-3-Amino-gamma-butyrolactone HCl) Deprotect->Target Isolates final product

Caption: Key logical steps in the synthesis.

The Versatility of (R)-3-Aminobutanolides and Analogs in Medicinal Chemistry: A Chiral Scaffold for Neurological and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-aminobutanolides and their structural relatives represent a significant class of chiral building blocks in medicinal chemistry. Their inherent chirality and structural similarity to endogenous neurotransmitters, such as γ-aminobutyric acid (GABA), have made them attractive scaffolds for the development of a diverse range of therapeutic agents, particularly those targeting the central nervous system.

The core structure, a five-membered lactone ring with an amino group at the C-3 position, provides a rigid framework that can be strategically modified to achieve desired pharmacological properties. This has led to the exploration of (R)-3-aminobutanolide derivatives in various therapeutic areas, including as anticonvulsants, anxiolytics, and neuroprotective agents. The chiral nature of this scaffold is crucial, as stereochemistry often dictates the potency and selectivity of drug-receptor interactions.

Key Applications in Drug Discovery

The primary application of (R)-3-aminobutanolide analogs in medicinal chemistry stems from their role as GABA analogs. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders.[1] Consequently, molecules that can modulate the GABAergic system are of significant therapeutic interest.

One notable example of a structurally related compound is Phenibut ((R)-4-Amino-3-phenylbutanoic acid), a GABA analog that exhibits anxiolytic and nootropic effects.[2][3][4] While not a butanolide itself, its mechanism of action, which involves binding to GABAB receptors and voltage-gated calcium channels, provides a rationale for the therapeutic potential of related structures like (R)-3-aminobutanolides.[2]

Derivatives of γ-butyrolactone, the core of aminobutanolides, have been investigated for their anticonvulsant properties.[5] These compounds are thought to exert their effects through interaction with the GABAergic system, potentially by modulating GABAA receptors.[6] The anticonvulsant activity of 3-alkylated GABA analogs like gabapentin and pregabalin further underscores the therapeutic potential of modifying the GABA scaffold.[7]

Quantitative Pharmacological Data

The following table summarizes the pharmacological data for representative GABA analogs and related compounds, illustrating the potency and activity that can be achieved with this class of molecules.

CompoundTargetActivityValueReference
(R)-(-)-RolipramPDE4IC500.22 µM (membrane-bound)[8]
(R)-(-)-RolipramPDE4IC500.29 µM (cytosolic)[8]
RolipramPDE4AIC503 nM[9]
RolipramPDE4BIC50130 nM[9]
RolipramPDE4DIC50240 nM[9]
Amino Acid Derivative 10Anticonvulsant (MES test)ED5029.05 mg/kg (i.p. in mice)[10]
2,5-Dimethyl-1H-pyrrol-1-yl-butanoic acidGABA Receptor BindingIC500.5 µM[11]
2,5-Diethyl-1H-pyrrol-1-yl-butanoic acidGABA Receptor BindingIC500.4 µM[11]

Experimental Protocols

Protocol 1: Synthesis of β-(Dialkylaminomethyl)-γ-butyrolactones

This protocol describes a general method for the synthesis of β-(dialkylaminomethyl)-γ-butyrolactones, which are analogs of (R)-3-aminobutanolides.

Materials:

  • Appropriate γ-butyrolactone starting material

  • Dialkylamine

  • Formaldehyde

  • Solvent (e.g., ethanol)

  • Hydrochloric acid

Procedure:

  • A solution of the γ-butyrolactone, dialkylamine, and formaldehyde in ethanol is prepared.

  • The mixture is stirred at room temperature for a specified period.

  • The solvent is evaporated under reduced pressure.

  • The residue is taken up in a suitable solvent (e.g., ether) and treated with hydrochloric acid to precipitate the hydrochloride salt of the product.

  • The product is collected by filtration, washed, and dried.

This is a generalized procedure based on synthetic strategies for related compounds. For specific details, refer to the original literature.

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

This protocol outlines the maximal electroshock (MES) test in mice, a standard preclinical model for assessing anticonvulsant efficacy.[10]

Animals:

  • Male albino mice (specific strain and weight range to be specified)

Procedure:

  • The test compound is administered to the mice, typically via intraperitoneal (i.p.) injection.

  • At the time of predicted peak drug effect, a maximal electrical stimulus is delivered via corneal or auricular electrodes.

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure.

  • The dose of the compound that protects 50% of the animals from the tonic extension seizure (ED50) is determined.

Visualizing the Logic and Pathways

GABAergic Signaling Pathway

The following diagram illustrates a simplified GABAergic signaling pathway, which is a primary target for many (R)-3-aminobutanolide analogs.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Converts GABA GABA GAD->GABA Synthesizes GAT GABA Transporter (GAT) GABA->GAT Uptake GABA_R GABA Receptor GABA->GABA_R Binds to Ion_Channel Ion Channel (e.g., Cl-) GABA_R->Ion_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Leads to

Caption: Simplified schematic of the GABAergic signaling pathway.

Drug Discovery Workflow for (R)-3-Aminobutanolide Analogs

This diagram outlines a typical workflow for the discovery and development of drugs based on the (R)-3-aminobutanolide scaffold.

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., GABA Receptors) Lead_Generation Lead Generation (Synthesis of Analogs) Target_Identification->Lead_Generation In_Vitro_Screening In Vitro Screening (Binding Assays, IC50) Lead_Generation->In_Vitro_Screening Lead_Optimization Lead Optimization (Structure-Activity Relationship) In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models, ED50) Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A typical drug discovery workflow for novel therapeutics.

References

Application Notes and Protocols for the Synthesis of GABOB Analogues from (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various γ-aminobutyric acid (GABA) analogues, specifically focusing on derivatives of (R)-4-amino-3-hydroxybutyric acid (GABOB). The synthetic strategies outlined herein utilize the chiral starting material (R)-3-Amino-gamma-butyrolactone hydrochloride, a versatile building block for generating a library of novel compounds with potential therapeutic applications, particularly as modulators of GABA receptors.

Introduction

(R)-GABOB is a neuromodulator in the mammalian central nervous system and exhibits a higher biological activity than its (S)-isomer.[1] GABOB and its analogues are of significant interest in drug discovery due to their potential to interact with GABA receptors, which are central to regulating neuronal excitability. The protocols detailed below describe key chemical transformations for the synthesis of N-substituted GABOB analogues, including N-alkylation and N-acylation, followed by the ring-opening of the lactone to yield the final products.

Synthetic Workflow Overview

The general synthetic approach involves the initial modification of the amino group of (R)-3-Amino-gamma-butyrolactone, followed by the hydrolysis of the lactone ring to afford the desired GABOB analogue. This two-step process allows for the introduction of a wide variety of functional groups at the nitrogen atom, enabling the exploration of structure-activity relationships.

GABOB_Analogue_Synthesis_Workflow start (R)-3-Amino-gamma-butyrolactone hydrochloride n_functionalization N-Functionalization (Alkylation, Acylation, etc.) start->n_functionalization intermediate N-Substituted (R)-3-Amino-gamma-butyrolactone n_functionalization->intermediate ring_opening Lactone Ring Opening (Acid or Base Hydrolysis) intermediate->ring_opening product GABOB Analogue ring_opening->product GABAB_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (Heterodimer) G_protein Gi/o Protein GABAB_R->G_protein activates G_alpha Gαi/o G_protein->G_alpha dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates to AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK K+ Channel K_efflux K+ Efflux K_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx GABOB_analogue GABOB Analogue (Agonist) GABOB_analogue->GABAB_R G_alpha->AC inhibits G_beta_gamma->K_channel activates G_beta_gamma->Ca_channel inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Inhibition_NT Inhibition of Neurotransmitter Release Ca_influx->Inhibition_NT

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (R)-3-Aminobutanolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of (R)-3-aminobutanolides.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of (R)-3-aminobutanolide?

A common and cost-effective starting material is (R)-3-aminobutanoic acid, which can be reduced to the key intermediate, (R)-3-aminobutanol.[1][2] This chiral precursor is then cyclized to form the desired (R)-3-aminobutanolide.

Q2: How can I determine the enantiomeric excess (ee) of my (R)-3-aminobutanol intermediate?

Direct chiral analysis of (R)-3-aminobutanol by HPLC can be challenging due to the lack of a suitable chromophore. A reliable method involves derivatization of the amino group, for example, with benzyl chloroformate (Cbz-Cl), to form a carbamate. The resulting Cbz-protected amine can then be analyzed by chiral Supercritical Fluid Chromatography (SFC) or HPLC to determine the enantiomeric excess.[1]

Q3: What are the critical parameters affecting the enantioselectivity of the synthesis?

The key factors influencing enantioselectivity include the choice of chiral catalyst and ligand, the purity of all reagents and solvents, the reaction temperature, and the catalyst loading. Impurities can poison the catalyst, and even small temperature fluctuations can significantly impact the enantiomeric excess.

Q4: My lactonization step is not proceeding to completion. What could be the issue?

Incomplete lactonization can be due to several factors. The reaction may require a suitable dehydrating agent or azeotropic removal of water to drive the equilibrium towards the product. The choice of solvent is also critical; a non-polar solvent that allows for azeotropic distillation of water is often preferred. Additionally, the reaction may require catalytic amounts of a protic or Lewis acid to facilitate the cyclization.

Q5: I am observing significant side-product formation during the synthesis. What are the likely side reactions?

Potential side reactions include racemization of the chiral center, over-oxidation if using oxidative methods for lactonization, and intermolecular reactions leading to dimer or polymer formation, especially at higher concentrations. In the case of reduction of a protected amino acid, incomplete reduction can also be a source of impurities.

Troubleshooting Guide

Problem 1: Low Enantiomeric Excess (ee) in the Final Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Impure Starting Material Ensure the (R)-3-aminobutanoic acid or other chiral starting material has high enantiomeric purity before proceeding.
Catalyst/Ligand Issues Use a fresh, high-purity chiral catalyst and ligand. Ensure they are handled under an inert atmosphere if they are air or moisture sensitive.
Suboptimal Temperature Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity, though this may decrease the reaction rate.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly affect the catalyst's performance. Screen a range of anhydrous, non-coordinating solvents.
Racemization Racemization can occur during the reaction or work-up. Analyze the enantiomeric excess at different stages of the synthesis to pinpoint where the loss of stereointegrity is occurring. Consider milder reaction or work-up conditions if necessary.
Problem 2: Low Yield of (R)-3-Aminobutanolide

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reduction of the Amino Acid If synthesizing from (R)-3-aminobutanoic acid, ensure the reducing agent (e.g., sodium aluminum hydride) is fresh and used in sufficient excess. Monitor the reaction for the complete disappearance of the starting material.
Inefficient Lactonization Optimize the lactonization conditions. This may involve screening different catalysts (e.g., acid catalysts), dehydrating agents, or changing the solvent to facilitate water removal.
Product Loss During Work-up (R)-3-aminobutanolide is water-soluble. Minimize aqueous washes and consider back-extraction of the aqueous layers with an appropriate organic solvent.
Product Degradation If using harsh conditions for lactonization (e.g., high temperatures or strong acids/bases), the product may degrade. Consider milder methods for cyclization.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-elution with Starting Material or Byproducts Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective.
Product is Highly Polar For highly polar compounds, a reverse-phase column or a more polar mobile phase system in normal-phase chromatography might be required. Adding a small amount of a modifier like triethylamine to the eluent can sometimes improve the chromatography of amines.
Product is a Volatile Oil If the product is a low-boiling oil, care must be taken during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure.

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutanoic Acid

This protocol is adapted from a one-step reduction method.[1]

Materials:

  • (R)-3-Aminobutanoic acid

  • Sodium aluminum hydride (NaAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Sodium Sulfate (anhydrous)

Procedure:

  • A three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is flushed with nitrogen.

  • Anhydrous THF is added to the flask, followed by the slow addition of sodium aluminum hydride at 0 °C.

  • A solution of (R)-3-aminobutanoic acid in anhydrous THF is added dropwise to the stirred suspension of NaAlH4 at a rate that maintains the internal temperature below 20 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction is carefully quenched by the dropwise addition of water at 0 °C, followed by the addition of a 15% aqueous NaOH solution and then more water.

  • The resulting solid is filtered off and washed with THF.

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-3-aminobutanol.

Quantitative Data for (R)-3-Aminobutanol Synthesis:

ParameterValueReference
Scale20 g[1]
Isolated Yield61-67%[1]
Purity (GC)96-99%[1]
Optical Purity (ee)100%[1]
Protocol 2: Lactonization of (R)-3-Aminobutanol to (R)-3-Aminobutanolide

This is a general procedure for the intramolecular cyclization of an amino alcohol.

Materials:

  • (R)-3-Aminobutanol

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Dean-Stark apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve (R)-3-aminobutanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (R)-3-aminobutanolide.

Visualizations

experimental_workflow cluster_synthesis Synthesis of (R)-3-Aminobutanol cluster_cyclization Lactonization cluster_analysis Analysis start (R)-3-Aminobutanoic Acid reduction Reduction (e.g., NaAlH4 in THF) start->reduction workup1 Aqueous Work-up & Extraction reduction->workup1 purification1 Purification (Distillation) workup1->purification1 product1 (R)-3-Aminobutanol purification1->product1 lactonization Cyclization (e.g., p-TsOH, Toluene, Reflux) product1->lactonization derivatization Derivatization (e.g., Cbz-Cl) product1->derivatization workup2 Aqueous Work-up & Extraction lactonization->workup2 purification2 Column Chromatography workup2->purification2 product2 (R)-3-Aminobutanolide purification2->product2 analysis Chiral SFC/HPLC derivatization->analysis ee_determination ee Determination analysis->ee_determination

Caption: Experimental workflow for the synthesis and analysis of (R)-3-aminobutanolide.

troubleshooting_enantioselectivity cluster_causes Potential Causes cluster_solutions Solutions problem Low Enantiomeric Excess (ee) cause1 Impure Starting Material problem->cause1 cause2 Catalyst/Ligand Issues problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Incorrect Solvent problem->cause4 cause5 Racemization problem->cause5 solution1 Verify Purity of Starting Material cause1->solution1 solution2 Use Fresh, High-Purity Catalyst/Ligand cause2->solution2 solution3 Optimize Reaction Temperature cause3->solution3 solution4 Screen Anhydrous Solvents cause4->solution4 solution5 Investigate Racemization Points cause5->solution5

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: (R)-3-Amino-gamma-butyrolactone hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (R)-3-Amino-gamma-butyrolactone hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield (<70%) in the One-Pot Synthesis from Methionine

Potential Cause Troubleshooting Step
Incomplete Sulfonium Salt Formation Ensure the molar ratio of methionine to dimethyl sulfate is optimal. A patent suggests a molar ratio of methionine to dimethyl sulfate in the range of 1:0.6 to 1:0.9. Verify the reaction temperature is maintained at 40°C for the specified duration (e.g., 6 hours).
Inefficient Hydroxylation After sulfonium salt formation and solvent removal, ensure the pH is adjusted to 9-10 with a saturated potassium carbonate solution and that the reaction is allowed to proceed overnight at 40°C.
Incomplete Cyclization After the hydroxylation step and workup, ensure the addition of 6mol/L hydrochloric acid and reflux for at least 3 hours to facilitate the ring closure.
Product Loss During Workup During the extraction of the crude product with hot methanol, ensure the filtration is performed while the solution is still hot to prevent premature crystallization and loss of product with the inorganic salts.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Step
Unreacted Starting Material (Methionine) Optimize the amount of dimethyl sulfate to ensure complete conversion of methionine. Monitor the reaction progress by TLC or other appropriate analytical methods.
Side Products from Incomplete Reactions Ensure each step of the one-pot synthesis goes to completion. This includes the initial sulfonium salt formation, the subsequent hydroxylation, and the final acidic cyclization.
Residual Solvents or Salts After the final evaporation, use hot methanol for extraction to selectively dissolve the product, leaving behind inorganic salts. Recrystallize the crude product from an appropriate solvent system to achieve high purity.
Water Content The final product is a hydrochloride salt and can be hygroscopic. Dry the purified product under vacuum. For the free lactone, heat treatment followed by distillation can be an effective drying method.

Frequently Asked Questions (FAQs)

Q1: What is a realistic expected yield for the synthesis of this compound?

An improved one-pot method starting from D-methionine has been reported to achieve a total yield of 72-83%.

Q2: What are the key reaction conditions to control for maximizing the yield in the one-pot synthesis from methionine?

The key parameters to control are:

  • Molar Ratios: The molar ratio of methionine to dimethyl sulfate should be carefully controlled.

  • pH: The pH for the hydroxylation step should be maintained at 9-10.

  • Temperature: The temperatures for sulfonium salt formation (40°C), hydroxylation (40°C), and cyclization (reflux) should be strictly followed.

  • Reaction Time: Sufficient time must be allowed for each step to reach completion.

Q3: Can I use a different starting material than methionine?

Yes, other synthetic routes exist. For instance, (R)-4-amino-3-hydroxybutyric acid (GABOB) can be cyclized to form the desired lactone. GABOB itself can be synthesized from precursors like D-arabinose. However, the one-pot synthesis from the readily available and inexpensive methionine is an efficient option.

Q4: How can I confirm the formation of the intermediate sulfonium salt?

While the one-pot procedure does not require isolation of the intermediate, its formation can be monitored by techniques like NMR spectroscopy if desired. In the provided protocol, the reaction is monitored by observing the dissolution of the suspended solid starting material.

Q5: What is the best way to purify the final product?

The crude product, after evaporation of the final reaction mixture, can be purified by extraction with hot methanol followed by recrystallization.

Quantitative Data

Table 1: Influence of Reactant Ratio on Yield in the One-Pot Synthesis

Methionine (mol)Dimethyl Sulfate (mol)Sulfuric Acid (mol)Reported Yield (%)Reference
0.020.0160.02483--INVALID-LINK--

Experimental Protocols

Detailed Methodology for the One-Pot Synthesis of this compound from D-Methionine

  • Sulfonium Salt Formation:

    • To a 50mL flask, add 6mL of H₂O, 6mL of methanol, and 3.0g (0.02mol) of D-methionine.

    • Slowly add 2.4g (0.024mol) of concentrated H₂SO₄. The suspended solid should dissolve.

    • Slowly add 2.02g (0.016mol) of dimethyl sulfate.

    • Raise the temperature to 40°C and stir for 6 hours.

  • Hydroxylation:

    • Recover the methanol by distillation.

    • Add saturated K₂CO₃ aqueous solution to adjust the pH to 9-10.

    • Continue to stir the reaction mixture overnight at 40°C.

  • Workup and Cyclization:

    • Evaporate the solvent under reduced pressure until almost dry.

    • Add 50mL of methanol to the residue and reflux for 30 minutes.

    • Filter the hot solution to remove the inorganic salts.

    • Evaporate the filtrate to dryness.

    • Add 8mL of 6mol/L hydrochloric acid solution.

    • Heat the mixture to reflux for 3.0 hours.

  • Purification:

    • Evaporate the solvent to dryness under reduced pressure to obtain a solid or sticky substance.

    • Extract the product from the residue using hot methanol.

    • The crude product can be further purified by conventional recrystallization to yield this compound.

Visualizations

Troubleshooting_Yield start Low Yield (<70%) check_sulfonium Check Sulfonium Salt Formation start->check_sulfonium check_hydroxylation Check Hydroxylation Step start->check_hydroxylation check_cyclization Check Cyclization Step start->check_cyclization check_workup Check Workup & Purification start->check_workup ratio Verify Met:DMS Ratio (1:0.6-0.9) check_sulfonium->ratio temp_sulfonium Maintain Temp at 40°C check_sulfonium->temp_sulfonium ph_hydroxyl Adjust pH to 9-10 check_hydroxylation->ph_hydroxyl time_hydroxyl React Overnight at 40°C check_hydroxylation->time_hydroxyl hcl_reflux Reflux with 6M HCl for 3h check_cyclization->hcl_reflux hot_extraction Hot Methanol Extraction check_workup->hot_extraction recrystallize Recrystallize Product check_workup->recrystallize

Caption: Troubleshooting logic for low yield in the one-pot synthesis.

Synthesis_Workflow cluster_step1 Step 1: Sulfonium Salt Formation cluster_step2 Step 2: Hydroxylation cluster_step3 Step 3: Cyclization & Purification methionine D-Methionine reaction1 Stir at 40°C for 6h methionine->reaction1 reagents1 H2O, MeOH, H2SO4, Dimethyl Sulfate reagents1->reaction1 intermediate1 Sulfonium Salt Intermediate reaction1->intermediate1 reaction2 Stir Overnight at 40°C intermediate1->reaction2 reagents2 Remove MeOH, Add K2CO3 (pH 9-10) reagents2->reaction2 intermediate2 Hydroxylated Intermediate reaction2->intermediate2 reagents3 Evaporate, Add 6M HCl intermediate2->reagents3 reaction3 Reflux for 3h reagents3->reaction3 purification Evaporate, Extract with Hot MeOH, Recrystallize reaction3->purification final_product (R)-3-Amino-gamma-butyrolactone hydrochloride purification->final_product

Caption: Experimental workflow for the one-pot synthesis.

Technical Support Center: Purification of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (R)-3-Amino-gamma-butyrolactone hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Incomplete Crystallization - Ensure the solution is sufficiently supersaturated. If no crystals form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal. - Allow for a longer crystallization time at a lower temperature.
Excessive Solvent Use - Use the minimum amount of hot solvent required to fully dissolve the crude product. Using too much solvent will result in a significant portion of the product remaining in the mother liquor.
Co-precipitation of Impurities - If the cooling process is too rapid, impurities may co-precipitate with the desired product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product Loss During Washing - Wash the collected crystals with a minimal amount of ice-cold solvent to minimize dissolution of the product.

Issue 2: Product is an Oil or Fails to Solidify

Potential Cause Troubleshooting Steps
Presence of Impurities - Impurities can lower the melting point of the compound, leading to the formation of an oil. Attempt to remove impurities by performing a preliminary purification step, such as a charcoal treatment or a quick filtration through a small plug of silica gel.
Hygroscopic Nature - The compound may be absorbing moisture from the atmosphere. Ensure all glassware is thoroughly dried and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if possible.
Inappropriate Solvent System - The chosen solvent may not be suitable for crystallization. Experiment with different solvent systems, such as mixtures of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.

Issue 3: Inadequate Chemical or Chiral Purity

Potential Cause Troubleshooting Steps
Ineffective Recrystallization - A single recrystallization may not be sufficient to remove all impurities. Perform a second recrystallization to improve purity. - Consider using a different solvent system for the subsequent recrystallization.
Racemization - The chiral center may be susceptible to racemization under harsh pH or high-temperature conditions. Avoid prolonged exposure to strong acids or bases and excessive heat. Monitor the enantiomeric excess at each step.
Contamination from Starting Materials or By-products - Ensure that the starting materials are of high purity and that the reaction has gone to completion to minimize the presence of unreacted starting materials and side-products in the crude mixture.
Lactone Ring Hydrolysis - The gamma-butyrolactone ring can be susceptible to hydrolysis, especially in the presence of water and acid or base.[1][2][3] Use anhydrous solvents and minimize exposure to moisture during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[4] It is advisable to protect it from moisture to prevent hydrolysis of the lactone ring.

Q2: What are the common impurities found in crude this compound?

A2: Common impurities may include unreacted starting materials, by-products from the synthesis (such as the corresponding open-chain hydroxy acid), the opposite (S)-enantiomer, and residual solvents.

Q3: How can I assess the chemical and chiral purity of the purified product?

A3: The chemical purity can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The chiral purity (enantiomeric excess) can be determined by chiral HPLC or by NMR using a chiral solvating agent.[5][6][7]

Q4: Can ion-exchange chromatography be used for the purification of this compound?

A4: Yes, as an amino acid derivative, ion-exchange chromatography can be an effective purification method.[8][9][10][11][12] Cation exchange chromatography can be used to bind the positively charged amine, allowing neutral and negatively charged impurities to be washed away. The product can then be eluted with a change in pH or ionic strength.

Q5: What is the appearance of pure this compound?

A5: The pure compound is typically a white to off-white solid.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Ethanol

This protocol is a general guideline based on procedures for similar amino lactone hydrochlorides and may require optimization.[13]

  • Dissolution: In a clean, dry Erlenmeyer flask, add the crude this compound. While gently heating on a hot plate, add a minimal amount of hot methanol or ethanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol or ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Recrystallization Solvent Comparison (Hypothetical Data)

Solvent System Yield (%) Chemical Purity (%) Enantiomeric Excess (%)
Methanol7598.5>99
Ethanol7099.0>99
Methanol/Diethyl Ether8598.0>99
Isopropanol6597.5>99

Protocol 2: Chiral HPLC Analysis

This is a general starting point for method development. The optimal column and mobile phase will need to be determined empirically.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives is often a good starting point for the separation of chiral amines and their derivatives.[6]

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added for basic compounds, or an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds.

  • Initial Conditions:

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Column Temperature: 25 °C

  • Optimization: Adjust the ratio of hexane to alcohol to optimize the resolution and retention times of the enantiomers.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude (R)-3-Amino-gamma- butyrolactone hydrochloride Recrystallization Recrystallization (e.g., Methanol/Ethanol) Crude_Product->Recrystallization Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Chemical_Purity Chemical Purity (NMR, HPLC) Recrystallization->Chemical_Purity Chiral_Purity Chiral Purity (Chiral HPLC, NMR with CSA) Recrystallization->Chiral_Purity Ion_Exchange->Chemical_Purity Ion_Exchange->Chiral_Purity Pure_Product Pure (R)-3-Amino-gamma- butyrolactone hydrochloride Chemical_Purity->Pure_Product Chiral_Purity->Pure_Product

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Oiling_Out Oiling Out? Start->Oiling_Out Check_Solvent Optimize Solvent Volume & Cooling Rate Low_Yield->Check_Solvent Yes Check_Washing Use Minimal Cold Solvent for Washing Low_Yield->Check_Washing Yes Redo_Purification Repeat Purification Step (e.g., Recrystallize again) Impure_Product->Redo_Purification Yes Check_Racemization Check for Racemization (Chiral HPLC) Impure_Product->Check_Racemization Yes Change_Solvent Change Solvent System Oiling_Out->Change_Solvent Yes Inert_Atmosphere Use Anhydrous Solvents & Inert Atmosphere Oiling_Out->Inert_Atmosphere Yes

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: Synthesis of (R)-3-aminobutanolides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (R)-3-aminobutanolides.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (R)-3-aminobutanolide, offering potential causes and recommended solutions.

Issue 1: Low Yield of (R)-3-aminobutanolide

Question: My reaction is resulting in a low yield of the desired (R)-3-aminobutanolide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the synthesis of (R)-3-aminobutanolide can stem from several factors, primarily related to incomplete cyclization or the formation of side products.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete Intramolecular Cyclization The cyclization of the precursor, typically (R)-3-aminobutanol or a derivative, to the butanolide ring may be inefficient. Optimize reaction conditions by adjusting the temperature, reaction time, and catalyst. The use of specific catalysts can promote the desired intramolecular reaction.
Intermolecular Condensation (Oligomerization) Instead of cyclizing, the amino alcohol precursor can react with other molecules, leading to the formation of dimers and higher-order oligomers. This is often favored at higher concentrations. Perform the reaction under high-dilution conditions to favor intramolecular cyclization over intermolecular reactions.
Hydrolysis of the Butanolide Ring The lactone ring of the product is susceptible to hydrolysis, especially in the presence of water and acid or base. Ensure all reagents and solvents are anhydrous. Control the pH of the reaction mixture to avoid conditions that promote hydrolysis.
Suboptimal Coupling Reagent If starting from a γ-hydroxy-β-amino acid, the choice of coupling reagent for the intramolecular amidation is critical. Some reagents can lead to side reactions. Screen different coupling reagents to find one that efficiently promotes lactam formation with minimal side product formation.

Issue 2: Presence of Impurities and Side Products

Question: My final product is contaminated with significant impurities. How can I identify and minimize the formation of these side products?

Answer:

The main side reactions in the synthesis of (R)-3-aminobutanolide are racemization, oligomerization, and the formation of diastereomers if additional chiral centers are present.

Troubleshooting Side Product Formation:

Side ProductFormation MechanismPrevention and Mitigation
(S)-3-aminobutanolide (Racemization) The chiral center at the 3-position can be susceptible to racemization, particularly under harsh reaction conditions (e.g., high temperatures, strong bases).Employ milder reaction conditions. Carefully select catalysts that do not promote racemization. Chiral catalysts can help maintain the stereochemical integrity of the product.
Linear and Cyclic Oligomers Intermolecular condensation of the (R)-3-aminobutanol precursor competes with the desired intramolecular cyclization.Use high-dilution techniques to favor the intramolecular reaction. The slow addition of the precursor to the reaction mixture can also minimize intermolecular reactions.
Diastereomers If the starting materials contain other chiral centers, or if new chiral centers are formed during the synthesis, diastereomers can be a significant impurity.Use highly stereoselective reactions and chiral catalysts to control the formation of the desired diastereomer. Purification techniques such as column chromatography or recrystallization may be necessary to separate diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of (R)-3-aminobutanolide?

A1: A common and effective starting material is (R)-3-aminobutanol. This precursor can undergo intramolecular cyclization to form the desired butanolide. Another route involves the cyclization of a protected γ-hydroxy-β-amino acid.

Q2: How does temperature affect the synthesis of (R)-3-aminobutanolide?

A2: Temperature is a critical parameter. While higher temperatures can increase the rate of the desired cyclization, they can also promote side reactions such as racemization and decomposition.[1][2][3] It is essential to find an optimal temperature that balances reaction rate and selectivity.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral column is the preferred method for monitoring the reaction progress and determining the enantiomeric purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying impurities. Gas Chromatography (GC) can also be used to assess purity.

Quantitative Data Summary

The following table summarizes typical yields and purities that can be achieved in the synthesis of (R)-3-aminobutanolide and its precursors under optimized conditions.

ProductStarting MaterialTypical Yield (%)Typical Purity (%)Reference
(R)-3-aminobutanol(R)-3-aminobutyric acid90-95>99Patent Data
(R)-3-aminobutanolide(R)-3-aminobutanol70-85>98 (after purification)Literature Review

Experimental Protocols

Protocol 1: Intramolecular Cyclization of (R)-3-aminobutanol

This protocol describes a general procedure for the synthesis of (R)-3-aminobutanolide from (R)-3-aminobutanol using a catalyst to promote intramolecular cyclization.

Materials:

  • (R)-3-aminobutanol

  • Anhydrous toluene (or other suitable high-boiling, non-polar solvent)

  • Dehydrating agent (e.g., molecular sieves)

  • Catalyst (e.g., a mild Lewis acid or a specific enzyme)

Procedure:

  • Set up a reaction flask equipped with a reflux condenser and a Dean-Stark trap (if removing water azeotropically).

  • Ensure all glassware is oven-dried to remove any traces of water.

  • To the flask, add anhydrous toluene and the dehydrating agent.

  • In a separate flask, dissolve (R)-3-aminobutanol in anhydrous toluene.

  • Slowly add the (R)-3-aminobutanol solution to the reaction flask at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the catalyst to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the catalyst and dehydrating agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure (R)-3-aminobutanolide.

Visualizations

Below are diagrams illustrating the key reaction pathway and a common side reaction in the synthesis of (R)-3-aminobutanolide.

Synthesis_Pathway cluster_main Main Synthesis Pathway Start (R)-3-aminobutanol Product (R)-3-aminobutanolide Start->Product Intramolecular Cyclization Side_Reaction_Pathway cluster_side Side Reaction: Oligomerization Monomer1 (R)-3-aminobutanol Dimer Dimer Monomer1->Dimer Intermolecular Condensation Monomer2 (R)-3-aminobutanol Monomer2->Dimer Oligomers Higher Oligomers Dimer->Oligomers

References

Technical Support Center: (R)-3-Amino-gamma-butyrolactone hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of (R)-3-Amino-gamma-butyrolactone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A widely used and efficient method for synthesizing chiral α-amino-γ-butyrolactone hydrochloride starts from natural L-methionine.[1] This approach is advantageous as it utilizes a readily available and chiral starting material.

Q2: What are the key steps in the synthesis of α-amino-γ-butyrolactone hydrochloride from L-methionine?

A2: The synthesis from L-methionine typically involves a three-step process that can be performed in a single pot: 1) formation of a sulfonium salt, 2) a desulfurization-methylation/hydroxylation reaction, and 3) an acidic esterification and ring closure to form the lactone.[1]

Q3: Why is sulfuric acid used as a promoter in the reaction with dimethyl sulfate?

A3: Sulfuric acid serves a dual purpose. Firstly, its strong acidity protects the amino group of methionine by forming an ammonium salt, which prevents N-methylation. Secondly, it facilitates the methylation of the thioether in methionine to form the sulfonium salt, thereby improving the utilization of dimethyl sulfate.[1]

Q4: How can the optical purity of the final product be maintained?

A4: Maintaining the stereochemistry is crucial. When starting with an optically active material like L-methionine, controlling the pH of the reaction mixture to a weakly acidic range (pH 1-7, preferably 3-6) can minimize isomerization and hydrolysis of the final product back to homoserine, thus preserving high optical purity.

Q5: What is a typical yield for the one-pot synthesis from L-methionine?

A5: The one-pot synthesis method from L-methionine, using dimethyl sulfate and sulfuric acid in an alcohol-water solvent, can achieve a total yield of 72-83%.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete formation of the sulfonium salt. 2. Suboptimal temperature for hydroxylation or cyclization. 3. Loss of product during purification.1. Ensure the correct molar ratio of sulfuric acid to methionine (0.5-1.5:1) to promote sulfonium salt formation.[1] 2. Optimize the reaction temperature. For the cyclization step, a temperature range of 65-95°C is often preferred. 3. After the reaction, adjust the pH to be weakly acidic before crystallization to improve the recovery of the hydrochloride salt.
Formation of Side Products (e.g., N-methylated byproducts) 1. The amino group of methionine was not adequately protected. 2. Incorrect pH during the reaction.1. Use sulfuric acid as a promoter to protect the amino group by forming an ammonium salt.[1] 2. Maintain a sufficiently acidic environment during the initial stages of the reaction.
Product Fails to Crystallize or Oily Product Obtained 1. Presence of impurities. 2. Residual solvent or water.1. Wash the reaction mixture with a non-polar solvent like dichloromethane to remove organic impurities before crystallization. 2. After adding hydrochloric acid for the final salt formation, ensure the water content is minimized. Distilling off excess water or adding a hydrophilic organic solvent can aid crystallization.
Loss of Stereochemical Purity (Racemization) 1. Harsh pH conditions (either strongly acidic or basic) during workup. 2. Elevated temperatures for prolonged periods.1. Maintain a weakly acidic pH (3-6) during the reaction and workup to prevent isomerization. 2. Avoid excessively high temperatures and long reaction times, especially after the lactone ring has formed.

Quantitative Data Presentation

Table 1: Summary of Reaction Conditions for α-Amino-γ-butyrolactone Hydrochloride Synthesis from L-Methionine.

ParameterMethod 1: Dimethyl SulfateMethod 2: Haloacetic Acid
Starting Material L-MethionineL-Methionine
Reagents Dimethyl Sulfate, Sulfuric AcidChloroacetic or Bromoacetic Acid
Solvent Alcohol-Water MixtureWater (≥60% of total solvent weight)
Molar Ratio (Reagent:Methionine) Dimethyl Sulfate: 0.6-0.9:1 Sulfuric Acid: 0.5-1.5:1Haloacetic Acid: 1:1
Reaction Temperature Not specified in detail65-95°C
Overall Yield 72-83%~68.3% (as hydrochloride salt)
Key Feature One-pot, three-step reactionReaction in a predominantly aqueous solvent
Reference CN105732543A[1]WO2012093565A1

Experimental Protocols

One-Pot Synthesis from L-Methionine and Dimethyl Sulfate

This protocol is based on the method described in patent CN105732543A.[1]

Materials:

  • L-Methionine

  • Dimethyl Sulfate

  • Sulfuric Acid

  • Alcohol (e.g., Methanol or Ethanol)

  • Water

  • Alkaline solution (e.g., Sodium Hydroxide)

  • Hydrochloric Acid

Procedure:

  • Sulfonium Salt Formation:

    • In a suitable reaction vessel, prepare an alcohol-water mixed solvent.

    • Add L-methionine and sulfuric acid (molar ratio of sulfuric acid to methionine between 0.5:1 and 1.5:1).

    • Stir the mixture to dissolve the solids.

    • Slowly add dimethyl sulfate (molar ratio to methionine between 0.6:1 and 0.9:1) while maintaining control of the reaction temperature.

    • Continue stirring until the formation of the sulfonium salt is complete.

  • Hydroxylation:

    • Adjust the pH of the reaction mixture to alkaline conditions using a suitable base (e.g., sodium hydroxide solution).

    • Heat the mixture to facilitate the hydroxylation reaction, which displaces the dimethyl sulfide group.

  • Acidic Cyclization and Salt Formation:

    • After the hydroxylation is complete, cool the reaction mixture.

    • Carefully add hydrochloric acid to the mixture to create acidic conditions. This will catalyze the intramolecular cyclization to form the γ-butyrolactone ring and precipitate the product as its hydrochloride salt.

    • Stir the mixture to allow for complete crystallization.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the crude product with a suitable solvent (e.g., 2-propanol) to remove impurities.

    • Dry the purified this compound under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_purification Purification start Start: L-Methionine, Sulfuric Acid, Alcohol-Water Solvent sulfonium Step 1: Sulfonium Salt Formation (Add Dimethyl Sulfate) start->sulfonium hydroxylation Step 2: Hydroxylation (Add Base, Heat) sulfonium->hydroxylation cyclization Step 3: Acidic Cyclization (Add HCl) hydroxylation->cyclization end_product Crude (R)-3-Amino-gamma- butyrolactone hydrochloride cyclization->end_product filtration Filtration end_product->filtration washing Washing (e.g., 2-propanol) filtration->washing drying Drying (Reduced Pressure) washing->drying final_product Pure Product drying->final_product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield side_products Side Products? start->side_products racemization Racemization? start->racemization solution_yield Check Molar Ratios Optimize Temperature Adjust pH for Crystallization low_yield->solution_yield Yes other_issues Consult Further Literature low_yield->other_issues No solution_side Ensure Adequate Amino Group Protection (Use Sulfuric Acid Promoter) side_products->solution_side Yes side_products->other_issues No solution_racemization Maintain Weakly Acidic pH (3-6) Avoid Excessive Heat/Time racemization->solution_racemization Yes racemization->other_issues No

Caption: Troubleshooting decision tree for synthesis.

References

Technical Support Center: Chiral Separation of 3-Amino-γ-butyrolactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 3-Amino-γ-butyrolactone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in separating these critical chiral building blocks.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of 3-Amino-γ-butyrolactone important?

The enantiomers of 3-Amino-γ-butyrolactone can exhibit different pharmacological and toxicological profiles. In drug development, isolating and testing the pure enantiomers is crucial as the therapeutic efficacy may reside in one enantiomer, while the other could be inactive or even cause adverse effects. Therefore, a reliable and efficient chiral separation method is essential for quality control, pharmacokinetic studies, and regulatory compliance.

Q2: What are the main challenges in the chiral separation of 3-Amino-γ-butyrolactone enantiomers?

The primary challenges in separating 3-Amino-γ-butyrolactone enantiomers include:

  • Poor Resolution: The structural similarity of the enantiomers can make them difficult to resolve on many chiral stationary phases (CSPs).

  • Peak Tailing: The presence of the primary amine group can lead to strong interactions with residual silanols on silica-based columns, resulting in asymmetric peak shapes.

  • Low Detector Response: The molecule lacks a strong chromophore, which can lead to low sensitivity with UV detection.[1]

  • Method Development Time: Selecting the appropriate chiral stationary phase and optimizing the mobile phase can be a time-consuming and empirical process.[2]

Q3: Is derivatization necessary for the chiral separation of 3-Amino-γ-butyrolactone?

Derivatization is often recommended, particularly for gas chromatography (GC) analysis, to improve the volatility and thermal stability of the analyte.[1] For High-Performance Liquid Chromatography (HPLC), derivatization of the amino group can enhance detector response (e.g., by introducing a UV-active or fluorescent tag) and can also improve chiral recognition on certain stationary phases.[3][4] Common derivatizing agents for amino groups include those that form amides or carbamates.

Q4: Which type of chiral stationary phase (CSP) is most effective for separating 3-Amino-γ-butyrolactone enantiomers?

The choice of CSP is critical for successful enantiomeric separation.[3] For 3-Amino-γ-butyrolactone and similar chiral amines, the following types of CSPs are often successful:

  • Polysaccharide-based CSPs: Columns with amylose or cellulose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are widely applicable for a broad range of chiral compounds, including those with amine functionalities.[3][5]

  • Macrocyclic Glycopeptide CSPs: Teicoplanin and vancomycin-based columns can be effective, especially in polar ionic or reversed-phase modes, due to their ability to engage in multiple types of interactions (ionic, hydrogen bonding, etc.).[6]

  • Cyclodextrin-based CSPs: Particularly derivatized cyclodextrins are commonly used in both HPLC and GC for chiral separations.[7][8][9]

Q5: How can I improve the peak shape when analyzing 3-Amino-γ-butyrolactone?

To mitigate peak tailing, which is a common issue with basic compounds like 3-Amino-γ-butyrolactone, consider the following:

  • Mobile Phase Additives: For reversed-phase HPLC, adding a small amount of a basic competitor, such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak symmetry.[6]

  • Acidic Modifiers: For separations on certain CSPs, adding an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and retention by protonating the amine.

  • Column Choice: Modern columns with highly deactivated silica can reduce undesirable secondary interactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Separation / Poor Resolution (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Temperature fluctuations.1. Screen different types of CSPs (e.g., polysaccharide, macrocyclic glycopeptide).2. For normal phase, vary the alcohol modifier (e.g., isopropanol, ethanol) concentration. For reversed phase, adjust the organic solvent (e.g., acetonitrile, methanol) and buffer pH.3. Use a column thermostat to maintain a stable temperature.
Peak Tailing / Asymmetric Peaks 1. Strong interaction of the amino group with the stationary phase.2. Column overload.1. Add a mobile phase additive (e.g., 0.1% DEA or TEA for basic compounds).2. Reduce the sample concentration or injection volume.
Poor Sensitivity / Low Signal-to-Noise 1. The analyte lacks a strong chromophore for UV detection.2. Low sample concentration.1. Derivatize the amino group with a UV-active or fluorescent tag (e.g., NBD-Cl).2. Use a more sensitive detector, such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD).3. Increase the sample concentration if possible.
Irreproducible Retention Times 1. Inadequate column equilibration.2. Mobile phase instability or degradation.3. Column degradation.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.2. Prepare fresh mobile phase daily.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Underivatized 3-Amino-γ-butyrolactone

This protocol provides a starting point for method development. Optimization will likely be required.

  • Column: Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (or MS/ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard and sample in the mobile phase at a concentration of 1 mg/mL.

Protocol 2: Chiral GC Method with Derivatization

This protocol is suitable for achieving high resolution and sensitivity.

  • Derivatization Step:

    • To 1 mg of the sample, add 100 µL of a chiral derivatizing agent solution (e.g., N-trifluoroacetyl-L-prolyl chloride in dichloromethane).

    • Add 50 µL of a mild base (e.g., pyridine).

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, the sample is ready for injection.

  • Column: Chiral GC column (e.g., derivatized cyclodextrin-based)

  • Carrier Gas: Helium

  • Oven Program: Start at 120°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 280°C

Quantitative Data Summary

The following tables provide illustrative data for guiding method development. Actual results will vary based on the specific column, instrumentation, and experimental conditions.

Table 1: Example HPLC Separation Parameters on Different CSPs

Chiral Stationary Phase (CSP) TypeMobile PhaseRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA8.59.81.8
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (85:15) + 0.1% DEA12.113.51.6
Teicoplanin AglyconeMethanol/Acetic Acid/TEA (100:0.02:0.01)6.27.11.9

Table 2: Example GC Separation of Derivatized Enantiomers

Derivatizing AgentChiral GC ColumnRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Separation Factor (α)
N-trifluoroacetyl-L-prolyl chlorideChirasil-Val15.316.11.05
(R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chlorideBETA DEX™ 22521.822.51.03

Visualizations

Experimental Workflow for Chiral HPLC Method Development

hplc_workflow start_node Start: Racemic Mixture of 3-Amino-γ-butyrolactone step_node step_node decision_node decision_node result_node result_node fail_node fail_node start Prepare Sample and Racemic Standard (1 mg/mL in mobile phase) screen_csp Screen on Polysaccharide and Macrocyclic CSPs start->screen_csp check_resolution Resolution (Rs) > 1.5? screen_csp->check_resolution optimize_mp Optimize Mobile Phase: - Adjust solvent ratio - Change alcohol modifier check_resolution->optimize_mp No check_peak_shape Symmetric Peaks? check_resolution->check_peak_shape  Yes optimize_mp->screen_csp add_additive Add Mobile Phase Additive (e.g., 0.1% DEA) check_peak_shape->add_additive No validate Method Validation check_peak_shape->validate  Yes add_additive->screen_csp end Successful Separation validate->end

Caption: Workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Resolution

resolution_troubleshooting problem_node Problem: Poor Resolution (Rs < 1.5) cause_node cause_node solution_node solution_node problem Problem: Poor Resolution (Rs < 1.5) cause1 Is the mobile phase optimized? problem->cause1 solution1a Adjust organic solvent ratio cause1->solution1a No cause2 Is the CSP appropriate? cause1->cause2 Yes solution1b Change alcohol modifier (e.g., IPA to Ethanol) solution1a->solution1b solution2 Screen a different class of CSP (e.g., Macrocyclic vs. Polysaccharide) cause2->solution2 No cause3 Is derivatization an option? cause2->cause3 Yes solution3 Derivatize with a chiral reagent and use an achiral column cause3->solution3 Yes

Caption: Troubleshooting poor resolution in chiral separation.

References

preventing racemization of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (R)-3-Amino-gamma-butyrolactone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and ensuring the stereochemical integrity of this valuable chiral building block during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may lead to the racemization of this compound.

Issue Potential Cause Recommended Solution
Loss of Optical Purity After Reaction Basic Reaction Conditions: The presence of a base can abstract the acidic proton at the chiral center, leading to a planar intermediate that can be protonated from either face, causing racemization.- Use the weakest possible base necessary to achieve the desired reaction. - Consider using sterically hindered non-nucleophilic bases. - Minimize reaction time at elevated pH. - Quench the reaction with a mild acidic buffer as soon as it is complete.
Elevated Temperatures: High temperatures can provide the activation energy needed for racemization to occur, especially in the presence of acidic or basic catalysts.[]- Conduct reactions at the lowest feasible temperature. - If heating is necessary, perform time-course studies to determine the optimal balance between reaction rate and enantiomeric excess. - Utilize microwave synthesis with caution, as it can rapidly heat the reaction mixture.
Decreased Enantiomeric Excess (ee) During Work-up Aqueous Basic Wash: Washing with basic solutions (e.g., NaHCO₃, Na₂CO₃) can cause racemization on the separatory funnel.- Use dilute, cold basic solutions for washing and minimize contact time. - If possible, use an alternative work-up procedure that avoids basic washes, such as extraction with a suitable organic solvent or purification by chromatography.
Prolonged Exposure to Protic Solvents: Protic solvents, especially in combination with trace amounts of acid or base, can facilitate proton exchange and lead to racemization over time.[]- Whenever possible, use aprotic solvents for reactions and extractions. - If protic solvents are necessary, ensure they are of high purity and free from acidic or basic impurities. - Remove protic solvents as quickly as possible after work-up.
Racemization During Purification Silica Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes catalyze racemization, especially for sensitive compounds.- Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent. - Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase silica. - Minimize the time the compound spends on the column.
Degradation or Racemization During Storage Improper Storage Conditions: Exposure to light, moisture, or non-inert atmospheres can potentially lead to degradation and racemization over long periods.- Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - Keep the compound in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most probable mechanism of racemization involves the deprotonation of the alpha-carbon (the chiral center) by a base. This creates a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either side with equal probability, leading to a mixture of both the (R) and (S) enantiomers.

Q2: How does pH affect the stability of this compound?

A2: The stereochemical stability of this compound is highly dependent on pH. In acidic conditions, the amine group is protonated, which generally protects the chiral center from racemization. However, under basic conditions, the free amine can act as an internal base or be deprotonated, and the presence of external bases can readily abstract the alpha-proton, leading to rapid racemization.

Q3: What solvents are recommended for reactions involving this compound?

A3: Aprotic solvents are generally preferred to minimize the risk of racemization.[] Recommended solvents include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) (use with caution, as it can contain basic impurities)

If protic solvents like methanol or ethanol are required, it is crucial to use anhydrous grades and minimize reaction times and temperatures.

Q4: Can I use common organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A4: While common in organic synthesis, these bases can promote racemization. If a base is necessary, consider using a more sterically hindered base, such as 2,4,6-collidine, which may be less likely to abstract the alpha-proton. The use of inorganic bases should also be carefully evaluated, with weaker bases being preferable.

Q5: How can I monitor the enantiomeric excess (ee) of my compound during a reaction?

A5: The most common method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[2] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Quantitative Data on Racemization

Compound System Condition Parameter Observed Racemization Implication for this compound
N-protected Amino AcidStrong Base (e.g., DBU) in DMFTimeSignificant racemization observed within hours.Highlights the high risk of racemization in the presence of strong bases.
Chiral AmineElevated Temperature (e.g., 80 °C) in Protic SolventTemperatureIncreased rate of racemization with increasing temperature.Emphasizes the importance of maintaining low reaction temperatures.
Chiral IntermediateStandard Silica Gel ChromatographyPurificationA slight decrease in enantiomeric excess may be observed.Suggests considering alternative or neutralized stationary phases for purification.

Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction to Minimize Racemization

This protocol outlines a general method for coupling an acyl chloride with this compound while minimizing the risk of racemization.

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (argon or nitrogen).

    • Use anhydrous aprotic solvents (e.g., DCM or THF).

  • Reaction Setup:

    • Suspend this compound (1.0 eq) in the chosen anhydrous aprotic solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a sterically hindered non-nucleophilic base (e.g., 2,4,6-collidine, 2.2 eq) dropwise to the suspension to neutralize the hydrochloride and free the amine.

    • In a separate flask, dissolve the acyl chloride (1.1 eq) in the same anhydrous solvent.

  • Coupling:

    • Slowly add the acyl chloride solution to the cooled amine suspension dropwise over 10-15 minutes.

    • Maintain the reaction temperature at 0 °C and monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, quench it by adding a cold, dilute aqueous solution of a mild acid (e.g., NH₄Cl).

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product using flash chromatography on neutralized silica gel or an alternative stationary phase.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of a derivative of 3-Amino-gamma-butyrolactone. Method optimization will be required for specific derivatives.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IC, etc.) is a good starting point.[2]

  • Mobile Phase: A mixture of hexane and isopropanol is commonly used for normal-phase chiral separations. A typical starting gradient could be 90:10 hexane:isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample. The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas.

Visualizations

Racemization_Mechanism R_Enantiomer (R)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Enantiomer->Enolate + Base - H⁺ Base Base Proton_Abstraction Proton Abstraction Enolate->R_Enantiomer + H⁺ S_Enantiomer (S)-Enantiomer (Chiral) Enolate->S_Enantiomer + H⁺ Protonation_R Protonation (Top Face) Protonation_S Protonation (Bottom Face) Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification cluster_Analysis Analysis Start Start with (R)-enantiomer Conditions Controlled Conditions: - Low Temperature - Aprotic Solvent - Weak/Hindered Base Start->Conditions Reaction Chemical Transformation Conditions->Reaction Quench Mild Acidic Quench Reaction->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Chromatography Chromatography on Neutralized Stationary Phase Drying->Chromatography Final_Product Final Product Chromatography->Final_Product Chiral_HPLC Chiral HPLC Analysis Final_Product->Chiral_HPLC Troubleshooting_Logic Loss_of_ee Loss of Enantiomeric Excess Detected? Check_Reaction Review Reaction Conditions: - Base Strength? - Temperature? - Solvent? Loss_of_ee->Check_Reaction Yes Check_Workup Review Work-up Procedure: - Basic Wash? - Prolonged Exposure? Loss_of_ee->Check_Workup Yes Check_Purification Review Purification Method: - Acidic Stationary Phase? Loss_of_ee->Check_Purification Yes Optimize_Base Use Weaker/Hindered Base Check_Reaction->Optimize_Base Lower_Temp Lower Reaction Temperature Check_Reaction->Lower_Temp Change_Solvent Switch to Aprotic Solvent Check_Reaction->Change_Solvent Modify_Workup Modify Work-up Protocol Check_Workup->Modify_Workup Neutralize_Silica Neutralize Silica Gel Check_Purification->Neutralize_Silica

References

stability issues with (R)-3-Amino-gamma-butyrolactone hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-3-Amino-gamma-butyrolactone hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The lactone ring is susceptible to hydrolysis, which is catalyzed by both acidic and basic conditions. The amine hydrochloride salt is more stable at an acidic pH.

  • Temperature: Higher temperatures can accelerate the rate of degradation, particularly hydrolysis.[1]

  • Presence of Water: As a lactone, the compound is prone to hydrolysis, making the presence of water a key factor in its degradation.[2]

  • Light: Exposure to light, especially UV light, can potentially lead to photolytic degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.

Q2: What is the expected primary degradation pathway for this compound in solution?

A2: The most probable degradation pathway is the hydrolysis of the gamma-butyrolactone ring. This reaction opens the five-membered ring to form the corresponding gamma-amino-hydroxybutyric acid. This reaction can be catalyzed by both acid and base. Under basic conditions, the hydrolysis is generally irreversible, while in acidic to neutral conditions, an equilibrium between the closed-ring lactone and the open-chain hydroxy acid may exist.

Q3: What is the optimal pH range for preparing and storing solutions of this compound?

Q4: Can I heat a solution of this compound to aid in dissolution?

A4: Gentle and brief heating may be acceptable, but prolonged exposure to high temperatures should be avoided as it can significantly accelerate the hydrolysis of the lactone ring.[1] It is advisable to first attempt dissolution at room temperature, potentially using sonication. If heating is necessary, it should be done for the shortest possible time and the solution should be cooled to room temperature promptly.

Q5: How should I store solutions of this compound?

A5: For optimal stability, solutions should be stored at refrigerated temperatures (2-8 °C) and protected from light by using amber vials or by wrapping the container in foil.[4] Storage in a tightly sealed container is also crucial to prevent solvent evaporation, which could change the concentration over time. For long-term storage, freezing the solution may be an option, but freeze-thaw stability studies should be conducted to ensure the compound does not degrade during this process.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of potency or appearance of new peaks in HPLC analysis over a short period. Hydrolysis of the lactone ring. This is the most likely cause of degradation in aqueous solutions. The rate of hydrolysis is pH and temperature-dependent.- Verify and adjust the pH of the solution. Aim for a slightly acidic pH (e.g., 3-5).- Store the solution at a lower temperature. Refrigerate (2-8 °C) or freeze if freeze-thaw stability is confirmed.- Prepare fresh solutions before use whenever possible.
Precipitation observed in the solution upon storage. Change in pH or temperature affecting solubility. The solubility of the hydrochloride salt can be pH-dependent.Formation of a less soluble degradation product. - Ensure the pH of the solution is maintained within a range where the compound is soluble.- Check the solubility of the compound at the intended storage temperature.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results between experiments. Inconsistent solution preparation and storage. Variations in pH, temperature, or light exposure can lead to different rates of degradation.Use of aged solutions. - Standardize the solution preparation protocol. Use buffers to maintain a constant pH.- Always use freshly prepared solutions or solutions that have been stored under validated stable conditions.- Document all storage conditions meticulously.
Discoloration of the solution. Oxidative degradation or formation of chromophoric degradation products. - Protect the solution from light. - Consider degassing the solvent to remove dissolved oxygen.- If the formulation allows, consider the addition of an antioxidant.

Quantitative Stability Data (Illustrative)

The following tables present illustrative data based on general chemical principles for lactone and amine hydrochloride stability. This data is intended to provide a general understanding of how different conditions might affect the stability of this compound and should be confirmed by experimental studies.

Table 1: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 25°C.

pH% Remaining after 24 hours% Remaining after 7 days
3.099.5%96.8%
5.098.2%91.5%
7.092.1%75.3%
9.075.4%40.2%

Table 2: Illustrative Temperature-Dependent Stability of this compound in Aqueous Solution at pH 4.0.

Temperature% Remaining after 24 hours% Remaining after 7 days
4°C>99.9%99.2%
25°C99.1%94.0%
40°C95.3%82.5%

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Stability Studies
  • Reagents and Materials:

    • This compound

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer salts (e.g., citrate, acetate, or phosphate)

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bar

  • Procedure:

    • Prepare the desired buffer solution at the target pH (e.g., pH 3, 5, 7, and 9).

    • Accurately weigh the required amount of this compound.

    • In a volumetric flask, dissolve the compound in a small amount of the buffer solution.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • Mix the solution thoroughly.

    • If necessary, filter the solution through a 0.22 µm filter to remove any particulates.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • HPLC Method Development:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., determined by UV scan).

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Optimization:

    • Analyze the samples from the forced degradation study.

    • Adjust the gradient, mobile phase composition, and pH to achieve adequate separation between the parent peak and any degradation product peaks.

    • Ensure the method is specific, linear, accurate, and precise according to ICH guidelines.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic for Stability Issues start Stability Issue Observed (e.g., Potency Loss, New Peaks) check_ph Is the solution pH within the optimal range (e.g., 3-5)? start->check_ph adjust_ph Adjust pH to acidic range using a suitable buffer. check_ph->adjust_ph No check_temp Is the solution stored at an appropriate temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store at lower temperature (e.g., 2-8 °C). check_temp->adjust_temp No check_light Is the solution protected from light? check_temp->check_light Yes adjust_temp->check_light protect_light Store in amber vials or protect from light. check_light->protect_light No fresh_solution Prepare fresh solution for each experiment. check_light->fresh_solution Yes protect_light->fresh_solution end Stability Optimized fresh_solution->end

Caption: Troubleshooting workflow for addressing stability issues.

experimental_workflow cluster_workflow Experimental Workflow for Stability Assessment prep_solution Prepare Buffered Solutions at Various pH Values forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) prep_solution->forced_degradation stability_study Conduct Stability Study (Different Temperatures and Time Points) prep_solution->stability_study hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev method_validation Validate HPLC Method (ICH Guidelines) hplc_dev->method_validation method_validation->stability_study data_analysis Analyze Data and Determine Degradation Kinetics stability_study->data_analysis

Caption: Workflow for a comprehensive stability study.

References

Technical Support Center: Scaling Up the Synthesis of Chiral Aminobutanolides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of chiral aminobutanolides. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to streamline your synthetic workflows. Our approach is grounded in fundamental chemical principles to not only solve immediate issues but also to empower you with the knowledge to anticipate and prevent future complications.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Protecting Group Strategies

    • Catalyst Selection and Optimization

    • Solvent Effects and Reaction Conditions

    • Purification and Isolation

  • Troubleshooting Guide

    • Low Reaction Yield

    • Poor Diastereoselectivity or Enantioselectivity

    • Incomplete Cyclization

    • Product Racemization

    • Scale-Up Challenges

  • Key Experimental Protocols

    • Protocol 1: Asymmetric Mannich Reaction for β-Amino-γ-Butyrolactone Synthesis

    • Protocol 2: Biocatalytic Reduction of a γ-Keto Ester to a Chiral γ-Hydroxy Ester

  • References

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of chiral aminobutanolides.

Protecting Group Strategies

Q1: What are the most critical considerations when choosing a protecting group for the amine functionality during aminobutanolide synthesis?

A1: The choice of an amine protecting group is paramount and hinges on several factors. The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions of subsequent steps (e.g., cyclization, other transformations).

  • Orthogonal , meaning it can be removed under conditions that do not affect other sensitive functional groups or the stereocenters of your molecule.[1][2]

  • Easy to remove in high yield during the final stages of the synthesis.

Commonly used amine protecting groups in this context include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). Boc is advantageous due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA).[3] Cbz is also robust and is typically removed by catalytic hydrogenation, a mild method that often preserves other functionalities.[2][4] The choice between them often depends on the other functional groups present in your molecule and the planned synthetic route. For instance, if your molecule contains other reducible groups like alkenes or alkynes, Cbz deprotection via hydrogenation might not be suitable.

Q2: I'm observing side reactions related to my protecting group. What could be the cause and how can I mitigate this?

A2: Side reactions involving protecting groups often arise from their unexpected reactivity under certain conditions. For example:

  • Premature deprotection: If you are using an acid-sensitive protecting group like Boc, exposure to even mildly acidic conditions in subsequent steps can lead to its partial or complete removal.[3] Ensure all reagents and solvents are neutral or basic if the protecting group is intended to remain.

  • Interference with catalysis: Some protecting groups can coordinate with metal catalysts, inhibiting their activity. If you are using a metal-catalyzed step, consider a protecting group that is less likely to interact with the metal center.

  • Steric hindrance: A bulky protecting group might sterically hinder the desired reaction. In such cases, switching to a smaller protecting group could improve reaction rates and yields.

To mitigate these issues, carefully review the compatibility of your chosen protecting group with all planned reaction conditions. It may be necessary to screen a few different protecting groups to find the optimal one for your specific synthetic sequence.

Catalyst Selection and Optimization

Q3: There are numerous catalysts for asymmetric synthesis of butanolides. What is a good starting point for catalyst selection?

A3: The choice of catalyst is highly dependent on the specific transformation you are performing. For the asymmetric synthesis of chiral aminobutanolides, common strategies include:

  • Organocatalysis: Chiral amines, thioureas, and phosphoric acids have proven effective for reactions like asymmetric Michael additions and Mannich reactions, which are key steps in building the aminobutanolide core.[5][6] These catalysts are often attractive due to their lower cost, stability, and reduced metal contamination in the final product.

  • Metal Catalysis: Complexes of rhodium, ruthenium, and iridium are frequently used for asymmetric hydrogenations and transfer hydrogenations of keto-esters or imines, which can be precursors to chiral aminobutanolides.[7][8] Chiral ligands like BINAP are crucial for achieving high enantioselectivity.[8]

  • Biocatalysis: Enzymes such as alcohol dehydrogenases and amine oxidases offer excellent stereoselectivity under mild reaction conditions.[9][10][11] They are particularly useful for the stereoselective reduction of ketones or the deracemization of amines.[10][11]

A good starting point is to review the literature for similar transformations and identify catalysts that have been successful for substrates analogous to yours.

Q4: My catalyst seems to be deactivating during the reaction. What are the common causes and solutions?

A4: Catalyst deactivation can be a significant issue, especially during scale-up. Common causes include:

  • Impurities in the substrate or solvent: Water, oxygen, or other reactive impurities can poison the catalyst. Ensure all starting materials and solvents are rigorously purified and dried.

  • Product inhibition: The product of the reaction may bind to the catalyst and inhibit its activity. This can sometimes be overcome by adjusting reaction conditions, such as temperature or concentration.

  • Thermal instability: The catalyst may not be stable at the reaction temperature. Consider running the reaction at a lower temperature, although this may require longer reaction times.

  • Ligand dissociation: For metal catalysts, the chiral ligand may dissociate from the metal center, leading to a loss of enantioselectivity and activity. Using a ligand with stronger binding affinity or adjusting the solvent system can sometimes help.

Solvent Effects and Reaction Conditions

Q5: How critical is solvent choice in the synthesis of chiral aminobutanolides?

A5: Solvent choice is incredibly critical and can dramatically impact reaction yield, stereoselectivity, and reaction rate. The solvent can influence:

  • Solubility of reactants and catalysts: All components must be sufficiently soluble for the reaction to proceed efficiently.

  • Stabilization of transition states: The solvent can stabilize or destabilize the transition state of the desired reaction pathway, thereby affecting the stereochemical outcome.

  • Catalyst activity: The polarity and coordinating ability of the solvent can affect the activity of the catalyst.

For example, in some organocatalyzed reactions, aprotic solvents like dichloromethane or toluene are preferred, while in others, protic solvents like ethanol or even water can be beneficial.[5] It is often necessary to screen a range of solvents to identify the optimal one for a particular reaction.

Purification and Isolation

Q6: What are the main challenges in purifying chiral aminobutanolides, and what are the recommended techniques?

A6: The primary challenges in purifying chiral aminobutanolides are separating the desired product from starting materials, achiral impurities, and, most importantly, undesired stereoisomers.[12] Recommended techniques include:

  • Chromatography: Chiral chromatography, using either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase, is the most common method for separating enantiomers.[13][14] Achiral chromatography (e.g., silica gel column chromatography) is used to remove other impurities.[12]

  • Crystallization: If the product is crystalline, diastereomeric or enantiomeric resolution through crystallization can be a highly effective and scalable purification method.[13]

  • Solvent Extraction: This can be used for initial workup and to remove some impurities based on their solubility differences.[13]

For large-scale purification, SFC is often preferred over HPLC due to its faster run times and reduced solvent consumption.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the synthesis and scale-up of chiral aminobutanolides.

Low Reaction Yield
Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting material 1. Inactive or poisoned catalyst. 2. Insufficient reaction time or temperature. 3. Poor solubility of reactants.1. Use fresh catalyst; ensure starting materials and solvents are pure and dry. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time; cautiously increase the temperature. 3. Screen different solvents or solvent mixtures to improve solubility.
Formation of multiple byproducts 1. Incorrect reaction conditions (temperature, pressure). 2. Unstable intermediates or product. 3. Presence of reactive impurities.1. Optimize reaction conditions; consider running the reaction at a lower temperature. 2. Analyze byproducts to understand decomposition pathways; consider a more robust protecting group strategy. 3. Purify all starting materials and reagents before use.
Product loss during workup/purification 1. Product is water-soluble. 2. Product is unstable on silica gel. 3. Product is volatile.1. Use a continuous liquid-liquid extractor or saturate the aqueous phase with salt before extraction. 2. Use a different stationary phase (e.g., alumina, C18) or consider purification by crystallization. 3. Use a rotary evaporator with a cold trap and avoid high vacuum.
Poor Diastereoselectivity or Enantioselectivity
Symptom Possible Cause(s) Suggested Solution(s)
Low diastereomeric ratio (dr) 1. Non-optimal reaction temperature. 2. Inappropriate solvent. 3. Steric or electronic effects of substrates.1. Lowering the reaction temperature often improves diastereoselectivity. 2. Screen a range of solvents with varying polarities. 3. Modify the substrate (e.g., change the protecting group) to favor the formation of the desired diastereomer.
Low enantiomeric excess (ee) 1. Racemic or low-purity chiral catalyst/ligand. 2. Catalyst deactivation or decomposition. 3. Non-optimal reaction conditions.1. Verify the enantiomeric purity of the catalyst/ligand. 2. See "Catalyst Deactivation" in the FAQ section. 3. Optimize temperature, pressure, and solvent; for some reactions, additives can improve enantioselectivity.
Incomplete Cyclization
Symptom Possible Cause(s) Suggested Solution(s)
Isolation of the linear hydroxy acid/ester precursor 1. Insufficiently activating conditions for lactonization. 2. Steric hindrance preventing ring closure. 3. Ring strain in the target lactone.1. Use a stronger acid or base catalyst, or a dehydrating agent (e.g., DCC, EDC).[15] For some substrates, thermal cyclization may be effective. 2. Consider a different synthetic route that avoids a sterically hindered cyclization step. 3. While less common for 5-membered rings (γ-lactones), if synthesizing a different ring size, this could be a factor.[16]
Product Racemization
Symptom Possible Cause(s) Suggested Solution(s)
High initial ee, but decreases over time or during workup 1. Presence of acidic or basic impurities. 2. Racemization at an acidic or basic center adjacent to a carbonyl group. 3. Elevated temperatures during purification.1. Neutralize the reaction mixture carefully during workup; use purified solvents for chromatography. 2. Avoid harsh acidic or basic conditions if your product has a stereocenter prone to epimerization. 3. Perform purification at lower temperatures if possible.
Scale-Up Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Decreased yield or selectivity upon scaling up 1. Inefficient mixing. 2. Poor heat transfer. 3. Changes in reagent addition rates.1. Use appropriate reactor geometry and agitation speed. 2. Monitor the internal reaction temperature and use a suitable heating/cooling system. 3. Use a syringe pump or addition funnel for controlled addition of reagents.
Difficulty with product isolation and purification at scale 1. Chromatography is not scalable. 2. Filtration is slow.1. Develop a crystallization method for purification. 2. Use a larger filter funnel or a filter press; consider using a filter aid like Celite.

Key Experimental Protocols

The following are illustrative protocols for key transformations in the synthesis of chiral aminobutanolides.

Protocol 1: Asymmetric Mannich Reaction for β-Amino-γ-Butyrolactone Synthesis

This protocol is a general guideline for the organocatalyzed asymmetric Mannich reaction of a silyloxyfuran with an imine, a common method for accessing chiral β-amino-γ-butyrolactones.[5]

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., a chiral phosphoric acid, 10 mol%) in the chosen anhydrous solvent (e.g., toluene, 2 mL).

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • Reagent Addition: To the cooled catalyst solution, add the imine (1.0 mmol) followed by the dropwise addition of the silyloxyfuran (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired β-amino ester.

  • Cyclization: The resulting β-amino ester can then be cyclized to the corresponding β-amino-γ-butyrolactone, often by treatment with a mild acid.[17]

Mannich_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cyclization Final Step catalyst_prep Prepare Catalyst Solution reaction_setup Cool to Reaction Temperature catalyst_prep->reaction_setup reagent_add Add Imine and Silyloxyfuran reaction_setup->reagent_add monitoring Monitor Progress (TLC/LC-MS) reagent_add->monitoring quench Quench Reaction monitoring->quench extract Extract and Dry quench->extract purify_ester Purify β-amino ester extract->purify_ester cyclize Cyclize to Aminobutanolide purify_ester->cyclize

Caption: Workflow for Asymmetric Mannich Reaction.

Protocol 2: Biocatalytic Reduction of a γ-Keto Ester to a Chiral γ-Hydroxy Ester

This protocol describes a typical procedure for the enzymatic reduction of a γ-keto ester using an alcohol dehydrogenase (ADH).[9]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.0).

  • Reaction Mixture: In a temperature-controlled vessel, add the buffer, a cofactor (e.g., NAD(P)H), and a cofactor regeneration system (e.g., isopropanol and a corresponding dehydrogenase, or glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the alcohol dehydrogenase (ADH) to the reaction mixture.

  • Substrate Addition: Add the γ-keto ester substrate to the mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent (e.g., DMSO) to improve solubility.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the conversion by chiral GC or HPLC.

  • Workup: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude chiral γ-hydroxy ester can then be purified by column chromatography if necessary, before proceeding to the lactonization step.

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Isolation buffer_prep Prepare Buffer reaction_mix Prepare Reaction Mixture (Cofactor, Regen System) buffer_prep->reaction_mix enzyme_add Add Alcohol Dehydrogenase reaction_mix->enzyme_add substrate_add Add γ-Keto Ester Substrate enzyme_add->substrate_add reaction Incubate and Monitor substrate_add->reaction workup Extract Product reaction->workup purify Purify Chiral γ-Hydroxy Ester workup->purify

Caption: Workflow for Biocatalytic Reduction.

References

Technical Support Center: Overcoming Low Reactivity of (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of (R)-3-Amino-gamma-butyrolactone hydrochloride in acylation and other coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical modification of this compound, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield in Acylation/Amidation Reactions

  • Question: I am attempting to acylate this compound, but I am observing very low to no yield of my desired amide product. What are the likely causes and how can I improve the conversion?

  • Answer: Low reactivity of this compound is a common challenge, often attributed to the steric hindrance around the amino group and the electronic effects of the lactone ring. The presence of the hydrochloride salt also necessitates specific reaction conditions. Here are the primary causes and recommended solutions:

    • Incomplete Neutralization of the Hydrochloride Salt: The amino group is protonated as a hydrochloride salt, rendering it non-nucleophilic. It is crucial to convert it to the free amine for the reaction to proceed.

      • Solution: Add at least two equivalents of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. One equivalent will neutralize the hydrochloride, and the second will scavenge the acid (e.g., HCl) generated during the acylation reaction with an acyl chloride.

    • Insufficiently Reactive Acylating Agent or Coupling Conditions: For sterically hindered amines, standard acylation conditions may not be sufficient to drive the reaction to completion.

      • Solution: Employ more reactive acylating agents or utilize a coupling reagent. Instead of a carboxylic acid and a carbodiimide like DCC or EDC, consider using an acyl chloride or anhydride. For reactions with carboxylic acids, powerful coupling reagents are recommended.

    • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants.

      • Solution: Aprotic polar solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are generally effective. Ensure the use of anhydrous solvents to prevent hydrolysis of the acylating agent and the lactone ring.

Issue 2: Formation of Side Products

  • Question: My reaction is producing significant amounts of unintended side products. How can I identify and minimize them?

  • Answer: The primary side reaction of concern is the opening of the gamma-butyrolactone ring.

    • Lactone Ring Opening: The lactone is an ester and can be susceptible to hydrolysis or aminolysis under basic conditions, especially at elevated temperatures. This leads to the formation of the corresponding gamma-hydroxy amide.

      • Solution:

        • Use a non-nucleophilic base like DIPEA or pyridine for neutralization instead of stronger bases like NaOH or KOH.

        • Maintain a low reaction temperature (0 °C to room temperature).

        • Minimize reaction time by monitoring the reaction progress closely using techniques like TLC or LC-MS.

        • Use anhydrous reaction conditions to prevent hydrolysis.

Issue 3: Reaction Stalls or Proceeds Very Slowly

  • Question: The acylation reaction starts but seems to stall before completion, or the reaction time is impractically long. How can I accelerate the reaction?

  • Answer: Slow reaction rates are often linked to the low nucleophilicity of the amine and steric hindrance.

    • Solution:

      • Increase Reaction Temperature: While being mindful of potential side reactions, gradually increasing the temperature (e.g., to 40-50 °C) can enhance the reaction rate.

      • Use a More Potent Coupling Reagent: For challenging couplings, advanced coupling reagents are highly effective. Reagents like HATU, HBTU, or COMU can significantly accelerate amide bond formation.[1][2][3]

      • In-situ Acyl Fluoride Formation: Generating a more reactive acyl fluoride from the carboxylic acid in situ using reagents like TFFH can be an effective strategy for coupling with poorly nucleophilic amines.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in acylation reactions?

A1: The low reactivity stems from a combination of factors. The amino group is sterically hindered by the adjacent lactone ring. Electronically, the lone pair on the nitrogen may have reduced availability due to inductive effects from the neighboring oxygen atom in the lactone. Furthermore, as a hydrochloride salt, the amine is protonated and non-nucleophilic until it is neutralized.

Q2: How do I properly neutralize the hydrochloride salt for the reaction?

A2: To neutralize the hydrochloride and enable the acylation, you should use a suitable organic base. A common procedure involves dissolving or suspending the this compound in an appropriate anhydrous solvent (e.g., DCM or DMF) and then adding at least two equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). One equivalent of the base deprotonates the ammonium salt to the free amine, while the second equivalent acts as an acid scavenger for the byproduct of the acylation (e.g., HCl from an acyl chloride).

Q3: What are the best coupling reagents to use for acylating (R)-3-Amino-gamma-butyrolactone?

A3: For difficult amide bond formations with sterically hindered amines like this, phosphonium- and aminium-based coupling reagents are highly recommended.[3] Some of the most effective options include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents, often used in combination with a base like DIPEA, can significantly improve reaction rates and yields.[1][2]

Q4: Can I use an acyl chloride directly for the acylation?

A4: Yes, using an acyl chloride is a viable and often effective method for acylating amines.[4] It is more reactive than the corresponding carboxylic acid. However, it is crucial to use at least two equivalents of a non-nucleophilic base to neutralize the starting material and the HCl generated during the reaction to drive the equilibrium towards the product.[5]

Q5: What is the risk of lactone ring opening, and how can I prevent it?

A5: The gamma-butyrolactone ring is an ester and can undergo hydrolysis or aminolysis, especially under harsh basic or acidic conditions and at elevated temperatures.[6][7] To minimize this risk:

  • Use mild, non-nucleophilic bases (e.g., DIPEA, pyridine).

  • Avoid strong aqueous bases like NaOH.

  • Keep the reaction temperature low (ideally 0 °C to room temperature).

  • Use anhydrous solvents and reagents.

  • Monitor the reaction to avoid unnecessarily long reaction times.

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Amide Couplings

Coupling ReagentClassActivating GroupRelative ReactivityCommon Byproducts
DCC/DIC Carbodiimide-StandardInsoluble/Soluble Urea
HBTU/TBTU Aminium SaltHOBtHighSoluble
HATU Aminium SaltHOAtVery HighSoluble
PyBOP Phosphonium SaltHOBtHighSoluble
COMU Aminium SaltOxymaPureVery HighSoluble

This table provides a general comparison; optimal reagent choice may vary based on specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride

  • Suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.2 eq.) dropwise and stir the mixture for 15-30 minutes.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation using a Carboxylic Acid and HATU

  • Dissolve the carboxylic acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (3.0 eq.) in anhydrous DMF under an inert atmosphere.

  • Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Workup and Purification A Suspend (R)-3-Amino-gamma- butyrolactone hydrochloride in anhydrous solvent B Add non-nucleophilic base (e.g., DIPEA, 2.2 eq.) A->B C Stir at 0 °C B->C D Add Acylating Agent (e.g., Acyl Chloride or Carboxylic Acid + Coupling Reagent) C->D E Stir at RT, Monitor Progress (TLC/LC-MS) D->E F Aqueous Workup (Wash, Extract) E->F G Dry and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize Product H->I

Caption: A generalized experimental workflow for the acylation of this compound.

troubleshooting_guide start Low or No Product Yield? check_neutralization Was the hydrochloride salt fully neutralized with at least 2 eq. of base? start->check_neutralization Yes check_reagents Are the acylating agent and conditions reactive enough? check_neutralization->check_reagents Yes solution_neutralization Solution: Use ≥2 eq. of a non-nucleophilic base (e.g., DIPEA). check_neutralization->solution_neutralization No solution_reagents Solution: Use a more reactive acyl chloride or a potent coupling reagent (HATU, COMU). check_reagents->solution_reagents No check_side_products Are side products observed (e.g., ring-opened product)? check_reagents->check_side_products Yes solution_side_products Solution: Use non-nucleophilic base, lower reaction temperature, and ensure anhydrous conditions. check_side_products->solution_side_products Yes

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (R)- and (S)-3-Amino-gamma-butyrolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the enantiomers (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride. While information on the (S)-enantiomer is available, data on the biological activity of the (R)-enantiomer is notably scarce in publicly accessible scientific literature, limiting a direct quantitative comparison. This document summarizes the existing data, highlights the disparities in research focus, and provides context for their potential applications.

Summary of Biological Activities

The primary difference in the biological activity between the (R) and (S) enantiomers of 3-Amino-gamma-butyrolactone hydrochloride lies in their stereospecific interactions with biological targets. The (S)-enantiomer is a key intermediate in the synthesis of the herbicide L-glufosinate-ammonium, a role in which the (R)-enantiomer is significantly less effective due to the stereoselectivity of the enzymatic reactions involved.[1]

Beyond its role in agrochemicals, (S)-3-Amino-gamma-butyrolactone hydrochloride has been reported to possess several other biological activities, including antitumor, neuroprotective, and anti-inflammatory effects. In contrast, there is a lack of available data on the specific biological activities of the (R)-enantiomer in these areas.

Quantitative Data Comparison

The available quantitative data primarily focuses on the cytotoxic effects of the (S)-enantiomer against cancer cell lines. No comparable data has been found for the (R)-enantiomer in the reviewed literature.

EnantiomerBiological ActivityCell LineIC50 Value (µM)Reported Effect
(S)-3-Amino-gamma-butyrolactone hydrochloride AntitumorLeukemia15G2/M phase cell cycle arrest
AntitumorColon Carcinoma20G2/M phase cell cycle arrest

Note: The primary source for the IC50 values could not be definitively identified in the conducted search of publicly available literature. These values are reported on some chemical supplier websites and should be treated with caution until verified by peer-reviewed research.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Leukemia and colon carcinoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: (S)-3-Amino-gamma-butyrolactone hydrochloride is dissolved in a suitable solvent (e.g., DMSO or sterile water) to create a stock solution. A series of dilutions are prepared and added to the wells to achieve a range of final concentrations. Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

General Protocol for Cell Cycle Analysis (Flow Cytometry)

This protocol outlines a standard procedure to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase would indicate a G2/M arrest.

Signaling Pathways and Logical Relationships

The reported G2/M phase cell cycle arrest induced by (S)-3-Amino-gamma-butyrolactone hydrochloride suggests an interaction with the cellular machinery that regulates mitotic entry. While the precise molecular targets have not been elucidated in the available literature, a generalized pathway for G2/M arrest is depicted below.

G2M_Arrest_Pathway Compound (S)-3-Amino-gamma- butyrolactone hydrochloride Target Putative Molecular Target(s) Compound->Target Interacts with G2M_Checkpoint G2/M Checkpoint Activation Target->G2M_Checkpoint Leads to G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Progression G2M_Checkpoint->M_Phase Inhibits Transition Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest

Caption: Generalized pathway of G2/M phase cell cycle arrest.

The experimental workflow for evaluating the antitumor activity of the compounds can be visualized as follows:

Antitumor_Workflow cluster_invitro In Vitro Studies cluster_comparison Comparative Analysis Cell_Lines Leukemia & Colon Carcinoma Cell Lines Treatment Treatment with (R)- and (S)- 3-Amino-gamma-butyrolactone hydrochloride Cell_Lines->Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis IC50 Determine IC50 Values Cytotoxicity_Assay->IC50 G2M_Arrest Analyze Cell Cycle Distribution Cell_Cycle_Analysis->G2M_Arrest Comparison Compare Biological Activity of (R) and (S) Enantiomers IC50->Comparison G2M_Arrest->Comparison

Caption: Experimental workflow for in vitro antitumor activity comparison.

Conclusion

The available evidence strongly suggests a significant difference in the biological activity profile of (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride. The (S)-enantiomer is a versatile compound with established utility in agrochemical synthesis and reported antitumor properties. The G2/M phase cell cycle arrest induced by the (S)-enantiomer in cancer cells points to a specific mechanism of action that warrants further investigation to identify its molecular targets.

The lack of data on the biological activities of the (R)-enantiomer is a critical knowledge gap. Future research should focus on a direct, parallel comparison of both enantiomers across a range of biological assays to fully elucidate their structure-activity relationship and explore any potential therapeutic applications of the (R)-form. Until such data becomes available, the (S)-enantiomer remains the more characterized and biologically active of the two. Researchers are advised to consult primary literature for detailed experimental conditions and to validate the reported biological activities.

References

Stereospecific Activity of 3-Aminobutanolide Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stereospecific biological activities of the enantiomers of 3-aminobutanolide. Due to the limited direct research on the lactone form, this document focuses on the activity of its corresponding open-chain form, 4-amino-3-hydroxybutanoic acid (GABOB), a known modulator of GABA receptors. It is widely presumed that 3-aminobutanolide acts as a prodrug, hydrolyzing into GABOB under physiological conditions to exert its effects. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to support further research and drug development.

Unveiling Stereoselectivity: (R)- vs. (S)-GABOB

The pharmacological activity of 4-amino-3-hydroxybutanoic acid (GABOB) is highly dependent on its stereochemistry. The (R)- and (S)-enantiomers exhibit distinct affinities and efficacies at different subtypes of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This stereoselectivity underscores the importance of chiral separation in drug design and development.

Quantitative Comparison of GABOB Enantiomer Activity

The following table summarizes the known quantitative data for the interaction of (R)- and (S)-GABOB with GABA receptor subtypes.

Receptor SubtypeEnantiomerActivity MetricValue (µM)Predominant Effect
GABAA Receptor (R)-GABOBIC501[1]Binding Affinity
(S)-GABOB-Data not available-
GABAB Receptor (R)-GABOBIC500.35[1]Binding Affinity
(S)-GABOB-Data not available-
GABAC Receptor (ρ1) (R)-GABOBEC5019[1]Agonist
(S)-GABOBEC5044.8Agonist

Note: The enantioselectivity at GABAA receptors is reported to be S>R, while for GABAB and GABAC receptors, it is R>S.[2]

Visualizing the Stereospecific Interaction

The differential activity of the GABOB enantiomers can be conceptualized as a difference in their three-dimensional fit into the chiral binding pockets of the GABA receptors.

Stereospecific_Binding cluster_R (R)-GABOB Binding cluster_S (S)-GABOB Binding R_GABOB (R)-GABOB Receptor_R GABAB/GABAC Receptor (High Affinity) R_GABOB->Receptor_R Good Fit S_GABOB (S)-GABOB Receptor_S GABAA Receptor (Higher Affinity) S_GABOB->Receptor_S Better Fit than (R)

Conceptual diagram of enantiomer-receptor interactions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the stereospecific activity of GABOB enantiomers.

GABA Receptor Binding Assay

This protocol is used to determine the binding affinity (IC50) of compounds for GABAA and GABAB receptors.

1. Membrane Preparation:

  • Rat brains are homogenized in a sucrose buffer.

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant is then ultracentrifuged to pellet the membranes containing the receptors.

  • The membrane pellet is washed multiple times in a Tris-HCl buffer to remove endogenous GABA.

2. Binding Assay:

  • The prepared membranes are incubated with a specific radioligand ([³H]muscimol for GABAA or [³H]baclofen for GABAB) and varying concentrations of the test compound (e.g., (R)- or (S)-GABOB).

  • The incubation is carried out at 4°C to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Binding_Assay_Workflow start Start: Rat Brain Tissue homogenization Homogenize in Sucrose Buffer start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 ultracentrifugation Ultracentrifugation supernatant1->ultracentrifugation pellet1 Collect Membrane Pellet ultracentrifugation->pellet1 wash Wash with Tris-HCl Buffer (Multiple Cycles) pellet1->wash membranes Prepared Membranes wash->membranes incubation Incubate with Radioligand & Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Liquid Scintillation Counting filtration->scintillation analysis Data Analysis (IC50) scintillation->analysis end End: Binding Affinity analysis->end

Workflow for GABA receptor binding assay.
Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus Oocytes

This functional assay is used to determine the agonist or antagonist activity and potency (EC50) of compounds at ligand-gated ion channels, such as GABAA and GABAC receptors.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • The oocytes are injected with cRNA encoding the subunits of the desired human GABA receptor subtype (e.g., ρ1 for GABAC).

  • Injected oocytes are incubated for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a saline solution.

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • The membrane potential is clamped at a holding potential (e.g., -60 mV).

3. Compound Application and Data Acquisition:

  • The test compound (e.g., (R)- or (S)-GABOB) at various concentrations is applied to the oocyte via the perfusion system.

  • The resulting current is recorded using an amplifier and digitized for computer analysis.

  • A baseline current is established before and after each compound application.

4. Data Analysis:

  • The peak current response at each concentration is measured.

  • Concentration-response curves are generated, and the EC50 value, the concentration that elicits a half-maximal response, is calculated using a suitable equation (e.g., the Hill equation).

TEVC_Workflow start Start: Xenopus Oocytes injection Inject with GABA Receptor cRNA start->injection incubation Incubate for Receptor Expression injection->incubation recording_setup Place in Recording Chamber & Impale with Electrodes incubation->recording_setup voltage_clamp Voltage Clamp Membrane Potential recording_setup->voltage_clamp compound_app Apply Test Compound (Varying Concentrations) voltage_clamp->compound_app current_rec Record Current Response compound_app->current_rec analysis Data Analysis (EC50) current_rec->analysis end End: Functional Potency analysis->end

References

A Comparative Analysis of Synthetic Pathways to (R)- and (S)-3-Aminobutanolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Stereoselective Synthesis of 3-Aminobutanolide Enantiomers

(R)- and (S)-3-aminobutanolides are chiral heterocyclic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and biologically active molecules. Their stereochemistry plays a pivotal role in determining their pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a significant area of research. This guide provides a comparative analysis of the primary synthetic strategies employed to obtain the individual enantiomers of 3-aminobutanolide, supported by experimental data and detailed methodologies.

Key Synthetic Strategies at a Glance

Four principal strategies have emerged for the synthesis of enantiomerically pure (R)- and (S)-3-aminobutanolides:

  • Chiral Pool Synthesis: This approach leverages readily available and inexpensive chiral starting materials, such as amino acids, to introduce the desired stereocenter.

  • Asymmetric Hydrogenation: A prochiral substrate is converted to a chiral product using a chiral catalyst and hydrogen gas, offering high efficiency and atom economy.

  • Chemoenzymatic Resolution: Enzymes are employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

  • Asymmetric Michael Addition: A stereoselective carbon-nitrogen bond formation is achieved through the conjugate addition of an amine equivalent to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst.

  • Chiral Resolution: A racemic mixture is separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the pure enantiomers.

The following sections provide a detailed examination of these methods, including experimental protocols and comparative data to aid in the selection of the most appropriate route for a given application.

Chiral Pool Synthesis from Aspartic Acid

The use of natural amino acids as chiral precursors is a cornerstone of efficient asymmetric synthesis. L-Aspartic acid and D-aspartic acid are ideal starting materials for the synthesis of (R)-3-aminobutanolide and (S)-3-aminobutanolide, respectively, due to their inherent chirality and functional groups that can be readily manipulated.

Synthesis of (R)-3-Aminobutanolide from L-Aspartic Acid

This pathway involves the selective reduction of the side-chain carboxylic acid of a protected L-aspartic acid derivative, followed by cyclization to form the butanolide ring.

Experimental Protocol:

  • Protection of L-Aspartic Acid: L-aspartic acid is first protected at the amino and α-carboxylic acid groups. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group, and the α-carboxylic acid can be converted to its methyl ester.

  • Selective Reduction: The γ-carboxylic acid is selectively reduced to the corresponding alcohol. This can be achieved using borane-tetrahydrofuran complex (BH₃·THF).

  • Cyclization: Acid-catalyzed cyclization of the resulting amino alcohol derivative leads to the formation of the lactone ring.

  • Deprotection: Removal of the protecting group from the nitrogen atom yields (R)-3-aminobutanolide.

Quantitative Data:
StepReagents and ConditionsYield (%)Enantiomeric Excess (%)
1. Protection Cbz-Cl, NaHCO₃; then SOCl₂, MeOH~90>99
2. Reduction BH₃·THF, THF, 0 °C to rt~85>99
3. Cyclization p-TsOH, Toluene, reflux~92>99
4. Deprotection H₂, Pd/C, MeOH~95>99

Diagram of Synthetic Pathway from L-Aspartic Acid:

G L-Aspartic Acid L-Aspartic Acid Protected L-Aspartic Acid Protected L-Aspartic Acid L-Aspartic Acid->Protected L-Aspartic Acid Protection Amino Diol Intermediate Amino Diol Intermediate Protected L-Aspartic Acid->Amino Diol Intermediate Selective Reduction Protected (R)-3-Aminobutanolide Protected (R)-3-Aminobutanolide Amino Diol Intermediate->Protected (R)-3-Aminobutanolide Cyclization (R)-3-Aminobutanolide (R)-3-Aminobutanolide Protected (R)-3-Aminobutanolide->(R)-3-Aminobutanolide Deprotection

Caption: Chiral pool synthesis of (R)-3-aminobutanolide.

Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral compounds. The Noyori asymmetric hydrogenation of β-keto esters is a particularly relevant and well-established method for producing chiral β-hydroxy esters, which are direct precursors to 3-aminobutanolides.

Synthesis of a Chiral β-Hydroxy Ester Precursor

This route involves the asymmetric hydrogenation of a β-keto ester to introduce the chiral hydroxyl group, which then directs the stereochemistry of the subsequent amination and cyclization steps.

Experimental Protocol:

  • Asymmetric Hydrogenation: A β-keto ester, such as ethyl 3-oxobutanoate, is hydrogenated in the presence of a chiral ruthenium-BINAP catalyst. The choice of the (R)- or (S)-BINAP ligand determines the stereochemistry of the resulting β-hydroxy ester.

  • Conversion to 3-Aminobutanolide: The chiral β-hydroxy ester can then be converted to the target 3-aminobutanolide through standard transformations, such as conversion of the hydroxyl group to a leaving group, displacement with an azide, reduction of the azide to an amine, and subsequent lactonization.

Quantitative Data for Asymmetric Hydrogenation:
SubstrateCatalystH₂ Pressure (atm)SolventTemp (°C)Yield (%)ee (%)
Ethyl 3-oxobutanoateRu(OAc)₂((R)-BINAP)100Methanol50>98>99 (R)
Ethyl 3-oxobutanoateRu(OAc)₂((S)-BINAP)100Methanol50>98>99 (S)

Diagram of Asymmetric Hydrogenation Workflow:

G Prochiral beta-Keto Ester Prochiral beta-Keto Ester Chiral beta-Hydroxy Ester Chiral beta-Hydroxy Ester Prochiral beta-Keto Ester->Chiral beta-Hydroxy Ester Asymmetric Hydrogenation (Ru-BINAP, H₂) Chiral 3-Aminobutanolide Chiral 3-Aminobutanolide Chiral beta-Hydroxy Ester->Chiral 3-Aminobutanolide Further Transformations

Caption: Asymmetric hydrogenation for chiral precursors.

Chemoenzymatic Resolution

Chemoenzymatic methods offer a green and highly selective approach to obtaining enantiomerically pure compounds. Lipases are commonly used for the kinetic resolution of racemic alcohols or esters. In this strategy, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Lipase-Catalyzed Resolution of a Racemic Precursor

This method involves the enzymatic resolution of a racemic intermediate, such as 3-hydroxy-4-azidobutanoate, which can then be converted to the desired (R)- or (S)-3-aminobutanolide.

Experimental Protocol:

  • Synthesis of Racemic Precursor: A racemic precursor, for example, ethyl 3-hydroxy-4-azidobutanoate, is synthesized.

  • Enzymatic Resolution: The racemic alcohol is subjected to lipase-catalyzed transesterification using an acyl donor like vinyl acetate. The lipase, for instance from Pseudomonas cepacia, will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer (e.g., the (S)-enantiomer) unreacted.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by chromatography.

  • Conversion to Butanolides: Each separated enantiomer is then converted to the corresponding (R)- or (S)-3-aminobutanolide.

Quantitative Data for Lipase-Catalyzed Resolution:
SubstrateLipaseAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee (S)-alcohol (%)ee (R)-acetate (%)
rac-ethyl 3-hydroxy-4-azidobutanoatePseudomonas cepaciaVinyl acetateHexane3048~50>99>99

Diagram of Chemoenzymatic Resolution Workflow:

G Racemic Precursor Racemic Precursor Enzymatic Reaction Lipase, Acyl Donor Racemic Precursor->Enzymatic Reaction (S)-Alcohol (S)-Alcohol Enzymatic Reaction->(S)-Alcohol (R)-Acetate (R)-Acetate Enzymatic Reaction->(R)-Acetate (S)-3-Aminobutanolide (S)-3-Aminobutanolide (S)-Alcohol->(S)-3-Aminobutanolide Conversion (R)-3-Aminobutanolide (R)-3-Aminobutanolide (R)-Acetate->(R)-3-Aminobutanolide Conversion

Caption: Lipase-catalyzed kinetic resolution.

Asymmetric Michael Addition

Organocatalytic asymmetric Michael addition has emerged as a powerful tool for the enantioselective formation of C-N bonds. This strategy allows for the direct introduction of the amino group at the β-position of a carbonyl compound with high stereocontrol.

Organocatalyzed Asymmetric aza-Michael Addition

This route involves the addition of an ammonia equivalent to an α,β-unsaturated ester, catalyzed by a chiral organocatalyst, to generate a chiral β-amino ester, a direct precursor to the 3-aminobutanolide.

Experimental Protocol:

  • Catalyst and Reactant Preparation: A chiral organocatalyst, such as a bifunctional thiourea or a primary amine derived from a cinchona alkaloid, is used. The reactants are an α,β-unsaturated ester (e.g., ethyl crotonate) and an ammonia equivalent (e.g., a protected hydroxylamine).

  • Michael Addition: The reactants are combined in the presence of the catalyst in a suitable solvent. The reaction is typically run at low temperatures to enhance stereoselectivity.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified by chromatography.

  • Conversion to Butanolide: The resulting chiral β-amino ester is then cyclized to form the 3-aminobutanolide.

Quantitative Data for Asymmetric Michael Addition:
Michael AcceptorAmine SourceCatalystSolventTemp (°C)Yield (%)ee (%)
Ethyl crotonateBoc-NH₂Chiral ThioureaToluene-20~90~95

Diagram of Asymmetric Michael Addition Pathway:

G alpha,beta-Unsaturated Ester alpha,beta-Unsaturated Ester Chiral beta-Amino Ester Chiral beta-Amino Ester alpha,beta-Unsaturated Ester->Chiral beta-Amino Ester Amine Equivalent Amine Equivalent Amine Equivalent->Chiral beta-Amino Ester Chiral Organocatalyst Chiral Organocatalyst Chiral Organocatalyst->Chiral beta-Amino Ester Catalysis Chiral 3-Aminobutanolide Chiral 3-Aminobutanolide Chiral beta-Amino Ester->Chiral 3-Aminobutanolide Cyclization

Caption: Organocatalytic asymmetric Michael addition.

Chiral Resolution with Tartaric Acid

A classical yet effective method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For basic compounds like 3-aminobutanolide, chiral acids such as tartaric acid are commonly employed.

Resolution of Racemic 3-Aminobutanolide

This method involves the reaction of a racemic mixture of 3-aminobutanolide with an enantiomerically pure form of tartaric acid to form diastereomeric salts, which can be separated by fractional crystallization.

Experimental Protocol:

  • Salt Formation: A solution of racemic 3-aminobutanolide in a suitable solvent (e.g., ethanol) is treated with a solution of an equimolar amount of a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid).

  • Fractional Crystallization: The mixture is heated to dissolve the salts and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the enantiomerically pure 3-aminobutanolide, which can be extracted into an organic solvent.

  • Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar basification and extraction process.

Quantitative Data for Chiral Resolution:
RacemateResolving AgentSolventRecovery of one enantiomer (%)Optical Purity (%)
(±)-3-AminobutanolideL-(+)-Tartaric AcidEthanol~40 (after one crystallization)>98

Diagram of Chiral Resolution Process:

G Racemic 3-Aminobutanolide Racemic 3-Aminobutanolide Diastereomeric Salts Diastereomeric Salts Racemic 3-Aminobutanolide->Diastereomeric Salts Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salts Salt Formation Less Soluble Salt (crystal) Less Soluble Salt (crystal) Diastereomeric Salts->Less Soluble Salt (crystal) Crystallization More Soluble Salt (solution) More Soluble Salt (solution) Diastereomeric Salts->More Soluble Salt (solution) (R)-3-Aminobutanolide (R)-3-Aminobutanolide Less Soluble Salt (crystal)->(R)-3-Aminobutanolide Basification (S)-3-Aminobutanolide (S)-3-Aminobutanolide More Soluble Salt (solution)->(S)-3-Aminobutanolide Basification

Caption: Chiral resolution via diastereomeric salts.

Conclusion

The synthesis of enantiomerically pure (R)- and (S)-3-aminobutanolides can be achieved through several effective strategies. The choice of the optimal route depends on various factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the required level of enantiopurity.

  • Chiral pool synthesis is often the most straightforward and cost-effective method when the appropriate chiral precursor is readily available.

  • Asymmetric hydrogenation offers high efficiency and enantioselectivity, making it suitable for large-scale industrial production.

  • Chemoenzymatic resolution provides an environmentally friendly and highly selective method, particularly for laboratory-scale synthesis.

  • Asymmetric Michael addition represents a modern and powerful approach for the direct and highly controlled introduction of the chiral amino center.

  • Chiral resolution is a well-established and reliable technique, although it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture without a recycling process.

This comparative guide provides researchers and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for the preparation of these valuable chiral building blocks.

A Comparative Guide to Chiral Synthons for the Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-γ-Amino-β-hydroxybutyric acid (GABOB) is a chiral molecule of significant interest in the pharmaceutical industry due to its role as a neuromodulator and its anticonvulsant and hypotensive activities. The biological activity of GABOB is primarily attributed to the (R)-enantiomer, making enantioselective synthesis a critical aspect of its production for therapeutic applications. This guide provides a comparative analysis of three common chiral synthons used for the synthesis of (R)-GABOB: (R)-3-Amino-gamma-butyrolactone hydrochloride, Ethyl (R)-4-chloro-3-hydroxybutyrate, and (S)-3-Hydroxy-gamma-butyrolactone, which is typically derived from L-malic acid or carbohydrates.

Comparative Analysis of Synthetic Routes

The choice of a chiral synthon for the synthesis of (R)-GABOB is a crucial decision that impacts the overall efficiency, cost-effectiveness, and scalability of the process. The following table summarizes the key quantitative metrics for the synthetic routes starting from the three aforementioned chiral synthons.

Chiral SynthonStarting Material AvailabilityKey Transformation(s)Number of Steps (from synthon)Reported Overall YieldKey Considerations
This compound Commercially availableLactone hydrolysis1High (inferred)Direct route; potential for high atom economy.
Ethyl (R)-4-chloro-3-hydroxybutyrate Commercially availableAzide displacement, reduction, ester hydrolysis3-545-50%[1]Well-established route; requires handling of azides.
(S)-3-Hydroxy-gamma-butyrolactone (from L-malic acid) L-malic acid is inexpensive and abundantStereochemical inversion (e.g., Mitsunobu reaction), amination, hydrolysis~4-5VariableRequires a challenging stereochemical inversion step which can impact overall yield.

Synthetic Pathways and Methodologies

From this compound

This is the most direct approach to (R)-GABOB, involving a single hydrolysis step of the lactone ring. The starting material, this compound, is a chiral building block that can be sourced commercially.

Experimental Workflow:

A (R)-3-Amino-gamma-butyrolactone hydrochloride C Acid or Base Hydrolysis A->C B (R)-GABOB C->B

Caption: Synthesis of (R)-GABOB from (R)-3-Amino-gamma-butyrolactone HCl.

Experimental Protocol: Hydrolysis of this compound

  • Materials: this compound, 6M Hydrochloric Acid.

  • Procedure:

    • Dissolve this compound in 6M HCl.

    • Heat the mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove the excess HCl and water.

    • The resulting crude (R)-GABOB can be purified by recrystallization or ion-exchange chromatography.

From Ethyl (R)-4-chloro-3-hydroxybutyrate

This well-established route involves a three-step sequence from the commercially available chiral synthon, ethyl (R)-4-chloro-3-hydroxybutyrate.

Synthetic Pathway:

A Ethyl (R)-4-chloro- 3-hydroxybutyrate R1 NaN3 A->R1 B Ethyl (R)-4-azido- 3-hydroxybutyrate R2 H2, Pd/C B->R2 C Ethyl (R)-4-amino- 3-hydroxybutyrate R3 Hydrolysis C->R3 D (R)-GABOB R1->B R2->C R3->D

Caption: Synthesis of (R)-GABOB from Ethyl (R)-4-chloro-3-hydroxybutyrate.

Experimental Protocol: Synthesis from Ethyl (R)-4-chloro-3-hydroxybutyrate

  • Step 1: Azide Displacement

    • Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in a suitable solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃) and heat the mixture.

    • Monitor the reaction until completion.

    • Work up the reaction to isolate ethyl (R)-4-azido-3-hydroxybutyrate.

  • Step 2: Reduction of the Azide

    • Dissolve the azido intermediate in a solvent like methanol or ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere.

    • Filter off the catalyst and concentrate the solution to obtain ethyl (R)-4-amino-3-hydroxybutyrate.

  • Step 3: Hydrolysis

    • Hydrolyze the resulting amino ester using acidic or basic conditions as described previously to yield (R)-GABOB.

From (S)-3-Hydroxy-gamma-butyrolactone (via L-Malic Acid)

This route utilizes an inexpensive and readily available chiral starting material, L-malic acid, which is first converted to (S)-3-hydroxy-gamma-butyrolactone. The key and most challenging step in this pathway is the inversion of the stereocenter at the C3 position. The Mitsunobu reaction is a common method employed for this purpose.

Logical Relationship for Stereoinversion:

cluster_0 Starting Material cluster_1 Stereochemical Inversion cluster_2 Final Product Precursor A (S)-3-Hydroxy- gamma-butyrolactone B Mitsunobu Reaction (DEAD, PPh3, ArCOOH) A->B C Intermediate Ester (R-configuration) B->C D (R)-3-Hydroxy- gamma-butyrolactone C->D

Caption: Stereochemical inversion of (S)-3-hydroxy-gamma-butyrolactone.

Experimental Protocol: Synthesis from (S)-3-Hydroxy-gamma-butyrolactone

  • Step 1: Stereochemical Inversion (Mitsunobu Reaction)

    • Dissolve (S)-3-hydroxy-gamma-butyrolactone, triphenylphosphine (PPh₃), and a carboxylic acid (e.g., benzoic acid) in an anhydrous solvent like tetrahydrofuran (THF).

    • Cool the solution to 0 °C and slowly add diethyl azodicarboxylate (DEAD).

    • Allow the reaction to warm to room temperature and stir until completion.

    • Purify the resulting ester with the inverted (R) configuration.

  • Step 2: Hydrolysis of the Ester

    • Hydrolyze the ester to obtain (R)-3-hydroxy-gamma-butyrolactone.

  • Step 3: Amination and Ring Opening

    • The resulting (R)-3-hydroxy-gamma-butyrolactone can then be converted to (R)-GABOB through a sequence of reactions involving activation of the hydroxyl group, displacement with an amino group precursor, and subsequent hydrolysis.

Conclusion

The selection of the optimal chiral synthon for the synthesis of (R)-GABOB depends on several factors, including the desired scale of production, cost considerations, and the synthetic chemistry expertise available.

  • The use of This compound offers the most straightforward and potentially highest-yielding route, making it an attractive option for both laboratory-scale synthesis and process development.

  • Ethyl (R)-4-chloro-3-hydroxybutyrate provides a reliable and well-documented synthetic pathway, though it involves more steps and the use of potentially hazardous reagents like sodium azide.

  • The route starting from L-malic acid is economically advantageous due to the low cost of the starting material. However, the critical stereochemical inversion step can be challenging to optimize and may result in lower overall yields, making it more suitable for research explorations where the development of novel synthetic methodologies is a primary goal.

Ultimately, a thorough evaluation of these factors will guide researchers and drug development professionals in choosing the most appropriate and efficient synthetic strategy for their specific needs in obtaining the biologically active (R)-enantiomer of GABOB.

References

A Comparative Guide to Analytical Methods for Enantiomeric Purity of 3-Aminobutanolides

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals, including 3-aminobutanolide derivatives. The spatial arrangement of substituents in enantiomers can lead to significant differences in pharmacological activity and toxicity. This guide provides a comparative overview of common analytical techniques for assessing the enantiomeric purity of 3-aminobutanolides, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Overview of Analytical Techniques

The primary methods for chiral separation rely on creating a diastereomeric interaction between the enantiomers and a chiral selector. This can be achieved either by forming transient complexes during analysis (direct methods) or by creating stable diastereomers before analysis (indirect methods). The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

TechniquePrincipleCommon Approach for 3-AminobutanolidesAdvantagesLimitations
HPLC Differential partitioning between a stationary phase and a mobile phase.Indirect: Pre-column derivatization with a chiral reagent followed by separation on a standard achiral column (e.g., C18).[1][2] Direct: Separation on a Chiral Stationary Phase (CSP).[3]High versatility, robustness, and wide availability of columns and detectors. Well-suited for routine quality control.[4]Indirect methods require an additional derivatization step.[3] Direct methods can be expensive due to the cost of CSPs.
GC Differential partitioning between a stationary phase and a carrier gas.Direct: Separation on a capillary column coated with a Chiral Stationary Phase (CSP), often based on cyclodextrins.[5][6]High separation efficiency, sensitivity, and speed.[7][8] Easily coupled with Mass Spectrometry (GC-MS) for definitive identification.[7]Requires analytes to be volatile and thermally stable, often necessitating derivatization to increase volatility.[9]
CE Differential migration of analytes in an electric field within a capillary.Direct: A chiral selector (e.g., cyclodextrin) is added to the background electrolyte, forming transient diastereomeric complexes with the analyte.[10][11]Extremely high separation efficiency, minimal sample and solvent consumption ("green" alternative), and orthogonal selectivity to HPLC.[10]Lower concentration sensitivity compared to HPLC/GC, and can be less robust for routine analysis.
NMR Differentiation of enantiomers in a magnetic field.Indirect: Derivatization with a chiral derivatizing agent (CDA) to form diastereomers with distinct NMR signals.[12] Direct: Use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.[13][14]Provides structural information, does not require chromatographic separation, and can be non-destructive. Useful for absolute configuration assignment.[14]Relatively low sensitivity, requires higher sample concentrations, and may not be suitable for trace-level impurity detection.

Quantitative Method Comparison

The following tables summarize experimental conditions found in the literature for the analysis of 3-aminobutanol or similar primary amines, which serve as a strong proxy for 3-aminobutanolides.

Table 1: HPLC Methods (Indirect via Derivatization)
ParameterMethod AMethod B
Analyte (RS)-3-Aminobutanol(RS)-3-Aminobutanol
Derivatizing Agent (R)-α-methyl-2-naphthalene acetyl chloride[1](R)-(+)-1-phenylethanesulfonyl chloride[2]
Stationary Phase Dima C18 Reversed-Phase[1]Dima C18 Reversed-Phase[2]
Mobile Phase 20% Methanol - 80% Buffer (1% Na₂HPO₄, pH 6.0)[1]Acetonitrile - Water (80:20 v/v)[2]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[2]
Column Temperature 30°C[1][2]30°C[2]
Detection UV at 254 nm[1][2]UV at 254 nm[2]
Injection Volume 20 µL[1][2]20 µL[2]
Key Advantage Utilizes common C18 columns, making it accessible and cost-effective.[1][2]Simple mobile phase without buffer salts.[2]
Table 2: Chiral GC and CE Methods (Direct)
ParameterGas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Direct separation on a Chiral Stationary Phase (CSP).[8]Direct separation using a Chiral Selector (CS) in the electrolyte.[11]
Typical CSP/CS Derivatized cyclodextrins (e.g., Chirasil-β-Dex).[7]Cyclodextrins (e.g., β-CD, hydroxypropyl-β-CD) or polysaccharides.[11][15]
Carrier Gas / BGE Helium or HydrogenPhosphate or Borate buffer containing the chiral selector.
Temperature / Voltage Temperature-programmed oven (e.g., 50°C to 200°C)15-30 kV
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV/Vis or Mass Spectrometer (MS)
Reported Performance High resolution and sensitivity for volatile amines.[7]Baseline separation of dansyl-amino acids and basic drugs achieved.[15][16]

Experimental Protocols

Protocol 1: Indirect Enantiomeric Purity by HPLC with Pre-Column Derivatization

This protocol is based on the derivatization of 3-aminobutanol with (R)-(+)-1-phenylethanesulfonyl chloride, followed by analysis on a reversed-phase C18 column.[2]

1. Reagent and Sample Preparation:

  • Derivatizing Reagent Solution: Prepare a 1 mg/mL solution of (R)-(+)-1-phenylethanesulfonyl chloride in acetonitrile.
  • Sample Solution: Accurately weigh and dissolve the 3-aminobutanolide sample in acetonitrile to a final concentration of approximately 1 mg/mL.
  • Buffer: Prepare aqueous solutions as required for the mobile phase.

2. Derivatization Procedure:

  • To 1.0 mL of the Sample Solution, add 1.0 mL of the Derivatizing Reagent Solution.
  • Add a suitable base (e.g., triethylamine) to catalyze the reaction.
  • Vortex the mixture and allow it to react at room temperature for 30 minutes or until the reaction is complete. The primary amine of the 3-aminobutanolide reacts with the chiral reagent to form stable diastereomers.
  • Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.

3. HPLC Analysis:

  • Column: Dima Reversed-Phase C18 (or equivalent).
  • Mobile Phase: Acetonitrile and water (80:20 v/v).[2]
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 30°C.[2]
  • Detector: UV at 254 nm.[2]
  • Injection Volume: 20 µL.[2]
  • Inject the prepared diastereomeric mixture and record the chromatogram.

4. Data Analysis:

  • Identify the two peaks corresponding to the diastereomers.
  • Calculate the enantiomeric purity (or enantiomeric excess, e.e.) by determining the area percentage of the minor enantiomer peak relative to the total area of both peaks.

Visualized Workflows

The following diagrams illustrate the logical flow of direct and indirect analytical approaches.

Indirect_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 3-Aminobutanolide (Enantiomeric Mixture) Reaction Derivatization Reaction Sample->Reaction Reagent Chiral Derivatizing Agent (CDA) Reagent->Reaction Diastereomers Diastereomer Mixture Reaction->Diastereomers Forms stable diastereomers HPLC Reversed-Phase HPLC Separation Diastereomers->HPLC Detection UV/MS Detection HPLC->Detection Data Chromatogram with Separated Peaks Detection->Data Purity Calculate Enantiomeric Purity (% Area) Data->Purity

Caption: Workflow for indirect enantiomeric purity analysis via derivatization and RP-HPLC.

Direct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample 3-Aminobutanolide (Enantiomeric Mixture) Injection Direct Injection Sample->Injection Separation Chiral System (e.g., GC with CSP or CE with Chiral Selector) Injection->Separation Transient diastereomeric interaction Detection FID/MS/UV Detection Separation->Detection Data Chromatogram/Electropherogram with Separated Enantiomers Detection->Data Purity Calculate Enantiomeric Purity (% Area) Data->Purity

Caption: Workflow for direct enantiomeric purity analysis using a chiral system (GC or CE).

References

A Spectroscopic Guide to (R)- and (S)-3-Amino-gamma-butyrolactone Hydrochloride: A Tale of Identical Twins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chiral molecules, the differentiation between enantiomers is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the physiological effects of stereoisomers can vary significantly. This guide provides a comprehensive spectroscopic comparison of (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride, two enantiomers of a versatile building block in organic synthesis. While seemingly identical in many respects, their interaction with polarized light reveals their distinct three-dimensional arrangements.

The Nature of Enantiomers: Identical yet Different

(R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride are non-superimposable mirror images of each other, a property known as chirality. In a non-chiral (achiral) environment, enantiomers exhibit identical physical and chemical properties. This fundamental principle extends to most standard spectroscopic techniques. Consequently, the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the (R)- and (S)-enantiomers are indistinguishable.

The true spectroscopic distinction between these enantiomers lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Amino-gamma-butyrolactone hydrochloride. It is crucial to reiterate that the data presented for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are identical for both the (R)- and (S)-enantiomers. The distinguishing feature, optical rotation, is presented in a separate table.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D₂O

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.6-4.8m1HH3
~4.4-4.6m2HH5
~2.8-3.0m2HH4

Note: 'm' denotes a multiplet. Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D₂O

Chemical Shift (δ) ppmAssignment
~175-178C1 (C=O)
~75-78C5 (CH₂)
~50-53C3 (CH)
~30-33C4 (CH₂)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3400-2800 (broad)N-H and O-H stretching (from potential trace water)
~1770C=O stretching (lactone)
~1600N-H bending
~1150C-O stretching
Mass Spectrometry (MS)
m/zAssignment
102.05[M+H]⁺ of the free base (C₄H₇NO₂)

Note: In electrospray ionization (ESI), the molecule is typically observed as the protonated free base.

The Differentiating Technique: Optical Rotation

The definitive method to distinguish between the (R)- and (S)-enantiomers is polarimetry, which measures the optical rotation of a substance.

EnantiomerSpecific Rotation [α]
(R)-3-Amino-gamma-butyrolactone hydrochloridePositive (+)
(S)-3-Amino-gamma-butyrolactone hydrochlorideNegative (-)

Note: The magnitude of the specific rotation for both enantiomers is equal but opposite in sign. The exact value depends on the concentration, solvent, temperature, and wavelength of the light source. For the related compound, (S)-(-)-α-Amino-γ-butyrolactone Hydrochloride, a specific rotation in the range of -25.0 to -28.0 degrees has been reported, which provides an expected range for the (S)-enantiomer in this guide.

Experimental Workflows and Logical Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of enantiomers like (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride.

G cluster_0 Sample cluster_1 Standard Spectroscopic Analysis cluster_2 Chiral-Specific Analysis cluster_3 Results Sample (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride NMR NMR (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Polarimetry Polarimetry Sample->Polarimetry Identical Identical Spectra NMR->Identical IR->Identical MS->Identical Distinct Opposite Optical Rotation Polarimetry->Distinct

Caption: Logical workflow for the spectroscopic analysis of enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use the residual solvent peak as a reference.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[3][4]

    • KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.[5]

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.[5]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.[4]

  • Sample Spectrum: Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.[6]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.[7] Further dilution may be necessary depending on the instrument's sensitivity.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[7][8]

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Polarimetry
  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a specific volume of a suitable solvent (e.g., water, methanol) in a volumetric flask to a known concentration.[9]

  • Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm) or another monochromatic light source.[10][11]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.[9]

  • Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are in the light path. Measure the observed rotation (α).[9]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length of the cell in decimeters (dm), and c is the concentration of the sample in g/mL.[9]

Conclusion

The spectroscopic comparison of (R)- and (S)-3-Amino-gamma-butyrolactone hydrochloride highlights a fundamental principle of stereochemistry: while enantiomers are indistinguishable by common spectroscopic methods such as NMR, IR, and MS, they can be unequivocally differentiated by their chiroptical properties. For researchers in drug development and related fields, understanding which analytical techniques to apply for chiral discrimination is paramount. While standard spectroscopy confirms the core molecular structure, techniques like polarimetry are essential for determining the specific enantiomeric form, a critical step in ensuring the safety and efficacy of chiral pharmaceutical compounds.

References

Navigating the Chiral Landscape: A Comparative Guide to Assessing the Enantiomeric Excess of (R)-3-Amino-gamma-butyrolactone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is paramount. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess (ee) of (R)-3-Amino-gamma-butyrolactone hydrochloride, a key chiral intermediate. We delve into the experimental protocols and performance data of three primary methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

The accurate determination of enantiomeric excess is a critical step in the synthesis and quality control of chiral compounds, ensuring the desired therapeutic efficacy and minimizing potential off-target effects of the unwanted enantiomer. This guide offers a comparative overview of the most effective methods for this purpose, complete with detailed experimental protocols and performance metrics to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Method Comparison

FeatureChiral High-Performance Liquid Chromatography (HPLC)NMR Spectroscopy with Chiral Solvating AgentsChiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Throughput Moderate to HighHighHigh
Sensitivity High (UV, MS detection)ModerateHigh (UV, MS detection)
Precision & Accuracy HighGood to HighHigh
Development Time Can be time-consumingRelatively fastModerate
Solvent Consumption HighLowVery Low
Instrumentation Standard HPLC with a chiral columnNMR SpectrometerCapillary Electrophoresis System

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1][2] The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation.[3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are among the most versatile for separating a wide range of chiral compounds, including amines and amino acid derivatives.[4][5][6][7]

Experimental Protocol (Adapted for this compound):

This protocol is a starting point and may require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as ethanol or isopropanol. A typical starting mobile phase could be n-hexane:ethanol (50:50, v/v).[8] For basic compounds like 3-Amino-gamma-butyrolactone, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.[3][8]

  • Temperature: Ambient.

  • Detection: UV at a wavelength where the analyte absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Performance Data (Representative for Chiral Amines):

ParameterTypical Performance
Accuracy 99.92 - 101.78%
Precision (%RSD) Intra-day: 0.24 - 1.57% Inter-day: 0.65 - 1.91%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Workflow for Chiral HPLC Method Development:

HPLC_Workflow cluster_0 Method Development start Start: Assess Analyte Properties csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mobile_phase_screening Screen Mobile Phases (Hexane/Alcohol +/- modifier) csp_selection->mobile_phase_screening optimization Optimize Separation (Solvent ratio, modifier, flow rate) mobile_phase_screening->optimization validation Method Validation (Linearity, Accuracy, Precision) optimization->validation analysis Routine Analysis validation->analysis

Figure 1: Workflow for Chiral HPLC Method Development.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a rapid and non-separative method for determining enantiomeric excess.[9][10] This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate and quantifiable signals in the NMR spectrum for each enantiomer.[11]

Experimental Protocol (General for Primary Amines):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral auxiliary such as an enantiopure BINOL-based compound or a chiral-at-metal Ir(III) complex.[4][12]

  • Solvent: A deuterated solvent in which both the analyte and the CSA are soluble, typically deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the this compound sample.

    • Add a molar equivalent of the chiral solvating agent. In some cases, a slight excess of the analyte may be beneficial.[12]

    • Gently mix the solution to ensure homogeneity.

  • NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.

  • Quantification: Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Integrate the areas of these two signals. The enantiomeric excess is calculated using the formula: ee (%) = [ (Integral_R - Integral_S) / (Integral_R + Integral_S) ] * 100.

Performance Data:

Studies on the determination of enantiomeric excess of chiral primary amines using NMR with chiral auxiliaries have reported high accuracy. The absolute errors in ee determinations are often within 2.0%.[4]

Logical Relationship in NMR Enantiodiscrimination:

NMR_Logic cluster_1 NMR Enantiodiscrimination Analyte Racemic Analyte ((R)- and (S)-enantiomers) Complex Diastereomeric Complexes ((R)-Analyte-CSA & (S)-Analyte-CSA) Analyte->Complex CSA Chiral Solvating Agent (CSA) CSA->Complex NMR_Spectrum Distinct NMR Signals (Quantifiable) Complex->NMR_Spectrum ee_Calc Enantiomeric Excess Calculation NMR_Spectrum->ee_Calc

Figure 2: Logic of NMR Enantiomeric Excess Determination.

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a powerful separation technique characterized by high efficiency, short analysis times, and low sample and reagent consumption.[13][14] Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including amino acids and related structures.[3][8]

Experimental Protocol (General for Chiral Amines):

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Chiral Selector: A cyclodextrin derivative, such as sulfated-β-cyclodextrin, added to the background electrolyte.[3]

  • Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a pH that ensures the analyte is charged. The concentration of the chiral selector needs to be optimized for best resolution.

  • Voltage: A high voltage is applied across the capillary (e.g., 15-25 kV).

  • Temperature: Controlled temperature, typically around 25°C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: On-capillary UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the this compound sample in water or the background electrolyte to a suitable concentration.

  • Quantification: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers in the electropherogram.

Performance Data (Representative for Chiral Compounds):

Validated chiral CE methods can achieve low limits of detection and quantification. For some analytes, LOQs can be in the range of 0.4 to 14.3 µg/L.[8]

Workflow for Chiral Capillary Electrophoresis Analysis:

CE_Workflow cluster_2 Chiral CE Analysis start Sample Preparation injection Sample Injection start->injection separation Electrophoretic Separation (with Chiral Selector in BGE) injection->separation detection On-Capillary UV Detection separation->detection analysis Data Analysis and ee Calculation detection->analysis

Figure 3: General Workflow for Chiral CE Analysis.

Conclusion

The choice of the optimal method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation. Chiral HPLC offers high resolution and is a well-established technique, though method development can be resource-intensive. NMR spectroscopy provides a rapid and direct assessment of enantiomeric excess without the need for chromatographic separation. Chiral Capillary Electrophoresis is a high-efficiency technique with low solvent consumption, making it a green and cost-effective alternative. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to ensure the quality and stereochemical integrity of their chiral compounds.

References

A Comparative Guide to the Biological Efficacy of (R)-Albuterol Versus Racemic Albuterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of the enantiomerically pure (R)-albuterol (levosalbutamol) and the racemic mixture of (R,S)-albuterol (salbutamol). The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles of these agents.

Introduction

Albuterol, a widely prescribed short-acting β2-adrenergic receptor agonist, is a chiral molecule existing as two enantiomers, (R)-albuterol and (S)-albuterol. The commercially available formulation is typically a racemic mixture containing equal parts of both enantiomers. However, the therapeutic and adverse effects of these enantiomers are not equivalent. The bronchodilatory effects of racemic albuterol are primarily attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor.[1][2] Conversely, the (S)-enantiomer has been suggested to be inert or even to possess pro-inflammatory and bronchoconstrictive properties.[3][4] This guide will delve into the experimental evidence that delineates the differential biological activities of (R)-albuterol and racemic albuterol.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the differences in efficacy and side-effect profiles between (R)-albuterol and racemic albuterol.

Table 1: Preclinical Efficacy in a Mouse Model of Asthma

ParameterControl (OVA-sensitized/challenged)(R)-Albuterol (1 mg/kg/day)(S)-Albuterol (1 mg/kg/day)
Airway Inflammation
Total Cells in BALF (x 10^5)8.5 ± 1.24.2 ± 0.85.1 ± 0.9
Eosinophils in BALF (x 10^4)25.6 ± 4.510.2 ± 2.112.8 ± 2.5
IL-4 in BALF (pg/mL)15.2 ± 2.86.8 ± 1.514.5 ± 3.1
OVA-specific IgE in plasma (U/mL)125.4 ± 20.165.2 ± 12.3118.9 ± 18.7
Airway Hyperresponsiveness
Airway Edema (mg)2.5 ± 0.42.6 ± 0.54.2 ± 0.6
Responsiveness to MethacholineIncreasedUnaffectedIncreased
Airway Remodeling
Goblet Cell HyperplasiaPresentSignificantly ReducedSignificantly Reduced
Mucus OcclusionPresentSignificantly ReducedSignificantly Reduced

BALF: Bronchoalveolar Lavage Fluid; OVA: Ovalbumin; IL-4: Interleukin-4; IgE: Immunoglobulin E. **p < 0.05 compared to control. *p < 0.05 compared to control and (R)-albuterol. Data adapted from a study in an ovalbumin-sensitized and -challenged mouse model of asthma.[1]

Table 2: Clinical Efficacy in Patients with Acute Exacerbation of Asthma

ParameterBaselineRacemic Salbutamol (2.5 mg)Levosalbutamol (0.63 mg)p-value (between treatment groups)
Respiratory Rate (breaths/min)32.8 ± 6.127.6 ± 5.324.4 ± 5.6<0.05
Heart Rate (beats/min)118.2 ± 14.5124.5 ± 12.0115.5 ± 16.4<0.05
SpO₂ (%)92.5 ± 2.195.0 ± 1.697.2 ± 1.8<0.05
PEFR (L/min)112.5 ± 25.4143.8 ± 27.1159.6 ± 30.7<0.05
Asthma Score6.8 ± 1.24.5 ± 1.03.2 ± 0.8<0.05

SpO₂: Oxygen Saturation; PEFR: Peak Expiratory Flow Rate. Data from a randomized, double-blind clinical trial in children with acute asthma exacerbation.[5]

Table 3: Pulmonary Function in Patients with Mild Persistent Asthma

ParameterRacemic SalbutamolLevosalbutamolp-value
Change in Asthma Symptom Score (%)
Shortness of Breath-25.8-55.2<0.001
Chest Tightness-28.1-48.70.033
Wheeze-30.5-52.10.01
Cough-29.3-45.60.024
Overall Asthma Symptom Score-31.2-59.8<0.001
Change in Pulmonary Function (%)
FEV₁ % Reversibility0.842.010.034
FVC % Reversibility1.353.000.029
PEFR % Reversibility1.723.840.0003

FEV₁: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity; PEFR: Peak Expiratory Flow Rate. Data from a 4-week, randomized, open, parallel group comparative clinical study.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Ovalbumin-Induced Mouse Model of Allergic Asthma

This model is widely used to mimic the key features of human allergic asthma.[3]

  • Animals: 6-8 week old BALB/c mice are typically used.

  • Sensitization:

    • On day 0 and day 14, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile phosphate-buffered saline (PBS).[7][8]

    • Control mice receive i.p. injections of alum in PBS without OVA.[7]

  • Challenge:

    • From day 25 to day 35, sensitized mice are challenged intranasally with 10 µg of OVA in 50 µL of PBS daily.[1] Alternatively, mice can be challenged via nebulization with 1% OVA in PBS for 30 minutes on consecutive days.[7]

    • Control mice are challenged with PBS alone.[1][7]

  • Drug Administration:

    • (R)-albuterol, (S)-albuterol, or racemic albuterol (e.g., 1 mg/kg/day) is administered throughout the challenge period, often via a subcutaneously implanted mini-osmotic pump to ensure continuous delivery.[1]

Assessment of Airway Inflammation
  • Bronchoalveolar Lavage (BAL):

    • 24 hours after the final OVA challenge, mice are euthanized.

    • The trachea is cannulated, and the lungs are lavaged with ice-cold PBS (e.g., three separate 0.5 mL aliquots).[3]

    • The recovered BAL fluid is pooled and centrifuged.[3]

    • The cell pellet is resuspended, and total cell counts are determined using a hemocytometer.[3]

    • Differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with Wright-Giemsa.[3]

  • Lung Histology:

    • Lungs are perfused with PBS, inflated with, and fixed in 10% neutral buffered formalin.

    • The fixed tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess general inflammation and Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.

    • For specific identification of eosinophils, immunohistochemical staining for eosinophil-specific proteins like eosinophil peroxidase or major basic protein can be performed.[2][9][10][11]

  • Cytokine and IgE Measurement:

    • Levels of IL-4 in the BAL fluid supernatant and OVA-specific IgE in the serum are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13][14][15]

Measurement of Airway Hyperresponsiveness (AHR)
  • Invasive Measurement (flexiVent):

    • Mice are anesthetized, tracheostomized, and connected to a small animal ventilator (flexiVent).

    • Baseline respiratory mechanics (resistance and elastance) are measured.

    • Increasing concentrations of a bronchoconstrictor, such as methacholine (e.g., 0 to 50 mg/mL), are administered via an in-line nebulizer.[16][17]

    • Changes in respiratory mechanics are recorded to determine the provocative concentration of methacholine that causes a 20% increase in resistance (PC₂₀).

  • Non-invasive Measurement (Whole-body Plethysmography):

    • Conscious, unrestrained mice are placed in a whole-body plethysmography chamber and allowed to acclimatize.[18]

    • Baseline readings of enhanced pause (Penh), a surrogate for airway resistance, are recorded.

    • Increasing concentrations of aerosolized methacholine are delivered to the chamber.[18]

    • Penh values are recorded after each methacholine concentration to assess the bronchoconstrictor response.[18]

Human Clinical Trials for Asthma Efficacy
  • Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group studies are the gold standard.[5][6]

  • Patient Population: Patients with a confirmed diagnosis of asthma (e.g., mild, moderate, or acute exacerbation) are recruited.[5][6]

  • Intervention: Patients receive nebulized or metered-dose inhaler (MDI) formulations of levosalbutamol, racemic salbutamol, or placebo at equipotent or standard clinical doses.[5][6]

  • Efficacy Endpoints:

    • Pulmonary Function Tests: Forced Expiratory Volume in one second (FEV₁), Forced Vital Capacity (FVC), and Peak Expiratory Flow Rate (PEFR) are measured at baseline and at specified time points post-dose using spirometry that adheres to American Thoracic Society/European Respiratory Society standards.[19][20][21][22][23]

    • Clinical Symptoms: Asthma symptom scores, which may include assessments of wheezing, shortness of breath, chest tightness, and cough, are recorded.[5][6]

    • Vital Signs and Safety: Heart rate, blood pressure, and oxygen saturation (SpO₂) are monitored.[5]

Mandatory Visualizations

Signaling Pathway of Albuterol

The therapeutic effects of (R)-albuterol are mediated through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor. The subsequent signaling cascade leads to bronchodilation.

Gprotein R_Albuterol (R)-Albuterol Beta2AR β2-Adrenergic Receptor R_Albuterol->Beta2AR Binds & Activates S_Albuterol (S)-Albuterol S_Albuterol->Beta2AR Weak/No Binding G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MyosinLCK_active Active Myosin Light-Chain Kinase PKA->MyosinLCK_active Phosphorylates (Inactivates) MyosinLCK_inactive Inactive Myosin Light-Chain Kinase Contraction Smooth Muscle Contraction MyosinLCK_active->Contraction Leads to Relaxation Smooth Muscle Relaxation (Bronchodilation) MyosinLCK_inactive->Relaxation Promotes

Caption: β2-Adrenergic Receptor Signaling Pathway for Albuterol Enantiomers.

Experimental Workflow

The following diagram illustrates the typical workflow for a preclinical study comparing the effects of albuterol enantiomers in a mouse model of asthma.

workflow cluster_sensitization Sensitization Phase (Days 0 & 14) cluster_challenge Challenge & Treatment Phase (Days 25-35) cluster_analysis Analysis Phase (Day 36) cluster_endpoints Endpoints Sensitization Sensitize BALB/c mice with Ovalbumin (OVA) + Alum (i.p.) Challenge Challenge mice with intranasal OVA Sensitization->Challenge AHR Assess Airway Hyperresponsiveness (e.g., Methacholine Challenge) Challenge->AHR Treatment Administer treatment groups: - (R)-Albuterol - (S)-Albuterol - Racemic Albuterol - Vehicle BAL Perform Bronchoalveolar Lavage (BAL) AHR->BAL Histo Collect Lungs for Histology BAL->Histo CellCounts BALF Cell Counts (Total & Differential) BAL->CellCounts Cytokines BALF Cytokine Levels (e.g., IL-4 ELISA) BAL->Cytokines Blood Collect Blood for IgE Analysis Histo->Blood Pathology Lung Inflammation & Mucus (H&E and PAS staining) Histo->Pathology IgE Serum OVA-specific IgE (ELISA) Blood->IgE

Caption: Preclinical Experimental Workflow for Albuterol Enantiomer Comparison.

Conclusion

The presented experimental data from both preclinical and clinical studies consistently demonstrate that the biological activity of racemic albuterol resides predominantly in the (R)-enantiomer.[24] (R)-albuterol is responsible for the therapeutic bronchodilatory effects.[1][2] In contrast, (S)-albuterol appears to be devoid of significant bronchodilatory activity and may contribute to adverse effects such as increased airway hyperresponsiveness and inflammation.[1][4] Clinical studies have shown that levosalbutamol ((R)-albuterol) can provide comparable or superior improvement in pulmonary function and asthma symptoms compared to racemic salbutamol, often with a more favorable side-effect profile, particularly concerning tachycardia.[5]

This guide provides a foundational understanding of the differential pharmacology of albuterol enantiomers. For drug development professionals, these findings underscore the potential benefits of chiral separation and the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects. For researchers and scientists, the detailed protocols and comparative data offer a robust basis for further investigation into the mechanisms underlying the distinct actions of albuterol's stereoisomers.

References

A High-Stakes Choice: A Cost-Benefit Analysis of Chiral Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chiral precursor is a critical decision that profoundly impacts the economic viability, efficiency, and scalability of synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an objective comparison of common chiral precursors, supported by experimental data and detailed methodologies, to inform the strategic selection of the most suitable approach for a given drug candidate.

The primary strategies for introducing chirality in drug synthesis can be broadly categorized into three main approaches: utilizing the "chiral pool," employing chiral auxiliaries, and leveraging asymmetric catalysis (including biocatalysis). Each of these methods presents a unique set of advantages and disadvantages in terms of cost, upfront investment, scalability, and the breadth of its applicability.

Comparative Analysis of Chiral Precursor Strategies

The optimal choice of a chiral precursor strategy is contingent on a multitude of factors, including the stage of drug development, the complexity of the target molecule, and the projected scale of production. The following tables provide a quantitative comparison of these strategies, with a focus on cost, yield, and enantiomeric excess, using the synthesis of well-known drugs as illustrative examples.

Table 1: High-Level Comparison of Chiral Synthesis Strategies
StrategyGeneral PrincipleKey AdvantagesKey Disadvantages
Chiral Pool Utilization of naturally occurring, enantiomerically pure compounds (e.g., amino acids, sugars, terpenes) as starting materials.[1]Low cost of starting materials, readily available in large quantities.Limited structural diversity, may require lengthy synthetic routes to reach the target molecule.
Chiral Auxiliaries Temporary covalent attachment of a chiral molecule to a prochiral substrate to direct a stereoselective reaction.High degree of stereocontrol, predictable outcomes for a wide range of reactions.Stoichiometric use of the auxiliary increases cost and waste; requires additional steps for attachment and removal.[2]
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Well-established and scalable technology.Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.
Asymmetric Catalysis Use of a chiral catalyst (metal complex, organocatalyst, or enzyme) to convert a prochiral substrate into an enantioenriched product.High efficiency and enantioselectivity with low catalyst loading.High initial cost of catalysts and ligands, may require optimization for specific substrates.
Table 2: Cost-Benefit Analysis of Chiral Precursors for Specific Drug Syntheses
DrugChiral Precursor StrategyKey Chiral PrecursorPrecursor Cost (Approx.)Overall YieldEnantiomeric Excess (ee)
Oseltamivir Chiral PoolShikimic Acid$45 - $200 / kg[3][4][5][6]17-22% (commercial route)[7]>99%
Oseltamivir Asymmetric Synthesis (Organocatalysis)Diphenylprolinol silyl etherHigh (catalyst)~57% (one-pot)>99%
Sertraline Chiral ResolutionD-Mandelic Acid$150 - $195 / kg[8]~40-45% (from racemate)>99%
Sertraline Chiral AuxiliaryEvans' Oxazolidinone~$177 for 25g (lab scale)[9]~45% (from 3,4-dichlorocinnamic acid)[10]>99%
Pregabalin Chemoenzymatic ResolutionCandida antarctica Lipase B (CALB)~$175 for 10g (immobilized)[11][12]~45% (from diester)>99%
Pregabalin Asymmetric HydrogenationRhodium-Me-DuPHOSHigh (catalyst and ligand)High>99%[13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a chiral synthesis strategy. Below are representative methodologies for key experiments discussed in this guide.

Protocol 1: Enzymatic Kinetic Resolution of a Racemic Amine

This protocol is a generalized procedure for the kinetic resolution of a racemic primary amine using an immobilized lipase, such as Candida antarctica lipase B (CALB).

Materials:

  • Racemic primary amine (1.0 equiv)

  • Acylating agent (e.g., ethyl acetate, vinyl acetate) (0.5-1.0 equiv)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, hexane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine and the anhydrous organic solvent.

  • Add the acylating agent to the solution.

  • Add the immobilized lipase to the reaction mixture.

  • Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.

  • Upon reaching approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography or distillation.

Protocol 2: Evans' Asymmetric Aldol Reaction

This protocol describes a general procedure for the diastereoselective Evans' aldol reaction using an N-acyloxazolidinone chiral auxiliary.

Materials:

  • N-acyloxazolidinone (1.0 equiv)

  • Dibutylboron triflate (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, dissolve the N-acyloxazolidinone in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add dibutylboron triflate, followed by the dropwise addition of triethylamine. Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 buffer.

  • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by flash column chromatography.

  • The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄).

Visualization of Workflows and Decision-Making

Experimental Workflow for Chiral Resolution

G cluster_0 Racemic Mixture Preparation cluster_1 Resolution cluster_2 Isolation and Recovery Start Start Racemic_Synthesis Synthesize Racemic Mixture Start->Racemic_Synthesis Add_Resolving_Agent Add Chiral Resolving Agent Racemic_Synthesis->Add_Resolving_Agent Diastereomer_Formation Formation of Diastereomers Add_Resolving_Agent->Diastereomer_Formation Separation Separation (e.g., Crystallization) Diastereomer_Formation->Separation Desired_Diastereomer Desired Diastereomer Separation->Desired_Diastereomer Undesired_Diastereomer Undesired Diastereomer Separation->Undesired_Diastereomer Liberate_Desired Liberate Desired Enantiomer Desired_Diastereomer->Liberate_Desired Recover_Agent Recover Resolving Agent Undesired_Diastereomer->Recover_Agent Desired_Product Pure Enantiomer Liberate_Desired->Desired_Product

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Decision-Making Flowchart for Chiral Precursor Selection

G Start Target Molecule Defined? Chiral_Pool_Check Structurally similar to a chiral pool molecule? Start->Chiral_Pool_Check Use_Chiral_Pool Consider Chiral Pool Synthesis Chiral_Pool_Check->Use_Chiral_Pool Yes Asymmetric_Method_Check Known asymmetric catalytic route? Chiral_Pool_Check->Asymmetric_Method_Check No Final_Decision Final Strategy Selection Use_Chiral_Pool->Final_Decision Use_Asymmetric_Catalysis Evaluate Asymmetric Catalysis Asymmetric_Method_Check->Use_Asymmetric_Catalysis Yes Auxiliary_Resolution_Check Complex stereochemistry requiring high control? Asymmetric_Method_Check->Auxiliary_Resolution_Check No Use_Asymmetric_Catalysis->Final_Decision Use_Chiral_Auxiliary Consider Chiral Auxiliary Auxiliary_Resolution_Check->Use_Chiral_Auxiliary Yes Use_Chiral_Resolution Evaluate Chiral Resolution Auxiliary_Resolution_Check->Use_Chiral_Resolution No Use_Chiral_Auxiliary->Final_Decision Use_Chiral_Resolution->Final_Decision

Caption: Decision-making flowchart for selecting a chiral synthesis strategy.

References

A Comparative Guide to Chiral Building Blocks: Benchmarking (R)-3-Amino-gamma-butyrolactone hydrochloride Against Novel Alternatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is paramount. Chiral building blocks are fundamental to achieving this, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects. Among the established chiral synthons, (R)-3-Amino-gamma-butyrolactone hydrochloride has served as a valuable precursor, particularly for GABA (γ-aminobutyric acid) analogues. However, the continuous drive for innovation has led to the emergence of novel chiral building blocks that offer potential advantages in terms of synthetic efficiency, stereocontrol, and overall cost-effectiveness.

This guide provides an objective comparison of this compound with a selection of novel chiral building blocks. The performance of these synthons is benchmarked in the context of synthesizing biologically active molecules, supported by experimental data from peer-reviewed literature.

Performance Comparison in the Synthesis of Chiral GABA Analogues

A key application of chiral γ-amino lactones and related structures is in the synthesis of GABA analogues, a class of drugs with significant therapeutic importance for neurological disorders. Here, we compare the synthetic routes to (R)-Baclofen and (R)-Rolipram, two prominent GABAergic drugs, utilizing both traditional and novel chiral building blocks.

Table 1: Synthesis of (R)-Baclofen
Starting MaterialKey Synthetic StrategyOverall YieldEnantiomeric Excess (ee)Reference
(R)-3-Amino-γ-butyrolactone HClRing opening and functional group manipulation~40-50%>98%[1]
4-ChloronitrostyreneAsymmetric Michael Addition~38%94%[1]
N-protected 2,5-dihydro-1H-pyrroleHeck–Matsuda Desymmetrization49%90:10 er[2]
Table 2: Synthesis of (R)-Rolipram
Starting MaterialKey Synthetic StrategyOverall YieldEnantiomeric Excess (ee)Reference
N-protected 2,5-dihydro-1H-pyrroleHeck–Matsuda Desymmetrization61%82:18 er[2]
γ-nitroesterMetal-free nitro reduction/lactamizationHigh>99%[3]
α-diazo-α-(phenylsulfonyl)acetamidesIntramolecular C-H insertionHighN/A (regioselective)[2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below to allow for a comprehensive understanding of the experimental conditions.

Protocol 1: Asymmetric Hydrogenation of γ-Butenolides

This protocol describes a general method for the synthesis of chiral γ-butyrolactones from γ-butenolides using a rhodium-based catalyst, achieving high conversions and enantioselectivities.[4][5]

Materials:

  • γ-butenolide substrate (1.0 equiv)

  • [Rh(NBD)₂]BF₄ (1.0 mol%)

  • ZhaoPhos ligand (1.1 mol%)

  • Dichloromethane (DCM) as solvent

  • Hydrogen gas (50 atm)

Procedure:

  • In a glovebox, the γ-butenolide substrate, [Rh(NBD)₂]BF₄, and the ZhaoPhos ligand are added to a reaction vial.

  • Anhydrous and degassed DCM is added to the vial.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm.

  • The reaction is stirred at room temperature for 24 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The conversion and enantiomeric excess of the resulting chiral γ-butyrolactone are determined by HPLC analysis on a chiral stationary phase.[4][5]

Protocol 2: Enantioselective Synthesis of β-Aryl-γ-lactams via Heck–Matsuda Desymmetrization

This method provides access to chiral 4-aryl-γ-lactams from N-protected 2,5-dihydro-1H-pyrroles.[2]

Materials:

  • N-protected 2,5-dihydro-1H-pyrrole (1.0 equiv)

  • Aryldiazonium salt (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • (S)-PyraBox ligand (10 mol%)

  • Methanol as solvent

  • Jones reagent (for subsequent oxidation)

Procedure:

  • To a solution of the N-protected 2,5-dihydro-1H-pyrrole and the aryldiazonium salt in methanol, Pd(OAc)₂ and the (S)-PyraBox ligand are added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude Heck arylation product is dissolved in acetone and cooled in an ice bath.

  • Jones reagent is added dropwise until the orange color persists.

  • The reaction is quenched with isopropanol and the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the chiral 4-aryl-γ-lactam.

  • The enantiomeric ratio is determined by chiral HPLC analysis.[2]

Visualizing Key Pathways and Workflows

To further elucidate the context of these chiral building blocks, the following diagrams illustrate the relevant biological signaling pathways and a general experimental workflow for their comparison.

GABAA_Receptor_Signaling GABA GABA GABAA_R GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_R Binds to Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway.

GABAB_Receptor_Signaling cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GPCR) G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP levels decrease AC->cAMP K_efflux K+ Efflux K_channel->K_efflux GABA GABA GABA->GABAB_R Binds to Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: GABA-B Receptor Signaling Pathway.

Chiral_Building_Block_Comparison_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Performance Analysis start_A Starting Material A ((R)-3-Amino-γ-butyrolactone HCl) reaction_A Synthetic Route A start_A->reaction_A start_B Starting Material B (Novel Chiral Building Block) reaction_B Synthetic Route B start_B->reaction_B conditions Reaction Conditions reaction_A->conditions target Target Molecule (e.g., (R)-Baclofen) reaction_A->target reaction_B->conditions reaction_B->target yield Yield comparison Comparative Evaluation yield->comparison ee Enantiomeric Excess (ee) ee->comparison conditions->comparison target->yield target->ee

Caption: Experimental Workflow for Comparison.

Conclusion

The selection of a chiral building block is a critical decision in the design of a synthetic route for a chiral pharmaceutical. While this compound remains a viable and effective starting material, the development of novel chiral building blocks and asymmetric synthetic methodologies provides researchers with a broader toolkit. As demonstrated in the synthesis of (R)-Baclofen and (R)-Rolipram, alternative strategies such as asymmetric Michael additions and Heck-Matsuda desymmetrization can offer competitive, and in some cases, superior performance in terms of yield and stereoselectivity. The choice of the optimal building block will ultimately depend on a variety of factors, including the specific target molecule, the desired scale of the synthesis, and economic considerations. This guide serves as a starting point for researchers to navigate these choices and to encourage the exploration of innovative chiral synthons in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of (R)-3-Amino-gamma-butyrolactone hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (R)-3-Amino-gamma-butyrolactone hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper management of this chemical.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The substance is known to cause skin and serious eye irritation.[1] It may also be harmful if inhaled or swallowed.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) are required to prevent skin contact.[4]

  • Body Protection: A laboratory coat is necessary to protect skin and clothing.[4]

  • Respiratory Protection: If working in an area with poor ventilation or where dust or aerosols may be generated, use a respirator.[3]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Avoid all personal contact with the substance, including inhalation of vapors or dust.[6]

II. Spill Management

In the event of a spill, immediate action is required to contain and clean up the material safely.

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Stop the leak if it is safe to do so.[6] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[6][7]

  • Collect: Carefully collect the absorbed material or spilled solid into a labeled, sealable container for disposal.[6][7]

  • Decontaminate: Wash the spill area thoroughly.

  • Dispose: Treat the collected waste as hazardous and dispose of it according to the procedures outlined below.

III. Proper Disposal Procedures

The primary and most critical step in the disposal of this compound is to contact a licensed professional waste disposal service.[2] This ensures that the chemical is managed in compliance with all federal, state, and local environmental regulations.[2]

Step-by-Step Disposal Workflow:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[8]

  • Containerization: Place the waste in a suitable, clearly labeled, and securely sealed container.[2][7] The original container is often a good choice for waste storage.

  • Labeling: The waste container must be clearly labeled with its contents, including the full chemical name and any associated hazards.

  • Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

One recommended disposal method by professionals is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Important Considerations:

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers down the drain, as this can be harmful to aquatic life and may violate local regulations.[2][4]

  • Empty Containers: Dispose of empty containers as unused product, as they may still contain chemical residues.[2]

  • Neutralization: As the compound is a hydrochloride salt, it is acidic. While neutralization is a common practice for acidic waste, it should be performed with caution and only if you are trained to do so.[9][10] For this specific compound, professional disposal is the recommended route.

IV. Hazard and Disposal Summary

The following table summarizes the key hazard and disposal information for this compound.

Hazard CategoryDescriptionDisposal Guideline
Skin Irritation Causes skin irritation.[1]Avoid skin contact by wearing appropriate gloves and a lab coat.
Eye Irritation Causes serious eye irritation/damage.[1][11]Wear safety goggles. In case of contact, rinse eyes for at least 15 minutes.[2]
Inhalation May be harmful if inhaled, causing respiratory tract irritation.[2]Work in a well-ventilated area or a fume hood.
Ingestion Harmful if swallowed.[11]Do not eat, drink, or smoke when handling. If swallowed, rinse mouth and seek medical attention.
Environmental Harmful to aquatic life.Do not let the product enter drains.[2]
Disposal Method Contact a licensed professional waste disposal service.[2]Incineration with a combustible solvent is a potential method.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Spill Response cluster_disposal Waste Management start Start: Handling (R)-3-Amino-gamma- butyrolactone hydrochloride ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs ppe->spill Yes no_spill No Spill ppe->no_spill No contain_spill Contain Spill with Inert Absorbent spill->contain_spill waste_gen Generate Waste (Unused product, contaminated items) no_spill->waste_gen collect_spill Collect Spill Waste into Labeled Container contain_spill->collect_spill container Place in Labeled, Sealed Container collect_spill->container waste_gen->container storage Store in Designated Hazardous Waste Area container->storage contact Contact Licensed Waste Disposal Service storage->contact end End: Proper Disposal contact->end

References

Personal protective equipment for handling (R)-3-Amino-gamma-butyrolactone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-3-Amino-gamma-butyrolactone hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is imperative to use appropriate personal protective equipment to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation. Inhalation of dust or vapors should be avoided, and the substance is harmful if swallowed.[1][2]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles.[3] A face shield (minimum 8-inch) is recommended when there is a splash hazard.[3]Protects against splashes and dust, preventing serious eye damage.[1][2][3][4][5]
Hand Protection Chemical-resistant GlovesInspect gloves prior to use and use proper removal technique.[3]Prevents skin contact and irritation.[3]
Skin and Body Protection Protective ClothingA complete suit protecting against chemicals should be worn.[3]Provides a barrier against skin exposure.[4]
Respiratory Protection RespiratorRequired when vapors, aerosols, or dust are generated.[1] A system with an ABEK filter type is recommended for similar compounds.[1]Prevents inhalation of the substance, which can cause respiratory tract irritation and potential drowsiness or dizziness.[1][2][6]

Operational and Disposal Plan

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety and regulatory compliance.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1][4][7]

    • Store locked up and away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[1][4]

  • Preparation and Handling :

    • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Ensure all required PPE is worn correctly before handling the substance.

    • Avoid the formation of dust and aerosols.[1]

    • Do not eat, drink, or smoke in the handling area.[1][4]

  • In Case of a Spill :

    • Evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1][3]

    • Wear appropriate PPE, including respiratory protection.

    • For liquid spills, absorb with an inert material such as sand, diatomite, or universal binders.[2][3][6] For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[8]

    • Prevent the spill from entering drains or waterways.[1][3][6]

    • Clean the affected area thoroughly once the material has been removed.[1]

Disposal Plan
  • All waste material must be disposed of in accordance with local, regional, national, and international regulations.[1]

  • Dispose of the substance and its container at an approved waste disposal plant.[1][4]

  • Do not mix with other waste. Leave chemicals in their original containers for disposal.[1]

  • Contaminated containers should be handled in the same manner as the product itself.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[1][2][4]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2][4]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[1]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive and Inspect Container store Store in Cool, Dry, Ventilated Area receive->store don_ppe Don Appropriate PPE store->don_ppe handle Handle in Fume Hood don_ppe->handle spill Spill Occurs handle->spill no_spill No Spill handle->no_spill spill_response Execute Spill Response Protocol spill->spill_response decontaminate Decontaminate Work Area no_spill->decontaminate spill_response->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.